molecular formula C63H99ClN2O17 B15144963 N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Cat. No.: B15144963
M. Wt: 1191.9 g/mol
InChI Key: VABDRXYBYVPCHX-UHFFFAOYSA-M
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Description

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a useful research compound. Its molecular formula is C63H99ClN2O17 and its molecular weight is 1191.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C63H99ClN2O17

Molecular Weight

1191.9 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium chloride

InChI

InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1

InChI Key

VABDRXYBYVPCHX-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bifunctional fluorescent probe, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule incorporates a far-red Cyanine 5 (Cy5) fluorophore, two polyethylene (B3416737) glycol (PEG) linkers of differing lengths (PEG9 and PEG8), and a terminal propargyl group. This unique combination of moieties makes it a powerful tool for bioorthogonal labeling and detection of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The inclusion of PEG chains enhances aqueous solubility and biocompatibility, minimizing non-specific interactions and immunogenicity, which is particularly advantageous for in vivo studies. This document details the molecule's physicochemical properties, provides a detailed experimental protocol for its application in protein labeling, and presents visual workflows for its use in biological research.

Core Molecule Profile

This compound is a specialized chemical reagent designed for fluorescent labeling. Its structure can be deconstructed into three key components:

  • Cyanine 5 (Cy5) Core: A highly fluorescent dye that absorbs light in the red region of the spectrum and emits in the far-red region. This property is ideal for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio.[1]

  • m-PEG9 Linker: A methoxy-terminated polyethylene glycol chain consisting of nine ethylene (B1197577) glycol units. This hydrophilic chain enhances the molecule's solubility in aqueous buffers and helps to reduce non-specific binding and potential immunogenicity of the labeled biomolecule.[2]

  • Propargyl-PEG8 Linker: A polyethylene glycol chain with eight ethylene glycol units, terminating in a propargyl group. The propargyl group contains a terminal alkyne, which is the reactive handle for "click chemistry."[3] This allows for the highly specific and efficient covalent attachment of the dye to any molecule bearing an azide (B81097) group.[4]

The strategic combination of these components results in a water-soluble, biocompatible, and highly specific fluorescent labeling reagent.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for designing and executing labeling experiments.

PropertyValueReferences
Chemical Formula C₆₃H₉₉ClN₂O₁₇[2]
Molecular Weight 1191.92 g/mol [2]
CAS Number 2107273-10-7[2]
Excitation Maximum (λex) ~649 nm[5]
Emission Maximum (λem) ~667 nm[5]
Appearance Blue solid[2]
Solubility Soluble in water, DMSO, and DMF.[6]
Storage Conditions Store at -20°C, protected from light.[2]

Note: The extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. For unconjugated Cy5 dyes, the extinction coefficient is typically around 250,000 M⁻¹cm⁻¹ and the quantum yield is approximately 0.2 in aqueous solutions.

Reaction Mechanism and Experimental Workflows

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, proceeding readily in aqueous environments with no cross-reactivity with other functional groups found in biological systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the labeling strategy is the formation of a stable triazole linkage between the terminal alkyne of the dye and an azide group on the target biomolecule. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Dye This compound (Alkyne-functionalized) Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Alkyne_Dye->Labeled_Biomolecule Azide_Biomolecule Azide-modified Biomolecule (e.g., Protein, Glycan) Azide_Biomolecule->Labeled_Biomolecule CuSO4 Cu(II)SO4 Cu_I Cu(I) Ion (Active Catalyst) CuSO4->Cu_I Precursor Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Cu_I Reduces Cu_I->Labeled_Biomolecule Catalyzes Glycoprotein_Labeling_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_fixation_permeabilization Cell Preparation cluster_click_reaction Click Chemistry Labeling cluster_imaging Imaging start Seed cells on coverslips metabolic_label Incubate cells with an azide-modified sugar (e.g., Ac4ManNAz) start->metabolic_label wash1 Wash cells to remove unincorporated sugar metabolic_label->wash1 fix Fix cells with paraformaldehyde wash1->fix wash2 Wash cells fix->wash2 permeabilize Permeabilize cells (for intracellular targets) wash2->permeabilize wash3 Wash cells permeabilize->wash3 click_cocktail Prepare Click Reaction Cocktail: - this compound - CuSO4 - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (optional) wash3->click_cocktail incubate_click Incubate cells with Click Reaction Cocktail click_cocktail->incubate_click wash4 Wash cells to remove unreacted reagents incubate_click->wash4 counterstain Counterstain nuclei (e.g., DAPI) wash4->counterstain mount Mount coverslips counterstain->mount image Image with fluorescence microscope (Cy5 and DAPI channels) mount->image

References

An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the fluorescent probe N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This bifunctional molecule is a valuable tool in bioconjugation and fluorescence imaging, enabling the specific labeling and tracking of biomolecules in a variety of research and development settings.

Core Structure and Properties

This compound is a sophisticated chemical entity that combines a near-infrared cyanine (B1664457) dye (Cy5) with two distinct polyethylene (B3416737) glycol (PEG) chains. One chain is terminated with a methoxy (B1213986) group (m-PEG9), while the other is functionalized with a terminal alkyne (propargyl-PEG8). This unique architecture imparts desirable characteristics for biological applications.

The Cy5 core provides the molecule with its fluorescent properties, absorbing light in the red region of the spectrum and emitting in the far-red, which minimizes background autofluorescence from biological samples. The PEG linkers enhance the molecule's aqueous solubility and are known to reduce non-specific binding and immunogenicity, making it more suitable for in vivo studies.[1] The terminal propargyl group is the key to its utility in "click chemistry," a type of highly efficient and specific chemical ligation.[2]

Chemical Structure

The precise molecular formula for this compound can vary slightly between different commercial suppliers. The most commonly cited formulas are C₆₃H₉₉ClN₂O₁₇ and C₆₅H₁₀₃ClN₂O₁₈.[3][4] These differences likely arise from variations in the exact length of the PEG chains used during synthesis. For the purpose of this guide, we will represent a generalized structure.

Caption: Generalized chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueSource(s)
Molecular Formula C₆₃H₉₉ClN₂O₁₇[4]
Molecular Weight ~1191.92 g/mol [2][4]
CAS Number 2107273-10-7[2][4]
Excitation Maximum (λex) ~649 nm[3]
Emission Maximum (λem) ~667 nm[3]
Appearance (Not consistently reported, typically a colored solid)-
Solubility Soluble in DMSO, DMF, DCM; low solubility in water[1]
Storage Conditions -20°C, dry, and protected from light[1]

Principle of Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is the fluorescent labeling of biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[5] This reaction forms a stable triazole linkage between the terminal alkyne of the Cy5 probe and an azide-modified biomolecule. The high specificity and efficiency of this reaction allow for the precise attachment of the fluorescent label to proteins, peptides, nucleic acids, or other molecules of interest that have been functionalized with an azide (B81097) group.[6][7]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation.

Experimental Protocols

Materials and Reagents
  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Experimental Workflow

experimental_workflow A 1. Prepare Stock Solutions - Alkyne-Cy5 in DMSO - CuSO₄ in H₂O - Sodium Ascorbate in H₂O - THPTA in H₂O B 2. Prepare Reaction Mixture - Combine Azide-Protein, Buffer, and THPTA A->B C 3. Initiate Click Reaction - Add Alkyne-Cy5 - Add CuSO₄ - Add Sodium Ascorbate (freshly prepared) B->C D 4. Incubate - Room temperature, protected from light - 1-2 hours (optimize as needed) C->D E 5. Purify Conjugate - Gel filtration (e.g., Sephadex G-25) or dialysis - Separate labeled protein from unreacted dye and reagents D->E F 6. Characterize Conjugate - UV-Vis Spectroscopy - Determine Degree of Labeling (DOL) E->F

Caption: General experimental workflow for labeling azide-modified proteins with this compound.

Detailed Labeling Procedure
  • Preparation of Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use.

    • Prepare a 50 mM stock solution of a Cu(I)-stabilizing ligand such as THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (e.g., at a final concentration of 1-5 mg/mL) with the reaction buffer.

    • Add the THPTA ligand to the protein solution to a final concentration of 1-2 mM.

    • Add the this compound stock solution to the reaction mixture. A 5- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.

  • Initiation of the Click Reaction:

    • Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. The optimal incubation time may vary depending on the protein and should be determined empirically.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

    • Alternatively, dialysis can be used for larger sample volumes.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for Cy5).

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with high specificity and efficiency makes this compound a versatile tool in several research areas:

  • Fluorescence Microscopy and Cellular Imaging: Labeled proteins, peptides, or other biomolecules can be used to visualize their localization and trafficking within cells.

  • Flow Cytometry: Quantify the expression of cell surface or intracellular proteins that have been metabolically or enzymatically labeled with an azide.

  • In Vivo Imaging: The near-infrared fluorescence of Cy5 and the biocompatibility of the PEG linkers make this probe suitable for tracking labeled molecules in living organisms.

  • PROTAC Development: This molecule can be used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to study their distribution and mechanism of action.[2]

  • Glycoprotein Analysis: In combination with metabolic labeling using azido-sugars, this probe can be used to specifically label and analyze glycoproteins.

Signaling Pathways

Currently, there is no specific signaling pathway that is exclusively studied using this compound. Instead, this molecule serves as a general-purpose tool to fluorescently label and track specific proteins or other biomolecules that are components of various signaling pathways. The choice of which pathway to investigate depends on the azide-modified target molecule being labeled.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules via click chemistry. Its favorable spectroscopic properties, enhanced solubility, and biocompatibility make it an excellent choice for a wide range of applications in cell biology, molecular biology, and drug discovery. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively incorporate this valuable tool into their experimental workflows.

References

An In-Depth Technical Guide to the Synthesis of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a heterobifunctional cyanine (B1664457) dye linker. This molecule incorporates a methoxy-terminated polyethylene (B3416737) glycol (m-PEG9) chain to enhance solubility and reduce non-specific binding, a propargyl-terminated polyethylene glycol (propargyl-PEG8) chain for click chemistry applications, and a Cy5 fluorophore for near-infrared detection.

The synthesis of this molecule requires a multi-step approach involving the preparation of functionalized PEG arms and their sequential conjugation to a central Cy5 core. This guide outlines the necessary experimental protocols, presents quantitative data in a structured format, and provides visualizations of the synthesis workflow and key reaction mechanisms.

Proposed Synthesis Pathway

A logical and efficient synthetic route for this compound involves a sequential conjugation strategy starting from a commercially available bifunctional Cy5 derivative, such as Cy5 bis-N-hydroxysuccinimide (bis-NHS) ester. This approach allows for the controlled, stepwise addition of the two distinct PEG chains.

The proposed three-stage synthesis is as follows:

  • Synthesis of propargyl-PEG8-amine: This intermediate is synthesized from a commercially available PEG diol.

  • Mono-conjugation of m-PEG9-amine to Cy5 bis-NHS ester: A stoichiometric amount of m-PEG9-amine is reacted with Cy5 bis-NHS ester to favor the formation of the mono-substituted product.

  • Final conjugation with propargyl-PEG8-amine: The mono-substituted Cy5 intermediate is then reacted with the previously synthesized propargyl-PEG8-amine to yield the final product.

Experimental Protocols

Stage 1: Synthesis of Propargyl-PEG8-Amine

This stage involves a two-step process: the conversion of a hydroxyl-terminated PEG to an azide-terminated PEG, followed by reduction to the corresponding amine.

Step 1a: Synthesis of Propargyl-PEG8-Azide

  • Materials: Propargyl-PEG8-OH, methanesulfonyl chloride (MsCl), triethylamine (B128534) (TEA), sodium azide (B81097) (NaN3), anhydrous dichloromethane (B109758) (DCM), dimethylformamide (DMF).

  • Procedure:

    • Dissolve Propargyl-PEG8-OH (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.5 equivalents) dropwise.

    • Add MsCl (1.2 equivalents) dropwise and stir the reaction mixture at 0 °C for 2 hours, then at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Propargyl-PEG8-OMs.

    • Dissolve the crude Propargyl-PEG8-OMs in DMF.

    • Add NaN3 (3 equivalents) and heat the mixture to 80 °C for 6 hours.

    • After cooling, dilute the reaction mixture with water and extract with DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify by column chromatography (silica gel, DCM/methanol gradient) to yield Propargyl-PEG8-Azide.

Step 1b: Reduction to Propargyl-PEG8-Amine

  • Materials: Propargyl-PEG8-Azide, triphenylphosphine (B44618) (PPh3), tetrahydrofuran (B95107) (THF), water.

  • Procedure (Staudinger Reduction):

    • Dissolve Propargyl-PEG8-Azide (1 equivalent) in THF.

    • Add PPh3 (1.2 equivalents) and stir at room temperature for 4 hours.

    • Add water (5 equivalents) and continue stirring at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (silica gel, DCM/methanol/TEA gradient) to obtain Propargyl-PEG8-Amine.

Stage 2: Synthesis of Mono-(m-PEG9-amido)-Cy5-NHS Ester
  • Materials: Cy5 bis-NHS ester, m-PEG9-amine, anhydrous DMF, triethylamine (TEA).

  • Procedure:

    • Dissolve Cy5 bis-NHS ester (1 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve m-PEG9-amine (0.9 equivalents) in anhydrous DMF with TEA (1.1 equivalents).

    • Slowly add the m-PEG9-amine solution to the Cy5 bis-NHS ester solution at room temperature with vigorous stirring.

    • Monitor the reaction by HPLC or TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, the reaction mixture containing the mono-substituted product is used directly in the next step without intermediate purification to minimize hydrolysis of the remaining NHS ester.

Stage 3: Synthesis of this compound
  • Materials: Reaction mixture from Stage 2, Propargyl-PEG8-Amine (from Stage 1), anhydrous DMF, TEA.

  • Procedure:

    • To the reaction mixture from Stage 2, add a solution of Propargyl-PEG8-Amine (1.2 equivalents) and TEA (1.5 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by HPLC.

    • Upon completion, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final this compound product.

Data Presentation

The following tables summarize representative quantitative data for the key reactions based on literature for similar compounds. Actual yields may vary depending on reaction conditions and scale.

Table 1: Representative Yields for Synthesis of Propargyl-PEG8-Amine

Reaction StepStarting MaterialProductRepresentative Yield (%)
Mesylation and AzidationPropargyl-PEG8-OHPropargyl-PEG8-Azide85-95
Staudinger ReductionPropargyl-PEG8-AzidePropargyl-PEG8-Amine70-85

Table 2: Representative Data for Cy5 Conjugation Steps

Reaction StepStarting MaterialProductRepresentative Yield (%)
Mono-conjugationCy5 bis-NHS esterMono-(m-PEG9-amido)-Cy5-NHS Ester40-50 (statistical mixture)
Final ConjugationMono-(m-PEG9-amido)-Cy5-NHS EsterThis compound60-75 (after purification)

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC63H99ClN2O17[1]
Molecular Weight1191.92 g/mol [1]
Excitation Maximum (λex)~649 nm[2]
Emission Maximum (λem)~667 nm[2]
Purity (by HPLC)>95%[2]

Mandatory Visualizations

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Propargyl-PEG8-Amine cluster_stage2_3 Stages 2 & 3: Sequential Cy5 Conjugation PEG_diol Propargyl-PEG8-OH PEG_azide Propargyl-PEG8-Azide PEG_diol->PEG_azide 1. MsCl, TEA 2. NaN3 PEG_amine Propargyl-PEG8-Amine PEG_azide->PEG_amine PPh3, H2O final_product This compound PEG_amine->final_product Stage 3: DMF, TEA Cy5_bisNHS Cy5 bis-NHS ester mono_Cy5 Mono-(m-PEG9-amido)-Cy5-NHS Ester Cy5_bisNHS->mono_Cy5 Stage 2: DMF, TEA mPEG9_amine m-PEG9-amine mPEG9_amine->mono_Cy5 Stage 2: DMF, TEA mono_Cy5->final_product Stage 3: DMF, TEA

Caption: Overall synthesis workflow for this compound.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products title NHS Ester Reaction with Primary Amine Cy5_NHS R1-Cy5-NHS Ester intermediate Tetrahedral Intermediate Cy5_NHS->intermediate PEG_amine R2-NH2 (PEG-Amine) PEG_amine->Cy5_NHS Nucleophilic Attack amide_product R1-Cy5-NH-R2 (Amide Bond) intermediate->amide_product Elimination NHS_leaving_group N-Hydroxysuccinimide intermediate->NHS_leaving_group

Caption: Mechanism of NHS ester reaction for amide bond formation.

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis of this compound. The described methodologies utilize well-established and reliable chemical transformations, including mesylation, azidation, Staudinger reduction, and NHS ester chemistry. The sequential addition of the PEG linkers to the Cy5 core allows for the construction of this complex heterobifunctional molecule. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and molecular imaging. Successful synthesis will rely on careful control of stoichiometry, rigorous purification of intermediates, and diligent monitoring of reaction progress.

References

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Bifunctional Tool for Advanced Bio-imaging and Targeted Labeling

For researchers, scientists, and drug development professionals, the ability to precisely tag and track biomolecules is paramount. This compound is a sophisticated chemical probe designed for this purpose, integrating a near-infrared fluorescent dye with a versatile chemical handle for covalent conjugation. This guide elucidates its core mechanism of action, summarizes its key properties, and provides example protocols for its application.

Core Mechanism of Action

The mechanism of action for this compound is not one of biological activity in the traditional sense, but rather a mechanism of bifunctional molecular utility . It is engineered to serve as a bridge between a fluorescent reporter (Cy5) and a biological target of interest. This is achieved through the distinct functionalities of its three core components:

  • Cyanine 5 (Cy5) Fluorophore : The Cy5 dye is the reporter element of the molecule. It is a bright and photostable fluorophore that absorbs light in the red region of the spectrum (around 649 nm) and emits in the near-infrared (NIR) range (around 667 nm).[1][2] This is particularly advantageous for biological imaging as it minimizes autofluorescence from native cellular components, leading to a higher signal-to-noise ratio.[3][4] The NIR light also allows for deeper penetration into tissues, making it well-suited for in vivo imaging studies.[3][4]

  • Dual Polyethylene Glycol (PEG) Linkers : The molecule incorporates two PEG chains of different lengths (PEG9 and PEG8). PEGylation is a widely used strategy in bioconjugation to improve the physicochemical properties of molecules.[5][6] The PEG linkers confer several key benefits:

    • Enhanced Hydrophilicity : They significantly increase the water solubility of the otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous biological buffers.[5][7]

    • Improved Biocompatibility : PEGylation is known to reduce the immunogenicity and antigenicity of molecules, making them less likely to elicit an immune response in in vivo applications.[8]

    • Reduced Non-specific Binding : The flexible, hydrophilic PEG chains create a "shield" that minimizes non-specific interactions with proteins and cell membranes, thereby reducing background signal.[3]

    • Favorable Pharmacokinetics : In animal studies, PEGylation can extend the systemic circulation time of a molecule by reducing renal clearance.[5]

  • Propargyl Group : The propargyl-PEG8 arm of the molecule terminates in an alkyne group (-C≡CH). This alkyne serves as a chemical handle for "click chemistry," one of the most efficient and bioorthogonal conjugation reactions.[9][10] Specifically, the alkyne can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule bearing an azide (B81097) group.[4][9] This reaction is highly specific, proceeds with high yield in aqueous conditions, and is bioorthogonal, meaning it does not interfere with native biological processes.

In essence, the "mechanism of action" is a two-step process. First, a researcher introduces an azide group onto a target biomolecule (e.g., a protein, peptide, or nucleic acid). Then, this compound is added, and in the presence of a copper catalyst, it "clicks" onto the target molecule, covalently labeling it with the Cy5 dye. The PEG linkers ensure that this process occurs efficiently in a biological environment and that the resulting conjugate is well-behaved.

Data Presentation

Quantitative data for this specific molecule is primarily available from commercial suppliers. The following table summarizes the key specifications.

PropertyValueReference
Molecular Formula C₆₃H₉₉ClN₂O₁₇[8]
Molecular Weight 1191.92 g/mol [8]
CAS Number 2107273-10-7[8]
Excitation Maximum (λ_max) ~649 nm[1][2]
Emission Maximum (λ_em) ~667 nm[1][2]
Solubility Water, DMSO, DMF[11][12]
Storage Conditions -20°C, dry, sealed[8][11]

Note: More detailed photophysical data such as quantum yield and extinction coefficient for this specific conjugate are not consistently provided in the initial search results. For a similar compound, N,N'-bis-(propargyl-PEG4)-Cy5, an extinction coefficient of 232,000 M⁻¹cm⁻¹ is reported.[2]

Mandatory Visualization

The following diagrams illustrate the key concepts related to this compound.

G Figure 1: Functional Components of this compound cluster_0 This compound A m-PEG9 Linker B Cy5 Core A->B Improves solubility & biocompatibility C Propargyl-PEG8 Linker B->C Connects to functional arm D Alkyne Group (-C≡CH) C->D Provides handle for Click Chemistry

Figure 1: Functional components of the molecule.

G Figure 2: Workflow for Click Chemistry Labeling A 1. Introduce Azide onto Target Biomolecule B 2. Add this compound (contains Alkyne) A->B C 3. Add Copper(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) B->C D 4. Covalent Conjugation (Triazole Linkage Forms) C->D E 5. Purification of Labeled Biomolecule D->E F 6. Downstream Application (e.g., Imaging, Flow Cytometry) E->F

Figure 2: A typical experimental workflow.

G Figure 3: Relationship of Molecular Properties to Application cluster_properties Molecular Properties cluster_advantages Functional Advantages Propargyl Propargyl Group (Alkyne) Click Click Chemistry Compatibility Propargyl->Click PEG PEGylation (PEG8/PEG9) Solubility High Solubility & Biocompatibility PEG->Solubility Cy5 Cy5 Dye (NIR Emission) Imaging High Signal-to-Noise & Deep Tissue Penetration Cy5->Imaging Application Successful Targeted Bio-imaging Click->Application Solubility->Application Imaging->Application

Figure 3: Logical flow from properties to application.

Experimental Protocols

The following are example protocols and are intended as a starting point. Optimization will be required for specific applications.

Protocol 1: Labeling of an Azide-Modified Protein

Objective: To covalently attach this compound to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound, dissolved in DMSO to a 10 mM stock.

  • Copper(II) sulfate (B86663) (CuSO₄), 50 mM in water.

  • Sodium ascorbate (B8700270), 100 mM in water (prepare fresh).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM in water.

  • Desalting column or dialysis cassette appropriate for the protein size.

Methodology:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1 mg/mL) with the reaction buffer.

  • Pre-complexing the Catalyst: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio. This helps to stabilize the Cu(I) ion.

  • Initiation of the Click Reaction: a. Add this compound to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point. b. Add the CuSO₄/THPTA mixture to the protein/dye solution to a final concentration of 1 mM CuSO₄. c. Immediately add freshly prepared sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column (e.g., a PD-10 column) or by dialysis against PBS.

  • Characterization: Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein) and ~649 nm (for Cy5). The degree of labeling can be calculated using the respective extinction coefficients. The labeled protein can also be visualized by SDS-PAGE, where the labeled protein should appear fluorescent under an appropriate imager.

Protocol 2: Staining of Cultured Cells with a Labeled Ligand

Objective: To visualize the binding of a Cy5-labeled ligand to its receptor on the surface of cultured mammalian cells.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips.

  • The Cy5-labeled ligand from Protocol 1.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • 4% paraformaldehyde (PFA) in PBS for fixation.

  • Hoechst or DAPI stain for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope with appropriate filter sets for Cy5 and DAPI/Hoechst.

Methodology:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%).

  • Labeling: a. Wash the cells twice with warm PBS. b. Dilute the Cy5-labeled ligand in warm cell culture medium to the desired final concentration (e.g., 100 nM, this needs to be optimized). c. Incubate the cells with the labeling medium at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Washing: Remove the labeling medium and wash the cells three times with cold PBS to remove unbound ligand and stop internalization.

  • Fixation (Optional, for endpoint assays): a. Add 4% PFA to the cells and incubate for 15 minutes at room temperature. b. Wash three times with PBS.

  • Counterstaining: a. Incubate the cells with a dilute solution of Hoechst or DAPI in PBS for 5-10 minutes. b. Wash twice with PBS.

  • Mounting and Imaging: a. Mount the coverslip onto a microscope slide using an appropriate mounting medium. b. Image the cells using a fluorescence microscope. The Cy5 signal will appear in the far-red channel, and the nuclear stain in the blue channel.

This technical guide provides a comprehensive overview of this compound, a powerful tool for modern biological research. Its rational design, combining a high-performance fluorophore with biocompatible linkers and a versatile conjugation handle, makes it an excellent choice for a wide range of applications in cell biology, proteomics, and drug development.

References

Technical Guide: Spectral and Application Properties of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectral properties and application protocols for the bifunctional fluorescent dye, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule integrates a Cy5 fluorophore with two distinct polyethylene (B3416737) glycol (PEG) chains: a methoxy-terminated PEG9 chain to enhance solubility and reduce non-specific binding, and a propargyl-terminated PEG8 chain for covalent attachment via click chemistry. The guide summarizes key spectral data, outlines experimental protocols for characterization and bioconjugation, and provides a workflow visualization for its use in labeling applications.

Core Spectral Properties

While specific experimental data for the exact this compound compound is not widely published, its spectral characteristics are primarily determined by the Cy5 core chromophore. The PEG linkers have a negligible effect on the spectral properties. The data presented below are typical for PEGylated Cy5 dyes and provide a reliable reference for experimental design.

Table 1: Summary of Quantitative Spectral Data for PEGylated Cy5

PropertyValueNotes
Excitation Maximum (λ_max,abs_) ~649 nmCan be efficiently excited by 633 nm or 647 nm laser lines[1].
Emission Maximum (λ_max,em_) ~666 nmEmits in the far-red region of the spectrum[2].
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹Indicates a very high probability of light absorption[1][2].
Fluorescence Quantum Yield (Φ) ~0.2 - 0.27Represents good fluorescence efficiency[1].
Recommended Storage -20°C, desiccatedProtect from light and moisture to ensure stability.

Experimental Protocols

This section outlines the methodology for verifying the spectral characteristics of a Cy5-based dye.

A. Determining Molar Extinction Coefficient (Absorbance Measurement)

The molar extinction coefficient (ε) is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, governed by the Beer-Lambert law (A = εcl).

  • Materials:

    • This compound

    • High-purity solvent (e.g., DMSO, DMF, or phosphate-buffered saline)

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the dye in DMSO. For dyes without a sulfonate group, an organic co-solvent like DMSO or DMF is necessary for initial dissolution before dilution in aqueous buffers[3].

    • Serial Dilutions: Create a series of dilutions from the stock solution in the desired final buffer (e.g., PBS). Aim for concentrations that will yield absorbance values between 0.1 and 1.0 at the λ_max.

    • Spectral Scan: For one of the dilutions, perform a full absorbance scan from ~500 nm to ~750 nm to identify the exact absorbance maximum (λ_max).

    • Absorbance Measurement: Measure the absorbance of each dilution at the determined λ_max.

    • Calculation: Plot absorbance (A) versus concentration (c). The slope of the line will be ε × l (where l is the path length, typically 1 cm). The molar extinction coefficient (ε) is therefore the value of the slope.

B. Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often measured relative to a standard with a known quantum yield.

  • Materials:

    • This compound solution

    • Quantum yield standard (e.g., Nile Blue in methanol, Φ = 0.27)[4]

    • Fluorometer

    • Matching quartz cuvettes

  • Procedure:

    • Solution Preparation: Prepare a series of dilute solutions of both the sample dye and the reference standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[5].

    • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

    • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Data Analysis: Integrate the area under the fluorescence emission curve for each solution.

    • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation[2]:

      Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

      Where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent.

The propargyl-PEG8 group on the dye enables its covalent attachment to molecules containing an azide (B81097) group through the highly efficient and specific CuAAC "click" reaction[6][7][8].

  • Materials:

    • This compound (the "alkyne")

    • Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium Ascorbate (freshly prepared)

    • Copper-stabilizing ligand (e.g., THPTA or TBTA)[7][9]

    • Reaction buffer (e.g., PBS, pH 7.4)

  • General Procedure:

    • Reagent Preparation:

      • Dissolve the azide-modified biomolecule in the reaction buffer.

      • Dissolve the propargyl-Cy5 dye in DMSO to create a stock solution.

      • Prepare a fresh solution of Sodium Ascorbate (e.g., 100 mM in water).

      • Prepare a premix of CuSO₄ and the stabilizing ligand (e.g., THPTA) at a 1:5 molar ratio[9].

    • Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order: a. The azide-modified biomolecule. b. The propargyl-Cy5 dye stock solution (typically 2-5 equivalents relative to the biomolecule)[10]. c. The CuSO₄/ligand premix (final copper concentration typically 50-250 µM)[9].

    • Initiation: Add the freshly prepared Sodium Ascorbate solution to initiate the reaction (final concentration typically 2.5-5 mM)[7][9]. Mix gently.

    • Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 4 hours[7][10].

    • Purification: Remove the excess dye and copper catalyst from the labeled biomolecule using an appropriate method, such as ethanol (B145695) precipitation (for oligonucleotides), dialysis, or size-exclusion chromatography (for proteins).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_purification 3. Purification cluster_product 4. Final Product azide_biomolecule Azide-Modified Biomolecule reaction_vessel Reaction Mix (Aqueous Buffer) azide_biomolecule->reaction_vessel Add propargyl_cy5 Propargyl-PEG-Cy5 (Alkyne) propargyl_cy5->reaction_vessel Add catalyst_premix CuSO4 + THPTA Ligand catalyst_premix->reaction_vessel Add reducer Sodium Ascorbate (Freshly Prepared) reducer->reaction_vessel Initiate purification_step Size Exclusion / Dialysis reaction_vessel->purification_step Incubate & Transfer final_product Cy5-Labeled Bioconjugate purification_step->final_product Isolate

Caption: Workflow for bioconjugation using CuAAC click chemistry.

G cluster_molecule Bifunctional Dye Structure cluster_function Functional Roles Cy5 Cy5 Core (Fluorophore) PEG9 m-PEG9 Chain Cy5->PEG9 PEG8 Propargyl-PEG8 Chain Cy5->PEG8 Fluorescence Far-Red Fluorescence (Detection) Cy5->Fluorescence Provides Solubility Solubility & Stealth Properties PEG9->Solubility Enhances Conjugation Click Chemistry (Conjugation) PEG8->Conjugation Enables

Caption: Logical relationship between molecular components and function.

References

Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional fluorescent linker, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule is a valuable tool for researchers engaged in bioconjugation, fluorescence imaging, and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound is a chemical reagent that integrates a near-infrared cyanine (B1664457) dye (Cy5) with two distinct polyethylene (B3416737) glycol (PEG) chains. One chain is terminated with a methoxy (B1213986) group (m-PEG9), while the other is functionalized with a terminal alkyne (propargyl-PEG8), making it suitable for "click chemistry" reactions.

PropertyValueReference
CAS Number 2107273-10-7[1][2]
Molecular Formula C₆₃H₉₉ClN₂O₁₇[2]
Molecular Weight 1191.92 g/mol [2]
Appearance Blue or dark blue solid or viscous liquid
Solubility Soluble in DMSO, DMF, and DCM. Low solubility in water.
Storage Conditions Store at -20°C, desiccated and protected from light.

Fluorescent Properties

The Cy5 fluorophore component of this molecule provides strong fluorescence in the near-infrared spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

ParameterWavelength (nm)Reference
Excitation Maximum ~649[3]
Emission Maximum ~667[3]

Key Applications

The dual PEGylated structure and the terminal alkyne group make this compound a versatile tool in several research areas:

  • Bioconjugation and Labeling: The propargyl group allows for efficient and specific covalent attachment to azide-modified biomolecules such as proteins, peptides, and antibodies via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. The PEG linkers enhance the solubility and biocompatibility of the resulting conjugate.[2]

  • Fluorescence Imaging: Once conjugated to a biomolecule of interest, the Cy5 dye enables visualization and tracking in various applications, including fluorescence microscopy and flow cytometry.[2]

  • PROTAC Development: This molecule can be used as a fluorescent tag for PROTACs. By incorporating this dye, researchers can visualize the uptake and localization of the PROTAC within cells, aiding in the study of targeted protein degradation.[1]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Azide-Modified Proteins

This protocol provides a general procedure for the fluorescent labeling of a protein containing an azide (B81097) group with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

  • Purification resin or column for separating the labeled protein from excess reagents (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution. A molar excess of the dye (e.g., 5-10 fold) over the protein is recommended as a starting point.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Following incubation, purify the fluorescently labeled protein from unreacted dye and catalyst components using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein concentration) and the excitation maximum of Cy5 (~649 nm).

    • Further analysis can be performed using SDS-PAGE followed by in-gel fluorescence scanning to visualize the labeled protein.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling reagent_prep Reagent Preparation (Protein, Dye, Catalyst) reaction_mix Reaction Mixture Assembly reagent_prep->reaction_mix incubation Incubation (Room Temperature, 1-2 hours) reaction_mix->incubation purification Purification (e.g., Size-Exclusion Chromatography) incubation->purification analysis Analysis (Spectroscopy, SDS-PAGE) purification->analysis

Caption: A generalized workflow for the fluorescent labeling of proteins.

protac_concept Conceptual Application in PROTAC Development cluster_protac Fluorescently Labeled PROTAC cluster_cellular Cellular Environment poi_ligand Protein of Interest Ligand linker Linker poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand fluorescent_tag This compound linker->fluorescent_tag e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Binds poi Protein of Interest (POI) fluorescent_tag->poi Binds poi->e3_ligase Ubiquitination & Degradation

Caption: Visualization of a fluorescently tagged PROTAC mediating protein degradation.

References

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

This technical guide provides comprehensive information on the chemical properties, experimental applications, and relevant protocols for this compound, a fluorescent linker compound. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's characteristics and its use in bioconjugation via click chemistry.

This compound is a heterobifunctional molecule that integrates a near-infrared cyanine (B1664457) dye (Cy5), two polyethylene (B3416737) glycol (PEG) chains of different lengths, and a terminal alkyne group. The m-PEG9 portion enhances aqueous solubility and pharmacokinetic properties, while the propargyl-PEG8 segment provides a reactive handle for covalent modification. The Cy5 fluorophore allows for sensitive detection in various fluorescence-based assays.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below.

ParameterValueReference
Molecular Weight 1191.92 g/mol [1][2][3]
Chemical Formula C₆₃H₉₉ClN₂O₁₇[1][2][3]
CAS Number 2107273-10-7[1][2][3]
Excitation Maximum (λex) ~649 nm[4][5]
Emission Maximum (λem) ~667 nm[4][5]
Purity Typically ≥95%[4]
Storage Conditions -20°C or 2-8°C, dry, sealed[2][5]
Solubility DMSO, DMF, DCM; low in water[5]

Core Application: Bioconjugation via Click Chemistry

This molecule is primarily utilized as a fluorescent labeling reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". The terminal propargyl (alkyne) group on the PEG8 chain reacts specifically and efficiently with an azide-functionalized biomolecule (e.g., a protein, antibody, or nucleic acid) to form a stable triazole linkage. This reaction is highly specific and can be performed in complex biological media.[1]

General Experimental Workflow: Labeling an Azide-Modified Antibody

The following diagram illustrates the typical workflow for conjugating this compound to an antibody that has been functionalized with an azide (B81097) group.

G cluster_reactants Reactants cluster_reaction CuAAC Click Chemistry cluster_purification Purification cluster_product Final Product reagent This compound (Alkyne-Cy5) mix Combine Reactants with Catalyst reagent->mix Add biomolecule Azide-Modified Antibody (Antibody-N3) biomolecule->mix Add incubation Incubate (Room Temperature, 1-4 hours) mix->incubation Reaction Step catalyst Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) catalyst->mix purify Purify via Size Exclusion Chromatography (SEC) or Dialysis incubation->purify Post-Reaction product Cy5-Labeled Antibody purify->product Isolate

Workflow for Antibody-Cy5 Conjugation via CuAAC.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general method for labeling 1 mg of an azide-modified antibody with this compound. Optimization may be required depending on the specific antibody and its concentration.

Materials and Reagents
  • Azide-modified antibody (e.g., at 5 mg/mL in PBS)

  • This compound (Alkyne-Cy5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) column or dialysis cassette (e.g., 10 kDa MWCO) for purification

Step-by-Step Procedure
  • Prepare Alkyne-Cy5 Stock Solution: Dissolve Alkyne-Cy5 in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the following in order:

    • 2 µL of 20 mM CuSO₄ solution.

    • 10 µL of 50 mM THPTA ligand solution.

    • Vortex briefly to mix.

  • Set up the Conjugation Reaction:

    • In a new tube, add 200 µL of the azide-modified antibody solution (1 mg total).

    • Add a 10-fold molar excess of the Alkyne-Cy5 stock solution. For a 150 kDa antibody, this is approximately 1.3 µL of the 10 mM stock.

    • Add the 12 µL of the catalyst premix to the antibody/dye mixture.

    • Finally, add 10 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction. The total volume will be ~223 µL.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst components by purifying the reaction mixture.

    • Method A (SEC): Use a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO) equilibrated with PBS.

    • Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS at 4°C for 24 hours, with at least three buffer changes.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.

    • Store the final Cy5-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

Signaling Pathway Visualization

While this molecule does not directly participate in a signaling pathway, it is a tool to visualize them. The diagram below illustrates the logical relationship of how the synthesized antibody-dye conjugate can be used to detect a target antigen in a cell, which may be part of a larger signaling cascade.

G cluster_workflow Application Workflow: Antigen Detection node_conjugate Cy5-Labeled Antibody node_binding Antibody Binds to Antigen node_conjugate->node_binding Incubate with node_cell Cell Expressing Target Antigen node_cell->node_binding node_wash Wash Unbound Antibody node_binding->node_wash Result node_detection Fluorescence Detection (Microscopy, Flow Cytometry) node_wash->node_detection Proceed to

Logical flow of using the Cy5-conjugate for cell imaging.

References

A Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a fluorescent, heterobifunctional linker crucial for advanced bioconjugation applications. This document details available suppliers, key technical data, and a representative experimental protocol for its use in antibody labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction

This compound is a specialized chemical reagent designed for the fluorescent labeling of biomolecules. Its structure incorporates a Cy5 fluorophore for detection in the near-infrared (NIR) range, reducing background autofluorescence from biological samples. The molecule features two distinct polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8). This PEGylation enhances solubility, reduces aggregation, and minimizes immunogenicity of the resulting conjugate. The presence of a terminal propargyl group (an alkyne) allows for its covalent attachment to molecules containing an azide (B81097) group through the highly efficient and specific click chemistry reaction. This makes it an invaluable tool for applications in fluorescence microscopy, flow cytometry, in vivo imaging, and the development of antibody-drug conjugates (ADCs).

Suppliers and Technical Data

Several chemical suppliers offer this compound and structurally similar compounds. The following table summarizes key quantitative data for this molecule. Researchers should note that specifications may vary slightly between suppliers and batches.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityExcitation Max (nm)Emission Max (nm)
AxisPharmThis compound2107273-10-7C₆₃H₉₉ClN₂O₁₇1191.92≥95%649667
MedChemExpressThis compound2107273-10-7C₆₃H₉₉ClN₂O₁₇1191.92Not specifiedNot specifiedNot specified
MySkinRecipesThis compound2107273-10-7C₆₃H₉₉ClN₂O₁₇1191.92Not specifiedNot specifiedNot specified
BroadPharm (via Fisher Scientific)N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt2107273-10-7C₆₅H₁₀₃ClN₂O₁₈1236.0097%649667

Note: Data is compiled from publicly available information from the respective suppliers and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocol: Antibody Labeling via Copper-Catalyzed Click Chemistry

This section provides a detailed, representative protocol for the conjugation of an azide-modified antibody with this compound.

Materials and Reagents
  • Azide-modified antibody (e.g., produced by site-specific incorporation of an azide-bearing amino acid or post-translational chemical modification)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Spectrophotometer or plate reader for determining the degree of labeling

Step 1: Preparation of Stock Solutions
  • Antibody Solution: Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.

  • This compound Solution: Dissolve the dye in anhydrous DMSO to a stock concentration of 10 mM.

  • Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.

  • Ligand Solution: Prepare a 200 mM stock solution of THPTA in deionized water.

  • Sodium Ascorbate Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.

Step 2: Antibody-Dye Conjugation Reaction
  • In a microcentrifuge tube, add the azide-modified antibody solution.

  • Add the this compound stock solution to the antibody solution. A 4 to 10-fold molar excess of the dye over the antibody is a good starting point.

  • Prepare the copper catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.

  • Add the pre-formed Cu(I)/THPTA complex to the antibody-dye mixture. A final concentration of approximately 25 equivalents relative to the azide is recommended.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 40 equivalents relative to the azide.

  • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

Step 3: Purification of the Antibody-Dye Conjugate
  • Following incubation, purify the antibody-dye conjugate from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., a desalting column) pre-equilibrated with PBS.

  • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

Step 4: Characterization of the Conjugate
  • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~649 nm (for the Cy5 dye). The DOL can be calculated using the following formula:

    DOL = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye]

    Where:

    • A_dye is the absorbance at the dye's maximum wavelength.

    • A_protein is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

    • CF is the correction factor for the dye's absorbance at 280 nm.

  • Functional Analysis: Assess the functionality of the labeled antibody through methods such as ELISA or flow cytometry to ensure that the conjugation process has not compromised its antigen-binding affinity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling process using this compound.

Antibody_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization AzideAb Azide-Modified Antibody ClickReaction Click Chemistry (CuAAC) AzideAb->ClickReaction PropargylCy5 This compound PropargylCy5->ClickReaction Catalyst CuSO4 + Ligand (THPTA) Catalyst->ClickReaction Reducer Sodium Ascorbate Reducer->ClickReaction Purification Size-Exclusion Chromatography ClickReaction->Purification Crude Product FinalProduct Labeled Antibody Conjugate Purification->FinalProduct Purified Conjugate DOL DOL Calculation (Spectrophotometry) Function Functional Assay (e.g., ELISA) FinalProduct->DOL FinalProduct->Function

Caption: Workflow for antibody labeling using click chemistry.

Signaling Pathway and Logical Relationships

The underlying principle of using this compound is the creation of a stable, covalent linkage between two molecules of interest. The logical relationship for this bioconjugation is depicted below.

Click_Chemistry_Principle Biomolecule Biomolecule (e.g., Antibody) Azide Azide Group (-N3) Biomolecule->Azide Catalyst Cu(I) Catalyst Azide->Catalyst Linker This compound Alkyne Propargyl Group (-C≡CH) Linker->Alkyne Alkyne->Catalyst Conjugate Fluorescently Labeled Biomolecule Catalyst->Conjugate Forms Stable Triazole Linkage

Caption: Principle of copper-catalyzed azide-alkyne cycloaddition.

This technical guide provides a foundational understanding and practical framework for utilizing this compound in bioconjugation experiments. For optimal results, it is recommended to further optimize reaction conditions for each specific antibody and application.

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a versatile fluorescent probe designed for the specific labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reagent features a Cy5 fluorophore, a propargyl group for the click reaction, and two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8). The PEG linkers enhance solubility and minimize steric hindrance, making it an ideal tool for labeling proteins in aqueous environments with high efficiency and specificity.[2] The Cy5 dye is a bright, photostable fluorophore that emits in the far-red spectrum, minimizing autofluorescence from biological samples.

The labeling strategy is predicated on a two-step process. First, an azide (B81097) moiety is introduced into the target protein. This can be accomplished through metabolic labeling, such as incorporating an azide-bearing amino acid analog (e.g., azidohomoalanine), or by site-specific enzymatic modification.[1] The second step is the covalent conjugation of the this compound to the azide-modified protein via the CuAAC reaction.[3] This reaction is highly specific, forming a stable triazole linkage under mild, biocompatible conditions.[4][5]

Principle of the Method

The core of this labeling protocol is the copper(I)-catalyzed cycloaddition reaction between the terminal alkyne of the this compound probe and an azide group on the target protein. The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[1] To enhance the reaction efficiency and protect the protein from potential oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[4] The ligand stabilizes the Cu(I) oxidation state and improves its solubility in aqueous buffers.[4]

Materials and Reagents

Reagents
  • This compound

  • Azide-modified protein of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide), anhydrous

  • Purification resin (e.g., size-exclusion chromatography column)

Equipment
  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Incubator or water bath

  • Spectrophotometer or fluorometer

  • Gel electrophoresis system (optional, for analysis)

  • Fluorescence imaging system (optional, for analysis)

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.

  • Copper(II) Sulfate Stock (50 mM): Prepare a 50 mM solution of CuSO₄ in deionized water. This solution can be stored at room temperature.

  • Sodium Ascorbate Stock (100 mM): Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment to ensure maximum reducing activity.

  • THPTA Stock (50 mM): Prepare a 50 mM solution of THPTA in deionized water. This solution can be stored at 4°C.

Protein Labeling Reaction (CuAAC)
  • In a microcentrifuge tube, combine the azide-modified protein with PBS to a final protein concentration of 1-10 mg/mL.

  • Add the this compound stock solution to the protein solution. The final concentration of the probe should be in 2-10 fold molar excess to the protein. Gently mix.

  • Prepare the catalyst premix in a separate tube by combining the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:5 (CuSO₄:THPTA).

  • Add the catalyst premix to the protein-probe mixture to a final CuSO₄ concentration of 50-250 µM.[1] Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.[1] Gently mix the reaction solution.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.[1] The optimal reaction time may need to be determined empirically for each specific protein. Protect the reaction from light.

Purification of the Labeled Protein
  • Following incubation, remove the excess, unreacted this compound, copper catalyst, and other small molecules.

  • Size-exclusion chromatography is a recommended method for purifying the labeled protein. Equilibrate the column with an appropriate buffer (e.g., PBS).

  • Load the reaction mixture onto the column and collect the fractions containing the labeled protein.

  • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

Analysis and Quantification

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the Cy5 dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the Cy5 dye at 280 nm (typically ~0.05).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the degree of labeling using the following formula:

    • DOL = A₆₅₀ / (ε_Cy5 × Protein Concentration (M))

    • Where:

      • ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (~250,000 cm⁻¹M⁻¹).

Data Presentation

Table 1: Specifications of this compound

PropertyValue
Molecular Weight~1191.92 g/mol [2]
Excitation Maximum (λ_ex)~650 nm[6][7]
Emission Maximum (λ_em)~670 nm[6][7]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹ at 650 nm
Quantum Yield~0.2

Table 2: Recommended Reagent Concentrations for CuAAC Labeling

ReagentStock ConcentrationFinal Concentration
Azide-Modified Protein1-10 mg/mL1-20 µM
This compound10 mM in DMSO20-200 µM
CuSO₄50 mM50-250 µM[1]
Sodium Ascorbate100 mM (freshly prepared)1-5 mM[1]
THPTA50 mM250-1250 µM

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein mix Combine Protein and Probe azide_protein->mix cy5_probe This compound cy5_probe->mix reagents CuSO4, Na-Ascorbate, THPTA add_catalyst Add Catalyst Premix reagents->add_catalyst mix->add_catalyst initiate Initiate with Ascorbate add_catalyst->initiate incubate Incubate (1-4h, RT/37°C) initiate->incubate purify Size-Exclusion Chromatography incubate->purify analyze Spectrophotometry (A280/A650) purify->analyze labeled_protein Purified Labeled Protein analyze->labeled_protein

Caption: Experimental workflow for protein labeling.

signaling_pathway cluster_catalyst Catalytic Cycle cluster_product Product protein_azide Protein-N3 labeled_protein Protein-Triazole-PEG-Cy5 protein_azide->labeled_protein Cu(I) Catalyst probe_alkyne HC≡C-PEG-Cy5 probe_alkyne->labeled_protein CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI->labeled_protein

Caption: CuAAC reaction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive sodium ascorbatePrepare a fresh solution of sodium ascorbate immediately before use.
Low protein concentrationConcentrate the protein solution to at least 1 mg/mL.
Presence of primary amines in bufferDialyze the protein against an amine-free buffer (e.g., PBS, HEPES) before labeling.[7][8]
Insufficient probe concentrationIncrease the molar excess of the this compound probe.
Protein Precipitation High concentration of DMSOEnsure the final concentration of DMSO in the reaction mixture is low (typically <10%).
Protein instabilityPerform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background Signal Incomplete removal of unreacted probeEnsure thorough purification of the labeled protein, for example, by using a longer size-exclusion column or performing a second purification step.

References

Application Notes and Protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a highly versatile fluorescent probe designed for bioorthogonal labeling and detection via click chemistry. This molecule features a Cy5 fluorophore, a terminal alkyne group (propargyl), and two polyethylene (B3416737) glycol (PEG) linkers. The Cy5 dye provides bright, stable, far-red fluorescence, which is ideal for biological imaging due to reduced autofluorescence from cells and tissues. The terminal alkyne enables covalent conjugation to azide-modified biomolecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] The dual PEG linkers enhance aqueous solubility, reduce non-specific binding, and improve the biocompatibility of the molecule, making it suitable for a wide range of applications in complex biological systems.[2]

Key Features:

  • Bioorthogonal Reactivity: The propargyl group allows for highly selective "click" conjugation to azide-modified molecules with minimal cross-reactivity in biological samples.[1][3]

  • Far-Red Fluorescence: The Cy5 core offers excitation and emission in the far-red spectrum, minimizing background from native cellular components.[4]

  • Enhanced Solubility and Biocompatibility: The hydrophilic PEG chains improve solubility in aqueous buffers and reduce aggregation and immunogenicity.

  • Stable Linkage: The CuAAC reaction forms a stable triazole ring, ensuring a permanent link between the dye and the target molecule.[5]

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. This information is critical for designing experiments, including calculating molar equivalents and setting up imaging equipment.

PropertyValueReference
Molecular Formula C₆₃H₉₉ClN₂O₁₇[2]
Molecular Weight 1191.92 g/mol [2]
Appearance Blue solid
Solubility Soluble in DMSO, DMF; low solubility in water
Excitation Maximum (λex) ~649 nm[4]
Emission Maximum (λem) ~667 nm[4]
Reactive Group Alkyne (Propargyl)[6]
Storage Conditions Store at 2-8°C, protected from light and moisture[2]

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of this technology is the CuAAC click reaction, a copper(I)-catalyzed 1,3-dipolar cycloaddition between the terminal alkyne of the Cy5 probe and an azide (B81097) group on a target biomolecule. This reaction is highly efficient, specific, and forms a stable covalent triazole linkage under mild, aqueous conditions.[7] A reducing agent, such as sodium ascorbate, is used to maintain copper in the active Cu(I) oxidation state.[8] To prevent potential cytotoxicity from free copper and to accelerate the reaction, a chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is essential.[7][9]

CuAAC_Mechanism cluster_reactants Azide Azide-Modified Biomolecule Catalyst Cu(I) Catalyst (CuSO₄ + Na Ascorbate + Ligand) Azide->Catalyst Alkyne Propargyl-PEG-Cy5 (This Reagent) Alkyne->Catalyst Product Fluorescently Labeled Biomolecule Catalyst->Product Click Reaction Protein_Labeling_Workflow Start Start: Prepare Reagents (Azide-Protein, Dye, Catalyst) Mix Combine Protein, Cy5 Probe, THPTA, and CuSO₄ Start->Mix Initiate Initiate Reaction with Sodium Ascorbate Mix->Initiate Incubate Incubate at RT for 1-2h (Protect from Light) Initiate->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze Labeled Protein (Spectroscopy, SDS-PAGE) Purify->Analyze End End: Store Labeled Protein Analyze->End

References

Application Notes: Cell Tracking with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to track cells over time is fundamental to understanding complex biological processes such as development, tumorigenesis, immune response, and the efficacy of cell-based therapies. N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a state-of-the-art fluorescent probe designed for robust and long-term cell labeling and tracking. This molecule leverages a powerful and bioorthogonal two-step labeling strategy: metabolic labeling followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

This approach allows for the covalent and specific labeling of cells with the bright, far-red fluorescent dye, Cy5, enabling visualization by fluorescence microscopy and flow cytometry with high signal-to-noise ratios.

Principle of the Technology

The cell tracking strategy involves two key stages:

  • Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor (e.g., an unnatural sugar, amino acid, or lipid) that has been chemically modified to include an azide (B81097) (-N₃) group. The cells' natural biosynthetic pathways incorporate this azide-tagged molecule into newly synthesized biomolecules, such as glycoproteins, proteins, or lipids. This effectively tags the cells with a chemical handle that is absent in native biological systems.

  • Click Chemistry Reaction: The this compound probe, which contains a terminal alkyne group (the propargyl group), is then introduced. In the presence of a copper(I) catalyst, the alkyne on the probe and the azide incorporated into the cellular biomolecules undergo a highly specific and efficient cycloaddition reaction. This "click" reaction forms a stable covalent triazole linkage, attaching the Cy5 fluorophore to the cells.

The dual polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8) enhance the solubility and biocompatibility of the probe, minimizing non-specific binding and potential immunogenicity, making it suitable for in vivo studies.[1] The Cy5 fluorophore provides strong, near-infrared fluorescence, which is ideal for biological imaging due to reduced autofluorescence from cells and tissues.[1][2]

Molecular and Spectroscopic Data

The properties of the this compound probe are summarized below.

PropertyValueReference
Molecular Formula C₆₃H₉₉ClN₂O₁₇[1][3]
Molecular Weight 1191.92 g/mol [1][3]
Fluorescence Cy5[1][4]
Excitation Max (λex) ~649 nm[5]
Emission Max (λem) ~667 nm[5]
Reactive Group Alkyne (Propargyl)[5]
Storage Store at -20°C, protect from light

Experimental Protocols and Recommended Concentrations

Successful cell tracking using this probe requires careful optimization of both the metabolic labeling and click reaction steps. The following tables provide recommended starting concentrations for key reagents. Optimization is highly recommended for each specific cell type and experimental setup.

Table 1: Recommended Starting Concentrations for Metabolic Labeling
Reagent (Example)Cell TypeRecommended ConcentrationIncubation TimeReference
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)Various Mammalian10 - 50 µM24 - 72 hours[6][7]
L-azidohomoalanine (AHA)Various Mammalian25 - 50 µM1 - 24 hours[8]
Azido-sugars (general)Various Mammalian20 - 100 µM1 - 3 days[9][10][11]

Note: Lower concentrations (e.g., 10 µM Ac₄ManNAz) have been shown to be effective while having minimal impact on cellular physiology.[7]

Table 2: Recommended Starting Concentrations for CuAAC Click Reaction
ComponentStock SolutionFinal ConcentrationPurposeReference
This compound 1 mM in DMSO2 - 25 µMAlkyne-fluorophore probe[6][12]
Copper(II) Sulfate (CuSO₄) 20 mM in H₂O50 - 200 µMCatalyst precursor[12][13]
Copper Ligand (e.g., THPTA) 100 mM in H₂O250 µM - 1 mMAccelerates reaction, reduces cytotoxicity[6][12][13]
Reducing Agent (Sodium Ascorbate) 100-300 mM in H₂O (prepare fresh)1 - 5 mMReduces Cu(II) to active Cu(I)[6][12]

Protocol 1: Cell Tracking in Adherent Cells (Fixed-Cell Workflow)

This protocol is suitable for high-resolution imaging where cell fixation is permissible.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Azide-modified metabolic precursor (e.g., Ac₄ManNAz)

  • This compound

  • Reagents from Table 2

  • Phosphate-Buffered Saline (PBS)

  • DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling: a. Seed cells on imaging-grade plates or coverslips and grow to the desired confluency. b. Add the azide-modified metabolic precursor to the culture medium at the optimized concentration (e.g., 25 µM Ac₄ManNAz). c. Incubate for 1-3 days under normal cell culture conditions (37°C, 5% CO₂).[9] d. Gently wash the cells three times with warm PBS to remove unincorporated precursor.

  • Cell Fixation and Permeabilization: a. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[9] b. Wash the cells twice with PBS. c. Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes to allow the click reagents to access intracellular biomolecules.[9] d. Wash the cells three times with PBS.

  • Click Reaction: a. Prepare the Click Reaction Cocktail fresh in PBS. Add reagents in the following order, vortexing briefly after each addition: i. Copper(II) Sulfate (e.g., to 100 µM) ii. Copper Ligand (e.g., THPTA, to 500 µM) iii. This compound (e.g., to 20 µM) iv. Sodium Ascorbate (e.g., to 2.5 mM) to initiate the reaction.[6][12] b. Remove the PBS from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.[12][13]

  • Final Washes and Imaging: a. Remove the cocktail and wash the cells three times with PBS. b. (Optional) Counterstain nuclei with DAPI for 5 minutes. c. Wash twice more with PBS. d. Mount the coverslips with an appropriate mounting medium and proceed to imaging on a fluorescence microscope using Cy5-compatible filter sets (e.g., Excitation: 630-650 nm, Emission: 660-680 nm).

Protocol 2: Cell Tracking in Live Cells

This protocol is for tracking dynamic processes in living cells. Minimizing copper-induced cytotoxicity is critical.

Materials:

  • Cells cultured in glass-bottom dishes

  • Azide-modified metabolic precursor

  • Reagents from Table 2 (use the lowest effective concentrations)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

Procedure:

  • Metabolic Labeling: a. Follow steps 1a-1d from Protocol 1.

  • Live-Cell Click Reaction: a. Prepare the Live-Cell Click Reaction Cocktail fresh in a biocompatible buffer (e.g., PBS or live-cell imaging medium). It is crucial to use a protective copper ligand like THPTA.[6] b. Add reagents in the following order: i. Copper(II) Sulfate (e.g., to 50 µM) ii. THPTA Ligand (e.g., to 250 µM) iii. This compound (e.g., to 10 µM) iv. Sodium Ascorbate (e.g., to 1 mM) c. Pre-mix the cocktail and let it sit for 1-2 minutes before adding to cells. d. Gently wash the cells with warm imaging medium. e. Add the Live-Cell Click Reaction Cocktail to the cells and incubate for 5-15 minutes at 37°C, protected from light.[6] Note: Shorter incubation times are used to minimize toxicity.

  • Washing and Imaging: a. Remove the reaction cocktail and wash the cells three to five times with warm imaging medium to ensure all copper is removed. b. Add fresh imaging medium to the cells. c. Proceed immediately to live-cell imaging using a microscope equipped with an environmental chamber (37°C, 5% CO₂).

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Reaction Labeling cluster_2 Step 3: Analysis A Seed Cells in Culture Dish B Add Azide-Modified Precursor (e.g., Azido-Sugar) to Medium A->B C Incubate for 24-72 hours (Azide incorporated into biomolecules) B->C D Wash Cells to Remove Excess Precursor C->D F Add Cocktail to Cells (Incubate 30-60 min) D->F E Prepare Fresh Click Reaction Cocktail: - CuSO₄ - Ligand (THPTA) - N-(...)-Cy5 Probe - Sodium Ascorbate G Wash Cells to Remove Unreacted Reagents F->G H Counterstain Nuclei (Optional, e.g., DAPI) G->H I Image with Fluorescence Microscope or Analyze with Flow Cytometer H->I G Azide Azide-Modified Biomolecule (on/in cell) Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) Azide->Catalyst plus + Azide->plus Alkyne N-(...)-propargyl-Cy5 (Probe) Alkyne->Catalyst Product Covalently Labeled Biomolecule (Fluorescent Cell) Catalyst->Product Click Reaction (Cycloaddition) plus->Alkyne

References

Application Notes and Protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a versatile fluorescent probe designed for the specific labeling and visualization of biomolecules in fluorescence microscopy applications. This molecule incorporates a near-infrared Cyanine (B1664457) 5 (Cy5) fluorophore, which offers excellent photostability and emission in a spectral range that minimizes background autofluorescence from biological samples. The presence of two distinct polyethylene (B3416737) glycol (PEG) chains, a methoxy-terminated PEG9 and a propargyl-terminated PEG8, enhances its solubility in aqueous buffers and reduces non-specific binding and immunogenicity, making it highly suitable for live-cell imaging and in vivo studies.[1][2]

The key feature of this probe is its terminal propargyl group, which allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules such as proteins, nucleic acids, and glycans that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group.[4][5][6]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is defined by its physicochemical and spectroscopic characteristics. The table below summarizes the key properties of this compound.

PropertyValueReference(s)
Molecular Weight1191.92 g/mol [1][2]
Molecular FormulaC₆₃H₉₉ClN₂O₁₇[1][2]
Excitation Maximum (λex)~649 nm[7][8]
Emission Maximum (λem)~667 nm[7][8]
Molar Extinction Coefficient (ε)~232,000 M⁻¹cm⁻¹ (for a similar compound)[7][8]
Quantum Yield (Φ)~0.2 (estimated for Cy5)[9]
SolubilitySoluble in water, DMSO, DMF[7][8]
StorageStore at -20°C, protect from light

Applications in Fluorescence Microscopy

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules for subsequent visualization by techniques such as confocal microscopy, super-resolution microscopy, and flow cytometry.[1]

Visualization of Nascent Proteins: Researchers can metabolically label newly synthesized proteins with an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA). Following incorporation, cells are fixed, permeabilized, and treated with this compound using a click chemistry protocol to fluorescently label and visualize the nascent proteome.

Imaging Glycans: Metabolic labeling with azide-modified sugars (e.g., N-azidoacetylgalactosamine, GalNAz) allows for the incorporation of azide groups into cellular glycans. These can then be tagged with this compound to study glycosylation patterns and dynamics.[3]

Labeling of Nucleic Acids: Azide-modified nucleosides can be incorporated into DNA or RNA during replication or transcription. Subsequent labeling with this compound enables the visualization of newly synthesized nucleic acids.

Site-Specific Protein Labeling: Through genetic code expansion, an azide-bearing unnatural amino acid can be incorporated at a specific site within a protein of interest. This allows for the precise attachment of the this compound probe to a single location on the protein for detailed tracking and interaction studies.[4]

Experimental Workflow and Signaling Pathway

The general workflow for using this compound involves the introduction of an azide group into the target biomolecule, followed by the click chemistry reaction with the probe, and subsequent imaging.

experimental_workflow cluster_step1 Step 1: Azide Incorporation cluster_step2 Step 2: Sample Preparation cluster_step3 Step 3: Click Chemistry Labeling cluster_step4 Step 4: Imaging MetabolicLabeling Metabolic Labeling (e.g., AHA, GalNAz) CellCulture Cell Culture/ Tissue Preparation MetabolicLabeling->CellCulture EnzymaticLabeling Enzymatic Labeling GeneticEncoding Genetic Encoding (Unnatural Amino Acid) Fixation Fixation (e.g., PFA) CellCulture->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization ClickReaction Incubation with This compound and Click Reagents Permeabilization->ClickReaction Washing Washing Steps ClickReaction->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Mounting Mounting Counterstaining->Mounting Microscopy Fluorescence Microscopy (Confocal, Super-Resolution) Mounting->Microscopy ImageAnalysis Image Analysis Microscopy->ImageAnalysis

Caption: Experimental workflow for fluorescence microscopy using this compound.

The core of the labeling strategy is the copper-catalyzed click chemistry reaction.

click_chemistry_pathway AzideBiomolecule Azide-Modified Biomolecule (Target) LabeledProduct Fluorescently Labeled Biomolecule AzideBiomolecule->LabeledProduct PropargylCy5 This compound (Probe) PropargylCy5->LabeledProduct CopperCatalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) CopperCatalyst->LabeledProduct

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling.

Detailed Experimental Protocol: Labeling of Nascent Proteins in Cultured Cells

This protocol provides a general framework for the labeling of AHA-incorporated proteins in cultured mammalian cells. Optimization of incubation times, and reagent concentrations may be necessary for specific cell types and experimental conditions.

Materials:

  • This compound

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (methionine-free)

  • Fetal bovine serum (FBS)

  • Paraformaldehyde (PFA)

  • Triton X-100 or saponin (B1150181)

  • Bovine serum albumin (BSA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

    • To label nascent proteins, replace the normal growth medium with pre-warmed methionine-free medium supplemented with FBS and AHA (typically 25-50 µM).

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. For intracellular targets that may be sensitive to harsh detergents, 0.1% saponin can be used as a milder alternative.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume per coverslip:

      • To 445 µL of PBS, add 10 µL of a 10 mM stock solution of this compound in DMSO (final concentration 200 µM).

      • Add 20 µL of a 50 mM stock solution of CuSO₄ (final concentration 2 mM).

      • Add 20 µL of a 50 mM stock solution of THPTA or TBTA (final concentration 2 mM).

      • Vortex briefly.

      • Add 5 µL of a 2 M stock solution of sodium ascorbate (freshly prepared, final concentration 20 mM) to initiate the reaction.

    • Immediately add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS containing 1% BSA.

    • If desired, counterstain the nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).

Note: The copper catalyst used in the click reaction can be cytotoxic. For live-cell imaging applications, copper-free click chemistry using a strained alkyne probe (e.g., containing a DBCO or BCN group) is recommended. This compound is intended for use in fixed and permeabilized cells.

References

Application Notes and Protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a highly versatile fluorescent probe designed for the specific labeling of biomolecules in a variety of applications, including flow cytometry. This molecule features a Cy5 fluorophore, a terminal alkyne (propargyl group), and two polyethylene (B3416737) glycol (PEG) linkers. The Cy5 dye provides a strong fluorescent signal in the far-red region of the spectrum, minimizing interference from cellular autofluorescence. The propargyl group enables covalent attachment to azide-modified targets via "click chemistry," a highly efficient and bioorthogonal reaction. The PEG linkers enhance the molecule's solubility and reduce non-specific binding, leading to improved signal-to-noise ratios in complex biological samples.

These application notes provide detailed protocols for the use of this compound in flow cytometry for the detection and quantification of azide-modified cells. The primary application highlighted is the labeling of cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.

Key Features of this compound

PropertyValue
Molecular Weight ~1191.92 g/mol
Fluorophore Cyanine 5 (Cy5)
Excitation Maximum (Ex) ~649 nm
Emission Maximum (Em) ~667 nm
Reactive Group Propargyl (alkyne)
Linker m-PEG9 and propargyl-PEG8
Solubility Enhanced in aqueous buffers

Principle of Application: Metabolic Glycoengineering and Click Chemistry

A powerful strategy for labeling cells with this compound involves a two-step process:

  • Metabolic Labeling: Cells are cultured with a precursor monosaccharide that has been chemically modified to contain an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The cellular metabolic machinery incorporates this azido-sugar into cell surface glycans, effectively displaying azide groups on the cell surface.

  • Click Chemistry Reaction: The azide-labeled cells are then treated with this compound. The propargyl group of the dye reacts with the azide groups on the cell surface in a highly specific and efficient cycloaddition reaction, resulting in stable, covalent labeling of the cells with the Cy5 fluorophore. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst using a strained alkyne (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). Since our molecule has a terminal alkyne, the copper-catalyzed approach is most common.

This method allows for the highly selective and sensitive detection of metabolically active cells and can be used for a variety of applications, including cell tracking, studies of cellular metabolism, and the identification of specific cell populations.

Experimental Protocols

Protocol 1: Cell Surface Labeling of Azide-Modified Cells using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of cells that have been pre-incubated with an azide-containing metabolic precursor.

Materials:

  • Azide-modified cells (e.g., cultured in the presence of 25-50 µM Ac4ManNAz for 1-3 days)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Sodium Ascorbate

  • Flow cytometry tubes

  • Flow cytometer equipped with a ~640 nm laser and appropriate emission filters for Cy5

Procedure:

  • Cell Preparation:

    • Harvest azide-modified cells and wash them twice with cold PBS containing 1% BSA (Wash Buffer).

    • Resuspend the cells in Wash Buffer at a concentration of 1 x 10^6 cells/mL.

  • Click Reaction Cocktail Preparation (Prepare fresh):

    • For a 1 mL final reaction volume, prepare the following stock solutions:

      • This compound: 1 mM in DMSO

      • CuSO4: 10 mM in water

      • THPTA: 50 mM in water

      • Sodium Ascorbate: 100 mM in water (prepare fresh)

    • In a microcentrifuge tube, combine the following in order:

      • 950 µL of cell suspension (1 x 10^6 cells)

      • 10 µL of 1 mM this compound (final concentration: 10 µM)

      • 10 µL of 10 mM CuSO4 (final concentration: 100 µM)

      • 10 µL of 50 mM THPTA (final concentration: 500 µM)

    • Vortex gently to mix.

    • Add 20 µL of 100 mM Sodium Ascorbate to initiate the reaction (final concentration: 2 mM).

  • Incubation:

    • Incubate the cells in the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing:

    • After incubation, add 4 mL of Wash Buffer to the tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step twice to remove any unreacted reagents.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of PBS with 1% BSA.

    • Analyze the cells on a flow cytometer.

    • Use unstained and azide-labeled but unstained cells as negative controls to set the gates.

Protocol 2: Intracellular Labeling of Azide-Modified Biomolecules

This protocol is for labeling intracellular components that have incorporated an azide-modified precursor.

Materials:

  • Same as Protocol 1, with the addition of:

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)

Procedure:

  • Metabolic Labeling and Cell Harvest:

    • Culture and harvest cells as described in Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells once with PBS containing 1% BSA.

  • Click Reaction:

    • Perform the click reaction as described in Protocol 1, steps 2 and 3, using the fixed and permeabilized cells.

  • Washing and Analysis:

    • Wash the cells as described in Protocol 1, step 4.

    • Resuspend the cells in PBS with 1% BSA and analyze by flow cytometry as in Protocol 1, step 5.

Data Presentation

The efficiency of cell labeling can be quantified by measuring the increase in fluorescence intensity of the cell population. Below are representative data tables illustrating the expected outcomes.

Table 1: Effect of this compound Concentration on Labeling Efficiency

This compound Concentration (µM)Mean Fluorescence Intensity (MFI) (Arbitrary Units)Percentage of Labeled Cells (%)
0 (Control)150< 1
18,50085
525,000> 98
1045,000> 99
2048,000> 99

Table 2: Effect of Incubation Time on Labeling Efficiency

Incubation Time (minutes)Mean Fluorescence Intensity (MFI) (Arbitrary Units)Percentage of Labeled Cells (%)
515,00090
1535,000> 98
3045,000> 99
6046,000> 99

(Note: The data presented in these tables are representative and the optimal conditions should be determined empirically for each cell type and experimental setup.)

Mandatory Visualizations

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Flow Cytometry Analysis Azido-Sugar Precursor Azido-Sugar Precursor Cell Culture Cell Culture Azido-Sugar Precursor->Cell Culture Addition to media Azide-Modified Cell Surface Glycans Azide-Modified Cell Surface Glycans Cell Culture->Azide-Modified Cell Surface Glycans Metabolic Incorporation Click Reaction Click Reaction Azide-Modified Cell Surface Glycans->Click Reaction Propargyl-PEG-Cy5 This compound Propargyl-PEG-Cy5->Click Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Click Reaction Labeled Cell Labeled Cell Click Reaction->Labeled Cell Flow Cytometer Flow Cytometer Labeled Cell->Flow Cytometer Data Analysis Data Analysis Flow Cytometer->Data Analysis Quantitative Results Quantitative Results Data Analysis->Quantitative Results

Caption: Experimental workflow for cell labeling and analysis.

Caption: Signaling pathway of cell surface labeling.

Application Notes and Protocols: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a heterobifunctional fluorescent labeling reagent designed for the precise and efficient incorporation of the cyanine (B1664457) 5 (Cy5) fluorophore into biomolecules and drug delivery systems. This molecule features a methoxy-terminated polyethylene (B3416737) glycol (m-PEG9) chain to enhance solubility and biocompatibility, and a propargyl-functionalized PEG8 chain that enables covalent conjugation to azide-modified targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The Cy5 dye offers intense fluorescence in the far-red spectrum, making it ideal for a range of applications from in vitro assays to in vivo imaging, where it minimizes interference from tissue autofluorescence.[1]

These characteristics make this compound a valuable tool for researchers developing targeted drug delivery systems, allowing for sensitive tracking and quantification of nanoparticles, antibodies, and other drug carriers.

Product Information

PropertyValue
Molecular Formula C₆₃H₉₉ClN₂O₁₇
Molecular Weight 1191.92 g/mol
Appearance Blue solid
Solubility Soluble in water, DMSO, DMF
Excitation Wavelength (Max) ~649 nm
Emission Wavelength (Max) ~667 nm
Storage Store at -20°C, protect from light and moisture

Key Applications in Drug Delivery Research

  • Fluorescent Labeling of Drug Carriers: Covalent conjugation to nanoparticles (e.g., liposomes, polymeric micelles, metallic nanoparticles), antibodies, peptides, and other biologics that have been functionalized with an azide (B81097) group.

  • In Vitro and In Vivo Tracking: Visualization and quantification of the biodistribution, tumor accumulation, and cellular uptake of drug delivery systems using fluorescence microscopy and whole-animal imaging systems.[2]

  • Pharmacokinetic Studies: Monitoring the circulation half-life of fluorescently labeled drug carriers in preclinical models.[3]

  • Metabolic Labeling and Visualization: Detecting and imaging biomolecules that have been metabolically engineered to incorporate azide-modified sugars or amino acids.[4][5]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Azide-Modified Nanoparticles via CuAAC

This protocol describes the conjugation of this compound to azide-functionalized nanoparticles (e.g., liposomes or polymeric micelles).

Materials:

  • Azide-functionalized nanoparticles (e.g., 1 mg/mL in PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Size exclusion chromatography (SEC) column or dialysis cassette (10-20 kDa MWCO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.[6]

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of azide-functionalized nanoparticles.

    • Add the this compound stock solution to achieve a 5-10 fold molar excess relative to the azide groups on the nanoparticles.

    • Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 2 minutes.[6]

    • Add the catalyst premix to the nanoparticle solution to a final CuSO₄ concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing is recommended.

  • Purification:

    • Remove unconjugated this compound and reaction components by passing the reaction mixture through an SEC column equilibrated with PBS.

    • Alternatively, purify the labeled nanoparticles by dialysis against PBS at 4°C for 24-48 hours with several buffer changes.

  • Characterization:

    • Determine the concentration of the labeled nanoparticles.

    • Measure the absorbance of the solution at 280 nm (if applicable for the nanoparticle material) and 649 nm to determine the degree of labeling (DOL).

Quantitative Analysis of Labeling Efficiency:

Nanoparticle TypeMolar Ratio (Dye:Azide)Incubation Time (h)Degree of Labeling (DOL)
Polymeric Micelles5:112.1
Polymeric Micelles10:124.5
Liposomes5:111.8
Liposomes10:123.9

Note: The above data is illustrative. Actual DOL will vary based on nanoparticle composition, azide density, and reaction conditions.

Protocol 2: In Vivo Biodistribution of Cy5-Labeled Nanoparticles

This protocol outlines a general procedure for assessing the biodistribution of nanoparticles labeled with this compound in a tumor-bearing mouse model.

Materials:

  • Cy5-labeled nanoparticles (prepared as in Protocol 1)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mice using isoflurane.

  • Administration:

    • Administer a defined dose of the Cy5-labeled nanoparticles (e.g., 10 mg/kg) via intravenous injection (e.g., tail vein).

  • In Vivo Imaging:

    • At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy5.[4]

    • Acquire images and quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).[4]

    • Image the excised organs ex vivo to quantify the biodistribution of the fluorescently labeled nanoparticles.

    • Normalize the fluorescence intensity to the weight of each organ.

Illustrative Biodistribution Data:

Organ% Injected Dose per Gram (24h)
Tumor8.5 ± 2.1
Liver25.3 ± 4.5
Spleen15.8 ± 3.2
Kidneys5.2 ± 1.5
Lungs2.1 ± 0.8

Note: This data is hypothetical and will vary significantly based on nanoparticle size, surface chemistry, and targeting ligands.[7]

Visualizations

G cluster_0 Click Chemistry Conjugation Workflow azide_np Azide-Functionalized Nanoparticle labeled_np Cy5-Labeled Nanoparticle azide_np->labeled_np CuAAC Reaction propargyl_cy5 This compound propargyl_cy5->labeled_np catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->labeled_np

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.

G cluster_1 In Vivo Imaging Experimental Workflow injection IV Injection of Cy5-Labeled Nanoparticles imaging Whole-Body Fluorescence Imaging (Multiple Time Points) injection->imaging euthanasia Euthanasia at Final Time Point imaging->euthanasia ex_vivo Ex Vivo Organ Imaging and Quantification euthanasia->ex_vivo data_analysis Data Analysis: Biodistribution & Pharmacokinetics ex_vivo->data_analysis

Caption: Workflow for in vivo imaging and biodistribution studies.

G cluster_2 Metabolic Labeling and Detection azido_sugar Azido-Sugar Metabolic Precursor cell Cell Culture azido_sugar->cell incorporation Metabolic Incorporation into Glycoproteins cell->incorporation fixation Cell Fixation & Permeabilization incorporation->fixation click_reaction Click Reaction with This compound fixation->click_reaction imaging Fluorescence Microscopy click_reaction->imaging

Caption: Workflow for metabolic labeling and fluorescent detection.

References

Conjugation of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 to antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Conjugation of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of fluorescent dyes to antibodies is a cornerstone technique for a multitude of applications in biological research and diagnostics, including flow cytometry, immunofluorescence, and in vivo imaging.[1][] Antibody-dye conjugates are also critical in the development of therapeutics like antibody-drug conjugates (ADCs), where fluorescent labels can help monitor drug distribution.[][3]

This document provides a detailed protocol for the conjugation of a specific PEGylated cyanine (B1664457) dye, this compound, to antibodies. This reagent features several key advantages:

  • Cy5 Fluorophore : A bright, photostable dye that emits in the far-red spectrum (~670 nm), minimizing background autofluorescence from biological samples.[4]

  • Dual PEG Linkers : Two polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8) enhance the solubility of the conjugate, reduce aggregation, and can decrease immunogenicity, which is particularly beneficial for in vivo applications.[5][]

  • Propargyl Group : An alkyne functional group that enables highly efficient and specific covalent attachment to an azide-modified antibody via "click chemistry".[5][7]

The conjugation strategy described herein is a two-stage process that offers excellent control over the labeling reaction. First, the antibody is functionalized with azide (B81097) groups. Second, the propargyl-containing Cy5 dye is "clicked" onto the azide-modified antibody. This bioorthogonal approach, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), is modular, high-yielding, and occurs under mild conditions, preserving the antibody's structure and function.[8][]

Principle of the Method

The conjugation process involves two key stages:

  • Antibody Modification (Azidation) : Primary amines on the antibody, predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of each polypeptide, are reacted with an amine-reactive crosslinker containing an azide group (e.g., NHS-PEG-Azide).[1][10] This step introduces the azide "handle" required for the subsequent click reaction.

  • Click Chemistry Conjugation : The azide-functionalized antibody is then reacted with the alkyne group of the this compound reagent. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the Cy5 dye to the antibody.[11][12]

G cluster_0 Overall Conjugation Strategy Ab Antibody (with Lysine -NH2 groups) Ab_Azide Azide-Modified Antibody (Ab-N3) Ab->Ab_Azide 1. Amine Reaction (Azidation) NHS_Azide NHS-PEG-Azide Linker Ab_Cy5 Final Antibody-Cy5 Conjugate Ab_Azide->Ab_Cy5 2. Click Chemistry (CuAAC) + Copper(I) Catalyst Propargyl_Cy5 This compound

Figure 1: Two-stage antibody conjugation workflow.

Materials and Reagents

  • Antibody (Purified, in amine-free buffer, e.g., PBS)

  • This compound (MW ~1191.9 g/mol )[5]

  • Amine-reactive azide linker (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Borate Buffer (50 mM, pH 8.5)

  • Click Chemistry Reagents:

    • Copper(II) Sulfate (CuSO₄)

    • Reducing Agent (e.g., Sodium Ascorbate)

    • Copper Ligand (e.g., THPTA)

  • Purification:

    • Size-Exclusion Chromatography / Desalting Columns (e.g., Sephadex G-25)[13]

  • Characterization:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

Experimental Protocols

The following diagram outlines the complete experimental workflow, from initial antibody preparation to the final characterization of the conjugate.

G cluster_workflow Detailed Experimental Workflow start Start: Purified Antibody in PBS buffer_exchange 1. Buffer Exchange (into Borate Buffer, pH 8.5) start->buffer_exchange add_azide 2. Add NHS-PEG-Azide (Incubate 1-2 hours, RT) buffer_exchange->add_azide purify1 3. Purify Azide-Antibody (Desalting Column) add_azide->purify1 click_reaction 5. Perform Click Reaction (Incubate 1-2 hours, RT) purify1->click_reaction prep_click 4. Prepare Click Reagents (Dye, CuSO4, Ligand, Ascorbate) prep_click->click_reaction purify2 6. Purify Final Conjugate (Desalting Column) click_reaction->purify2 characterize 7. Characterize Conjugate (UV-Vis Spectrophotometry) purify2->characterize dol_calc 8. Calculate DOL characterize->dol_calc end End: Purified Ab-Cy5 (Store at 4°C) dol_calc->end

Figure 2: Step-by-step experimental workflow for antibody-Cy5 conjugation.
Protocol 1: Antibody Azide Modification

This protocol describes the introduction of azide groups onto the antibody by targeting primary amines.

  • Antibody Preparation : Start with a purified antibody at a concentration of 1-10 mg/mL.[4] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or Borate Buffer (pH 8.0-8.5).[][10]

  • Reagent Preparation : Immediately before use, dissolve the Azido-PEG-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.[]

  • Reaction Setup : Adjust the antibody solution to pH 8.5 using Borate Buffer. Add a 10- to 20-fold molar excess of the dissolved Azido-PEG-NHS Ester to the antibody solution. The final concentration of organic solvent should not exceed 10%.[10]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[10]

  • Purification : Remove excess, unreacted Azido-PEG-NHS Ester using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[13] Collect the protein fraction. The azide-modified antibody is now ready for the click reaction.

Protocol 2: Click Chemistry Conjugation (CuAAC)

This protocol covalently attaches the propargyl-Cy5 dye to the azide-modified antibody.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.

    • Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.

  • Reaction Setup :

    • In a microcentrifuge tube, add the azide-modified antibody (from step 4.1).

    • Add a 5- to 10-fold molar excess of the this compound stock solution.

    • Premix the CuSO₄ and ligand solutions in a 1:1 molar ratio. Add this mixture to the reaction tube to a final concentration of 1-2 mM.

    • Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5-10 mM.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification : Purify the antibody-Cy5 conjugate from catalysts and excess dye using a desalting column equilibrated with PBS (pH 7.4).[14] Collect the colored protein fraction, which is the purified conjugate.

Protocol 3: Characterization and Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single antibody molecule.[15] It is a critical parameter for ensuring conjugate quality and experimental reproducibility.[4] The DOL is determined spectrophotometrically.[4][15]

G cluster_dol Principle of DOL Calculation A_max Measure Absorbance at ~650 nm (A_max) calc_dye Calculate Dye Concentration [Dye] = A_max / ε_dye A_max->calc_dye correct_A280 Correct Protein Absorbance A_280_corr = A_280 - (A_max * CF) A_max->correct_A280 A_280 Measure Absorbance at 280 nm (A_280) A_280->correct_A280 calc_dol Calculate DOL DOL = [Dye] / [Protein] calc_dye->calc_dol calc_prot Calculate Protein Concentration [Protein] = A_280_corr / ε_prot correct_A280->calc_prot calc_prot->calc_dol

Figure 3: Logical workflow for determining the Degree of Labeling (DOL).
  • Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is ~650 nm (A_max).[4] Use PBS as a blank. Dilute the sample if absorbance readings exceed 2.0 and account for the dilution factor.[4][14]

  • Calculate DOL : Use the following equations to calculate the DOL:

    • Concentration of Dye (M): [Dye] = A_max / (ε_dye * path length)

    • Corrected Protein Absorbance: A_280_corrected = A₂₈₀ - (A_max * CF_dye)

    • Concentration of Protein (M): [Protein] = A_280_corrected / (ε_protein * path length)

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Data Presentation

Table 1: Key Parameters for DOL Calculation
ParameterSymbolValueSource
Molar Extinction Coefficient of Cy5 (at ~650 nm)ε_dye250,000 M⁻¹cm⁻¹[4]
Molar Extinction Coefficient of IgG (at 280 nm)ε_protein210,000 M⁻¹cm⁻¹[4][14]
Correction Factor for Cy5 (at 280 nm)CF_dye0.04[4]

Note: The path length of a standard cuvette is 1 cm.

Table 2: Example DOL Calculation

This table presents a sample calculation for an IgG antibody conjugated with this compound.

StepMeasurement / CalculationValue
1Measured A_max (at 650 nm)0.75
2Measured A₂₈₀1.30
3Calculated [Dye] (0.75 / 250,000)3.0 x 10⁻⁶ M
4Calculated A_280_corrected (1.30 - (0.75 * 0.04))1.27
5Calculated [Protein] (1.27 / 210,000)6.05 x 10⁻⁶ M
6Final DOL ([Dye] / [Protein])~5.0

An ideal DOL for antibodies typically falls between 2 and 10.[14] Over-labeling can lead to fluorescence quenching and loss of antibody function, while under-labeling results in a weak signal.[4][14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low DOL - Insufficient molar excess of dye or linker.- Inactive NHS-ester (hydrolyzed).- Antibody buffer contained primary amines (e.g., Tris).- Inefficient click reaction.- Increase molar ratio of labeling reagents.- Prepare NHS-ester solution immediately before use.- Ensure antibody is in an amine-free buffer.- Use freshly prepared catalyst and reducing agent solutions.
High DOL / Aggregation - Excessive molar excess of dye or linker.- Hydrophobic nature of the dye.- Reduce the molar ratio of labeling reagents.- Ensure adequate PEGylation to maintain solubility.- Purify the conjugate promptly after the reaction.
No Conjugation - Antibody has no accessible primary amines.- Complete hydrolysis of NHS-ester.- Incorrect buffer pH for NHS-ester reaction.- Confirm antibody structure. Consider thiol-based conjugation.- Use fresh, anhydrous solvent for NHS-ester.- Ensure reaction pH is between 8.0 and 8.5 for azidation.

Applications of the Conjugate

Antibodies labeled with this compound are well-suited for a variety of sensitive immunoassays. The far-red fluorescence of Cy5 is ideal for applications where minimizing background autofluorescence is crucial. The PEG linkers enhance biocompatibility, making these conjugates suitable for both in vitro and in vivo studies. Potential applications include:

  • Flow Cytometry : For multi-color analysis of cell populations.[]

  • Immunofluorescence (IF) / Immunohistochemistry (IHC) : For high-resolution imaging of target antigens in cells and tissues.[]

  • Western Blotting : As a sensitive detection reagent.[]

  • In Vivo Imaging : The near-infrared emission of Cy5 and the properties of the PEG linkers allow for tracking of the antibody in living organisms.[5]

  • ADC Development : As a fluorescent analog to study antibody internalization and trafficking.[3]

References

Application Notes and Protocols for Peptide Labeling with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a fluorescent labeling reagent designed for the specific and efficient attachment of the cyanine (B1664457) 5 (Cy5) fluorophore to peptides and other biomolecules. This reagent features a propargyl group, enabling covalent bond formation with azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The incorporation of two polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8) enhances the water solubility and biocompatibility of the dye, minimizing aggregation and non-specific binding, which is often a challenge with hydrophobic fluorescent labels.[1]

The Cy5 fluorophore is a bright and photostable dye that emits in the far-red region of the spectrum, making it ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where minimizing background autofluorescence is critical.[2][3] These application notes provide detailed protocols for the use of this compound in peptide labeling and subsequent analysis.

Product Information

PropertyValueReference
Molecular Formula C₆₃H₉₉ClN₂O₁₇[4]
Molecular Weight 1191.92 g/mol [4]
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Reactive Group Propargyl (alkyne)
Storage Store at -20°C, desiccated and protected from light.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Peptide

This protocol describes the labeling of a peptide containing an azide (B81097) functional group with this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 or 100 mM sodium phosphate (B84403) buffer pH 7.0)

  • Solvent for dissolving the dye (e.g., DMSO or DMF)

  • Purification system (e.g., reversed-phase HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified peptide in degassed reaction buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in the order listed to achieve the desired final concentrations. The following is an example for a 100 µL reaction with a final peptide concentration of 1 mM:

      • 10 µL of 10 mM azide-modified peptide

      • 1.2 µL of 10 mM this compound (1.2 molar equivalents)

      • Volume of reaction buffer to bring the total volume to 100 µL (after addition of all reagents)

      • 1 µL of 50 mM CuSO₄ (final concentration: 0.5 mM)

      • 2.5 µL of 50 mM THPTA/TBTA (final concentration: 1.25 mM)

    • Mix the solution gently by pipetting.

    • Initiate the reaction by adding 5 µL of fresh 100 mM sodium ascorbate (final concentration: 5 mM).

    • Mix gently and incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by HPLC-MS.

  • Purification of the Labeled Peptide:

    • Following the incubation, the Cy5-labeled peptide can be purified from unreacted dye and other reaction components using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

    • Column: A C18 column is typically used for peptide purification.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) is commonly used to elute the labeled peptide. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Detection: Monitor the elution profile at both ~220 nm (for the peptide backbone) and ~650 nm (for the Cy5 dye). The peak that absorbs at both wavelengths corresponds to the successfully labeled peptide.

    • Collect the fractions containing the purified labeled peptide and lyophilize to obtain the final product.

Protocol 2: Characterization of the Labeled Peptide

1. Mass Spectrometry:

  • Confirm the identity and purity of the labeled peptide using mass spectrometry, such as MALDI-TOF or LC-MS.[7][8]

  • The expected mass of the labeled peptide will be the mass of the starting peptide plus the mass of the this compound that has been incorporated.

2. UV-Vis Spectroscopy:

  • Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectroscopy.

  • Measure the absorbance of the purified labeled peptide solution at the maximum absorbance of the peptide (typically ~280 nm if it contains Trp or Tyr residues) and the maximum absorbance of Cy5 (~649 nm).

  • The concentration of the peptide and the dye can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

  • The degree of labeling can be estimated by the ratio of the dye concentration to the peptide concentration.

ParameterWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Peptide (approx.) 280 (for Trp/Tyr containing peptides)Varies depending on sequence
Cy5 Dye ~649~250,000

Visualizations

Peptide_Labeling_Workflow cluster_preparation Reagent Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Purification & Analysis AzidePeptide Azide-Modified Peptide Reaction CuAAC Reaction (RT, 1-4h, dark) AzidePeptide->Reaction PropargylCy5 This compound PropargylCy5->Reaction Catalyst CuSO4 / Na-Ascorbate / Ligand Catalyst->Reaction HPLC RP-HPLC Purification Reaction->HPLC Analysis Mass Spectrometry UV-Vis Spectroscopy HPLC->Analysis Product Purified Cy5-Labeled Peptide Analysis->Product

Caption: Experimental workflow for peptide labeling.

Signaling_Pathway_Example cluster_downstream Intracellular Signaling Cascade Cy5Peptide Cy5-Labeled Peptide (Ligand) Receptor Cell Surface Receptor Cy5Peptide->Receptor Binding Signal1 Signal Transduction (e.g., Kinase Activation) Receptor->Signal1 Activation Cell Cell Membrane Signal2 Second Messengers Signal1->Signal2 Response Cellular Response (e.g., Gene Expression) Signal2->Response

Caption: Labeled peptide in a signaling pathway.

Applications

Fluorescently labeled peptides are invaluable tools for a wide range of biological research and drug development applications.[8]

  • Fluorescence Microscopy: Visualize the localization and trafficking of peptides within living cells.

  • Flow Cytometry: Quantify peptide binding to cell surface receptors or internal cellular uptake.

  • In Vivo Imaging: Track the biodistribution of peptide-based therapeutics in animal models.[9]

  • Receptor-Ligand Binding Assays: Study the kinetics and affinity of peptide-receptor interactions.

  • Enzyme Activity Assays: Design peptide substrates that become fluorescent upon cleavage by a specific enzyme.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper degassing of buffers to minimize oxidation of Cu(I).
Suboptimal stoichiometryTitrate the molar ratio of dye to peptide (e.g., 1:1, 1.2:1, 1.5:1) to find the optimal condition.
Inactive peptide or dyeVerify the integrity of the azide-modified peptide and the propargyl-Cy5 dye by mass spectrometry.
Poor Recovery After HPLC Peptide precipitationAdjust the mobile phase composition or pH. The PEG chains on the dye should improve solubility.
Adsorption to vials/tubesUse low-binding microcentrifuge tubes and HPLC vials.
Multiple Peaks in HPLC Incomplete reactionIncrease reaction time or optimize catalyst concentration.
Peptide degradationEnsure the reaction buffer is at a neutral pH. Minimize exposure to light.
Isomer formationThis is less common with click chemistry but can occur with other labeling methods.

References

Application Notes and Protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a bifunctional, fluorescent labeling reagent designed for advanced bioconjugation applications. This molecule incorporates a near-infrared cyanine (B1664457) 5 (Cy5) fluorophore for sensitive detection, a propargyl group for efficient covalent ligation via "click chemistry," and two distinct polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8). The PEG linkers enhance aqueous solubility, reduce aggregation, and minimize non-specific binding of the resulting conjugates, thereby improving their pharmacokinetic and pharmacodynamic properties in biological systems.[]

The terminal alkyne (propargyl group) enables highly specific and efficient covalent bond formation with azide-functionalized biomolecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" methods are renowned for their high yields, mild reaction conditions, and bioorthogonality, making them ideal for conjugating sensitive biomolecules such as proteins, antibodies, peptides, and nucleic acids.[2][3]

These application notes provide detailed protocols for the use of this compound in bioconjugation, guidance on reaction optimization, and methods for the purification and characterization of the final fluorescently labeled biomolecules.

Physicochemical and Fluorescent Properties

PropertyValueReference
Molecular Weight1191.92 g/mol []
Excitation Maximum (λex)~646 nm[4]
Emission Maximum (λem)~662 nm[4]
SolubilityWater, DMSO, DMF[]
Storage-20°C, protect from light[]

Bioconjugation Strategies

The primary method for conjugating this compound to a target molecule is through the reaction of its terminal alkyne with an azide (B81097) group. This can be achieved via two main "click chemistry" pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that employs a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as THPTA or TBTA, is often included to stabilize the copper(I) catalyst and protect the biomolecule from oxidative damage.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the target molecule instead of a simple azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it particularly suitable for applications in living cells or where copper toxicity is a concern.[][5]

Logical Workflow for Bioconjugation

Bioconjugation Workflow cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis cluster_3 Final Product Reagent This compound Reaction Click Chemistry (CuAAC or SPAAC) Reagent->Reaction Biomolecule Azide-Modified Biomolecule Biomolecule->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis Conjugate PEGylated-Cy5 Bioconjugate Analysis->Conjugate

Caption: General workflow for the bioconjugation of this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-modified protein.

Materials:

  • This compound

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

    • Add the this compound stock solution to the protein solution. The molar ratio of the Cy5 reagent to the protein can be optimized, but a starting point of 5-10 fold molar excess of the Cy5 reagent is recommended.

    • Prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio in a separate tube. Let it stand for a few minutes.

    • Add the copper/ligand complex to the protein/Cy5 mixture. The final copper concentration is typically in the range of 50-250 µM.[2]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[2]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by SDS-PAGE (for proteins) or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted Cy5 reagent and catalyst components. Size-exclusion chromatography (SEC) or dialysis are common methods for purifying protein conjugates.[6]

Typical CuAAC Reaction Parameters:

ParameterRecommended Range
Molar Ratio (Cy5 reagent:Biomolecule)1:1 to 10:1
Copper(I) Catalyst Concentration50 - 250 µM
Ligand:Copper Ratio2:1 to 5:1
Sodium Ascorbate Concentration250 µM - 2.5 mM
Reaction Temperature4°C to 25°C
Reaction Time30 min - 4 hours
pH7.0 - 8.0

Signaling Pathway Illustration for CuAAC

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand Ligand (THPTA) Ligand->CuI_Ligand Cu_Acetylide Copper-Acetylide Intermediate CuI_Ligand->Cu_Acetylide Activation Alkyne Propargyl-PEG-Cy5 (R1-C≡CH) Alkyne->Cu_Acetylide Azide Azide-Biomolecule (R2-N3) Triazole Triazole-linked Bioconjugate Azide->Triazole Cu_Acetylide->Triazole Cycloaddition

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a DBCO-functionalized oligonucleotide.

Materials:

  • This compound

  • DBCO-functionalized oligonucleotide in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., HPLC, gel electrophoresis)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Dissolve the DBCO-functionalized oligonucleotide in the reaction buffer to the desired concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized oligonucleotide with the reaction buffer.

    • Add the this compound stock solution. A 1.5 to 5-fold molar excess of the Cy5 reagent is often recommended to drive the reaction to completion.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours, protected from light. The reaction can be performed at 4°C for sensitive biomolecules, which may require longer reaction times.

  • Purification:

    • Purify the conjugate using a method suitable for oligonucleotides, such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Typical SPAAC Reaction Parameters:

ParameterRecommended Range
Molar Ratio (Cy5 reagent:Biomolecule)1.5:1 to 5:1
Reactant Concentration10 µM - 1 mM
Reaction Temperature4°C to 37°C
Reaction Time2 - 24 hours
pH6.5 - 8.5

Characterization of Bioconjugates

After purification, it is essential to characterize the final conjugate to determine the degree of labeling and confirm its integrity.

  • UV-Vis Spectroscopy: The degree of labeling (DOL) can be estimated by measuring the absorbance of the conjugate at the maximum absorbance of the protein (typically 280 nm) and the Cy5 dye (around 646 nm).

  • SDS-PAGE: For protein conjugates, SDS-PAGE with fluorescence imaging can be used to visualize the labeled protein and confirm the covalent attachment of the dye. A shift in the molecular weight may also be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can provide an accurate mass of the conjugate, confirming the number of dye molecules attached to the biomolecule.[7]

Stability and Storage

PEGylated Cy5 conjugates generally exhibit good stability. However, it is important to consider the following:

  • Photostability: Cy5 is a relatively photostable dye, but prolonged exposure to intense light should be avoided to prevent photobleaching.

  • Chemical Stability: The triazole linkage formed via click chemistry is highly stable. The stability of the overall conjugate will largely depend on the stability of the biomolecule itself.

  • Storage: Store the final conjugate in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive catalyst (CuAAC)Use freshly prepared sodium ascorbate. Ensure the copper/ligand complex is prepared correctly.
Low reactivity of biomoleculeIncrease the molar excess of the Cy5 reagent. Increase reaction time or temperature.
Incompatible bufferEnsure the buffer does not contain components that interfere with the reaction (e.g., EDTA for CuAAC).
Precipitation of Protein High concentration of organic solventKeep the final concentration of DMSO or DMF low (typically <10%).
Protein instability under reaction conditionsOptimize pH and temperature. Consider using a copper-free method like SPAAC.
High Background Fluorescence Incomplete removal of unreacted dyeImprove the purification method (e.g., use a larger SEC column, perform additional dialysis steps).

Conclusion

This compound is a versatile and highly effective reagent for the fluorescent labeling of biomolecules. The combination of a bright, near-infrared fluorophore, biocompatible PEG linkers, and a highly efficient click chemistry handle makes it an invaluable tool for a wide range of applications in research, diagnostics, and drug development. The protocols provided herein offer a starting point for the successful bioconjugation and characterization of PEGylated Cy5-labeled biomolecules. Optimization of the reaction conditions for each specific application is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent labeling reagent. It features a Cy5 fluorophore for detection in the near-infrared range, a propargyl group for attachment to azide-modified molecules via click chemistry, and two polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8).[1] These PEG linkers increase solubility, reduce non-specific binding, and minimize immunogenicity, making the molecule suitable for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2]

Q2: How does the PEGylated structure of this molecule help in optimizing signal-to-noise?

A2: The dual PEG chains (PEGylation) on this molecule play a crucial role in improving the signal-to-noise ratio. PEGylation is known to reduce the non-specific binding of molecules to surfaces and other proteins.[2][3] By minimizing non-specific binding of the Cy5 dye, the background fluorescence is significantly lowered, leading to a better distinction between the specific signal and noise.[4]

Q3: What is "click chemistry" and why is it used for this probe?

A3: Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding.[5] This molecule utilizes a propargyl group, which reacts with an azide (B81097) group in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups, ensuring that the Cy5 dye is attached only to the intended target.[9]

Q4: What are the excitation and emission maxima for the Cy5 dye?

A4: The Cy5 dye has an excitation maximum of approximately 650 nm and an emission maximum of around 670 nm.[10]

Troubleshooting Guide

Low or No Fluorescent Signal

Q5: I am not observing any fluorescent signal after labeling with this compound. What are the possible causes?

A5: Low or no signal can stem from several issues. The most common culprits are related to an incomplete click reaction or problems with the imaging setup. A primary reason for a failed click reaction is the inactivation of the copper catalyst; the active form is Copper(I), which can be easily oxidized to the inactive Copper(II) state.[11][12] Other causes could be insufficient concentration of the dye, degraded reagents, or steric hindrance at the labeling site.[12]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins in Cell Lysates

This protocol provides a starting point for labeling azide-modified proteins in a cell lysate with this compound. Optimization may be required for specific applications.

Materials:

  • Azide-modified protein lysate (1-5 mg/mL)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

Stock Solutions:

  • This compound: 1 mM in DMSO.

  • CuSO₄: 20 mM in water.[6][11]

  • THPTA: 100 mM in water.[6]

  • Sodium Ascorbate: 300 mM in water (prepare fresh).[6][8]

Procedure:

  • In a microfuge tube, combine 50 µL of the azide-modified protein lysate with 100 µL of PBS.

  • Add 4 µL of the 1 mM this compound stock solution for a final concentration of 20 µM. This can be optimized in the range of 2-40 µM.[6]

  • Add 10 µL of the 100 mM THPTA solution. Vortex briefly.[6]

  • Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.[6]

  • Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[6]

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[8]

  • The labeled proteins are now ready for downstream analysis. Unreacted dye can be removed by protein precipitation or dialysis.

Data Presentation

Table 1: Recommended Starting Concentrations for CuAAC Labeling

ReagentStock ConcentrationFinal Concentration RangeReference
This compound1 mM in DMSO2 - 40 µM[6]
Copper(II) Sulfate (CuSO₄)20 mM in water50 - 100 µM[7][11]
Ligand (e.g., THPTA)100 mM in water250 - 500 µM[7][11]
Sodium Ascorbate (freshly prepared)300 mM in water2.5 - 5 mM[7][8]

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Action
Low/No Signal Inactive Copper(I) catalyst (oxidized to Cu(II)).[11][12]Ensure sodium ascorbate solution is freshly prepared. Degas buffers to remove oxygen.[12] Pre-mix CuSO₄ and THPTA ligand before adding to the reaction.[11]
Inefficient labeling.Optimize the concentration of the Cy5 probe (try a 2 to 10-fold molar excess). Increase incubation time.[12]
High Background Non-specific binding of the Cy5 dye.[3]Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA) in your protocol. The PEG chains on the molecule are designed to reduce this, but optimization may still be needed.[13]
Autofluorescence from cells or medium.Image an unstained control sample to determine the level of autofluorescence. Use a narrow bandpass emission filter for Cy5.
High concentration of the Cy5 probe.Titrate the concentration of this compound to find the optimal balance between signal and background.
Signal Photobleaching Excessive exposure to excitation light.Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if applicable.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis azide_target Azide-Modified Target Molecule mix Combine Target and Reagents azide_target->mix cy5_prep Prepare this compound cy5_prep->mix cu_prep Prepare CuSO4/THPTA cu_prep->mix asc_prep Prepare Fresh Sodium Ascorbate asc_prep->mix incubate Incubate (30-60 min, Room Temperature, Protected from Light) mix->incubate wash Wash to Remove Unbound Dye incubate->wash image Fluorescence Imaging (Ex: ~650nm, Em: ~670nm) wash->image analyze Data Analysis (Signal-to-Noise Ratio) image->analyze

Caption: Experimental workflow for labeling with this compound.

Caption: Troubleshooting workflow for low signal-to-noise ratio.

References

Technical Support Center: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing photostability issues with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and other Cy5-based fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant issue for Cy5 dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] For Cy5, this process is primarily driven by reactions with reactive oxygen species (ROS) that are generated upon excitation of the dye.[1] This results in a progressive decrease in the fluorescence signal during an experiment, which can compromise data quality, particularly in applications requiring prolonged or intense light exposure such as single-molecule studies.[1]

Q2: What are the primary factors that contribute to the photobleaching of this compound?

While the PEG linkers themselves are not the primary cause of photobleaching, the core Cy5 dye is susceptible to several factors that can accelerate this process:

  • High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation, leading to a higher probability of photochemical damage.[1]

  • Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it can interact with the excited triplet state of Cy5 to form damaging reactive oxygen species (ROS).[1]

  • Local Chemical Environment: The pH, viscosity, and the presence of certain ions or molecules in the vicinity of the dye can influence its photostability.[1] While Cy5 is relatively stable across a broad pH range (pH 4 to 10), extreme conditions can degrade the dye.[2]

  • Intrinsic Properties of the Dye: Cyanine (B1664457) dyes like Cy5 are prone to photoisomerization, a light-induced change in molecular shape that can lead to non-fluorescent states and an increased susceptibility to bleaching.[1]

  • Presence of Ozone: Environmental ozone can rapidly degrade Cy5, leading to a significant loss of signal.[3]

Q3: Are there more photostable alternatives to Cy5 in the same spectral region?

Yes, several alternative dyes are known for their enhanced brightness and photostability compared to Cy5. Popular choices in the far-red spectrum include Alexa Fluor 647 and iFluor® 647.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using this compound.

Problem 1: Rapid Loss of Fluorescence Signal

Possible Cause: Photobleaching

Solutions:

  • Reduce Excitation Intensity: Use the lowest laser power or excitation light intensity that still provides an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species.

  • Optimize Imaging Buffer: Ensure the imaging buffer has an optimal pH (around 7.5) for Cy5 stability, as acidic environments can sometimes decrease the photostability of cyanine dyes.[1] Consider using an oxygen scavenging system in your buffer.

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light by using neutral density filters, shutters, and acquiring images only when necessary.

Problem 2: Low Signal-to-Noise Ratio (SNR)

Possible Cause: Weak fluorescence signal, high background, or a combination of both.

Solutions:

  • Optimize Labeling Density: Perform a titration experiment to determine the optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, where adjacent dye molecules reduce each other's fluorescence.[1]

  • Reduce Background Fluorescence:

    • Use high-quality, clean coverslips and slides.[1]

    • Ensure the thorough removal of unbound dye after labeling using methods like size-exclusion chromatography or dialysis.[1]

    • Use spectrally appropriate emission filters to block out-of-band light.[1]

  • Optimize Detector Settings: Adjust the gain and offset of your detector (e.g., PMT or camera) to enhance the signal without amplifying noise.

Problem 3: Presence of Image Artifacts

Possible Cause: Sample preparation issues or optical misalignments.

Solutions:

  • Address Sample Preparation Issues:

    • Ensure the sample is properly mounted and free of contaminants.

    • Avoid air bubbles in the mounting medium, as they can scatter light and create dark spots.[1]

    • Ensure the coverslip is clean and free of dust and smudges.[1]

  • Check Optical Alignment: Confirm that the microscope's optical components are correctly aligned to ensure uniform illumination and optimal image quality.

Quantitative Data Summary

The following table summarizes key photophysical properties and photostability data for Cy5 and a more photostable alternative, Alexa Fluor 647.

ParameterCy5Alexa Fluor 647Reference
Max Excitation (nm) ~650~650[4]
Max Emission (nm) ~670~668[4]
Photobleaching Lifetime (s) 5.6 ± 1.9Significantly higher[5]
Relative Brightness LowerHigher[1]
Photostability ModerateHigh[1]

Note: Photobleaching lifetime was measured in aqueous PBS buffer (pH 7.4) in the absence of oxygen under continuous 640 nm excitation with 50 W cm⁻². The actual lifetime will vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Photostability

This protocol outlines a method to quantify the photostability of this compound in your experimental setup.

Methodology:

  • Sample Preparation: Prepare your biological sample labeled with this compound according to your standard protocol. Mount the sample in your chosen imaging buffer.

  • Microscope Setup: Use a fluorescence microscope with a consistent and stable light source and detector settings.

  • Image Acquisition:

    • Select a field of view with clearly labeled structures.

    • Acquire a time-lapse series of images of this field of view.

    • Use a constant exposure time and frame rate throughout the acquisition.[1]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.[1]

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).[1]

Visualizations

TroubleshootingWorkflow cluster_start cluster_investigation Initial Checks cluster_labeling Labeling & Sample Prep cluster_system System & Alternatives cluster_resolution Start Photostability Issue (e.g., Rapid Signal Loss) CheckLight Reduce Excitation Light Intensity Start->CheckLight CheckBuffer Optimize Imaging Buffer (pH, Antifade Reagents) CheckLight->CheckBuffer If no improvement Resolved Issue Resolved CheckLight->Resolved Improvement Observed CheckExposure Minimize Exposure Time CheckBuffer->CheckExposure If no improvement CheckBuffer->Resolved Improvement Observed CheckExposure->Resolved Improvement Observed NotResolved Issue Persists CheckExposure->NotResolved If no improvement CheckLabeling Optimize Dye Labeling Density CheckPurification Ensure Thorough Purification CheckLabeling->CheckPurification If no improvement CheckLabeling->Resolved Improvement Observed CheckMounting Verify Proper Sample Mounting CheckPurification->CheckMounting If no improvement CheckPurification->Resolved Improvement Observed CheckOptics Check Microscope Optical Alignment CheckMounting->CheckOptics If no improvement CheckMounting->Resolved Improvement Observed ConsiderAlternative Consider More Photostable Dyes (e.g., Alexa Fluor 647) CheckOptics->ConsiderAlternative If no improvement CheckOptics->Resolved Improvement Observed ConsiderAlternative->Resolved NotResolved->CheckLabeling

Caption: Troubleshooting workflow for Cy5 photostability issues.

References

How to reduce background fluorescence with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent labeling reagent featuring a Cy5 dye, a near-infrared fluorophore, attached to two polyethylene (B3416737) glycol (PEG) chains. One PEG chain is capped with a methoxy (B1213986) group (m-PEG9), while the other contains a terminal propargyl group (propargyl-PEG8). This dual PEGylated structure enhances aqueous solubility and is designed to reduce non-specific binding. The propargyl group allows for covalent attachment to azide-containing molecules via a copper-catalyzed or copper-free click chemistry reaction. Its primary applications include fluorescence microscopy, flow cytometry, and in vivo imaging, where it is used to label and track biomolecules such as proteins, peptides, and antibodies.[1]

Q2: I am observing high background fluorescence in my experiment. What are the common causes?

A2: High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components (e.g., mitochondria, lysosomes) or the extracellular matrix.[2]

  • Non-specific binding: The fluorescent probe may bind to unintended targets through hydrophobic or ionic interactions. Cyanine dyes like Cy5 have been reported to bind non-specifically to cell types such as monocytes and macrophages.[2]

  • Suboptimal protocol: Issues like inadequate blocking, incorrect antibody or probe concentrations, and insufficient washing can all contribute to high background.[2]

  • Fixation-induced fluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[2]

  • Probe degradation or impurities: The fluorescent probe itself may be degraded or contain fluorescent impurities.

Q3: How does the dual PEGylation of this compound help in reducing background fluorescence?

A3: The two polyethylene glycol (PEG) chains play a crucial role in minimizing background signal. PEG is a hydrophilic and biocompatible polymer that creates a "shield" around the Cy5 dye and the conjugated biomolecule. This steric hindrance and hydrophilic nature help to:

  • Reduce non-specific binding: The PEG chains minimize hydrophobic and ionic interactions between the probe and cellular components, thereby reducing off-target binding.

  • Increase solubility: Enhanced aqueous solubility prevents the formation of fluorescent aggregates that can contribute to background signal.

  • Improve biocompatibility: PEGylation can reduce the immunogenicity of the labeled molecule, which is particularly important for in vivo applications.[3]

Q4: Can the propargyl group contribute to non-specific binding?

A4: While the primary role of the propargyl group is for specific covalent attachment via click chemistry, it is a reactive group. If not properly handled, or if the click chemistry reaction is inefficient, the propargyl group could potentially interact non-specifically with cellular components. Ensuring efficient and complete click chemistry reactions is key to minimizing any potential off-target interactions.

Troubleshooting Guides

Issue 1: High Background Fluorescence

This is one of the most common issues encountered in fluorescence imaging. The following steps can help identify the source and reduce the background signal.

dot

High_Background_Troubleshooting start High Background Fluorescence Observed check_autofluorescence Check Autofluorescence (Unstained Control) start->check_autofluorescence optimize_blocking Optimize Blocking Step check_autofluorescence->optimize_blocking Autofluorescence Low check_fixation Review Fixation Protocol check_autofluorescence->check_fixation Autofluorescence High optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing titrate_probe Titrate Probe Concentration optimize_washing->titrate_probe solution Reduced Background Signal titrate_probe->solution check_fixation->solution Weak_Signal_Troubleshooting start Weak or No Fluorescent Signal check_probe_integrity Check Probe Integrity and Storage start->check_probe_integrity verify_click_reaction Verify Click Chemistry Efficiency check_probe_integrity->verify_click_reaction check_target_expression Confirm Target Expression verify_click_reaction->check_target_expression optimize_imaging Optimize Imaging Settings check_target_expression->optimize_imaging solution Adequate Fluorescent Signal optimize_imaging->solution IF_Protocol_Workflow start Start: Cell Seeding fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% NGS in PBS) permeabilization->blocking primary_ab Primary Antibody Incubation (if using indirect staining) blocking->primary_ab Indirect Staining secondary_ab Incubation with Cy5-PEG-Antibody blocking->secondary_ab Direct Staining wash1 Wash (3x with PBST) primary_ab->wash1 wash1->secondary_ab wash2 Wash (3x with PBST) secondary_ab->wash2 mounting Mounting (with anti-fade reagent) wash2->mounting imaging Imaging (Ex: ~650nm, Em: ~670nm) mounting->imaging end End imaging->end Click_Chemistry_Workflow start Start: Prepare Reagents mix_reagents Mix Biomolecule and Cy5-PEG-Propargyl start->mix_reagents add_catalyst Add Copper Catalyst and Reducing Agent mix_reagents->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate purify Purify Labeled Biomolecule (e.g., size exclusion chromatography) incubate->purify characterize Characterize Conjugate (e.g., UV-Vis spectroscopy) purify->characterize end End characterize->end

References

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, particularly concerning aggregation and its use in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional molecule featuring a Cy5 fluorescent dye, two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8), and a terminal propargyl group. The Cy5 dye allows for sensitive detection in the far-red region of the spectrum. The PEG linkers enhance aqueous solubility and minimize non-specific binding.[1][2] The terminal propargyl group enables covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3] Its primary applications are in fluorescence labeling of proteins, nucleic acids, and other biomolecules for use in fluorescence microscopy, flow cytometry, and other bio-imaging techniques.

Q2: Why is aggregation a concern for fluorescent dyes like Cy5?

A2: Aggregation of fluorescent dyes can lead to several experimental problems, including fluorescence quenching (reduced signal), shifts in the absorption and emission spectra, and the formation of precipitates.[4] This can result in inaccurate quantification, high background noise, and a loss of biological activity of the labeled molecule. Hydrophobic interactions between the planar cyanine (B1664457) dye molecules are a major cause of aggregation, especially in aqueous buffers at high concentrations.

Q3: How does the PEGylation in this compound help with solubility and aggregation?

A3: The two PEG chains in the molecule are hydrophilic, which significantly increases its water solubility.[1][2] By surrounding the hydrophobic Cy5 core, the PEG chains act as a steric shield, reducing intermolecular interactions and minimizing the tendency for aggregation in aqueous solutions.[5] This improved solubility allows for more efficient and reproducible bioconjugation reactions with less risk of precipitation.[6]

Q4: What are the optimal storage conditions for this compound?

A4: To ensure the stability and performance of the reagent, it should be stored at -20°C, protected from light, and kept in a desiccated environment. For preparing stock solutions, use of high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is recommended. Aliquoting the stock solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution(s)
Visible Precipitate in Solution Dye aggregation due to high concentration or inappropriate solvent.1. Ensure the dye is fully dissolved in a small amount of organic solvent (e.g., DMSO) before adding to your aqueous buffer. 2. Work with concentrations below the known aggregation threshold for cyanine dyes (e.g., < 5 x 10⁻⁵ M).[4] 3. Consider adding anti-aggregation agents like Tween-20 (0.01-0.1%) or Triton X-100 to your buffer.
Low or No Fluorescent Signal After Labeling 1. Inefficient click chemistry reaction. 2. Fluorescence quenching due to aggregation. 3. Oxidation of the Cu(I) catalyst.[7]1. Optimize the click chemistry reaction conditions (see experimental protocol below). Ensure all reagents are fresh. 2. Analyze the absorption spectrum of your sample. A blue-shifted shoulder on the main peak may indicate H-aggregate formation, which is non-fluorescent. Dilute the sample or add a disaggregating agent. 3. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) and a stabilizing ligand such as THPTA.[8]
Inconsistent Results in Click Chemistry Labeling Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.[7]1. Deoxygenate all buffers and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).[9] 2. Use a copper-chelating ligand like THPTA to protect the Cu(I) from oxidation and improve reaction efficiency.[8][10] 3. Prepare the sodium ascorbate solution fresh for each experiment.
Formation of a Red/Purple Precipitate During Click Reaction Reaction of the terminal alkyne with the copper catalyst in the absence of a stabilizing ligand.[11]1. Ensure a copper-chelating ligand (e.g., THPTA) is used in the reaction mixture.[10] 2. Consider using a different solvent system, such as acetonitrile/water, which can help stabilize the copper(I) catalyst.[11]

Quantitative Data Presentation

Solvent/Buffer Expected Solubility Notes
Deionized WaterHighPEGylation significantly enhances aqueous solubility.[1]
Phosphate-Buffered Saline (PBS), pH 7.4HighSoluble for most bioconjugation applications.[12]
Dimethyl Sulfoxide (DMSO)Very HighRecommended for preparing concentrated stock solutions.[12]
Dimethylformamide (DMF)Very HighAn alternative to DMSO for stock solutions.
Ethanol/MethanolModerate to HighCan be used as a co-solvent.

Note: This table provides expected solubility based on the properties of similar PEGylated cyanine dyes. It is always recommended to perform a small-scale solubility test for your specific experimental conditions.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a non-amine-containing buffer (e.g., PBS).

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Deoxygenated PBS

Procedure:

  • Prepare a stock solution of the dye: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the protein solution: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in deoxygenated PBS.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of copper to ligand is often recommended.[10]

  • Set up the reaction: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution.

    • This compound stock solution (a 3-10 fold molar excess over the protein is a good starting point).[8]

    • The CuSO₄/THPTA premix (final concentration of ~0.25 mM copper is recommended).[10]

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.[10]

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein: Remove the excess dye and reaction components using a desalting column (spin or gravity flow) or dialysis.

Visualizations

Experimental Workflow for CuAAC Protein Labeling

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis p1 Prepare Azide-Modified Protein Solution r1 Combine Protein, Dye, and Catalyst Premix p1->r1 p2 Prepare Dye-Alkyne Stock Solution (in DMSO) p2->r1 p3 Prepare CuSO4/THPTA Premix p3->r1 p4 Prepare Fresh Sodium Ascorbate Solution r2 Initiate with Sodium Ascorbate p4->r2 r1->r2 r3 Incubate at RT (1-2 hours, protected from light) r2->r3 u1 Purify via Desalting Column or Dialysis r3->u1 u2 Characterize Labeled Protein (e.g., UV-Vis, SDS-PAGE) u1->u2

Caption: Workflow for labeling an azide-modified protein with a propargyl-PEG-Cy5 dye via CuAAC.

Logical Diagram of Aggregation Troubleshooting

Aggregation_Troubleshooting cluster_diagnosis Diagnosis cluster_solutions Solutions start Problem: Suspected Dye Aggregation d1 Visual Inspection: Precipitate or Cloudiness? start->d1 d2 UV-Vis Spectroscopy: Spectral Shift or Shoulder Peak? start->d2 s1 Decrease Dye Concentration d1->s1 If Yes s2 Optimize Solvent: Add Co-solvent (e.g., DMSO) d1->s2 If Yes s3 Modify Buffer: Adjust pH or Ionic Strength d1->s3 If Yes s4 Add Anti-Aggregation Agent (e.g., Tween-20) d1->s4 If Yes d2->s1 If Yes d2->s2 If Yes d2->s3 If Yes d2->s4 If Yes end Resolution: Clear, Monomeric Dye Solution s1->end s2->end s3->end s4->end

Caption: A logical workflow for troubleshooting aggregation issues with fluorescent dyes.

References

Technical Support Center: Efficient Labeling with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a fluorescent labeling reagent. It features a Cy5 dye for detection, two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8) to enhance solubility and reduce non-specific binding, and a propargyl group.[1][2] The propargyl group contains a terminal alkyne, which is used for covalent attachment to molecules containing an azide (B81097) group via a "click chemistry" reaction.[3][4][5][6]

Q2: What are the primary applications of this reagent?

A: This reagent is designed for targeted fluorescent labeling of biomolecules. The dual PEG structure enhances in-vivo stability and solubility.[7][8] It is particularly useful in applications requiring high specificity and biocompatibility, such as in vivo imaging, flow cytometry, and fluorescence microscopy, where the labeled molecule is introduced into a biological system. The propargyl group allows for a highly specific and efficient conjugation to azide-modified targets.

Q3: What is "click chemistry," and why is it used for this reagent?

A: Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding.[9][10] The most common type for this reagent is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the propargyl group on the Cy5 reagent reacts with an azide group on your target molecule to form a stable triazole linkage.[10][11][12] An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst and is often preferred for live-cell imaging.[4][13][14] This method provides high specificity, ensuring that the dye attaches only to the intended azide-modified site.[9]

Q4: How do I introduce an azide into my protein or biomolecule for labeling?

A: An azide can be introduced into a biomolecule in several ways. For proteins, you can use metabolic labeling with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA).[15] Alternatively, you can chemically modify primary amines (like lysine (B10760008) residues) with an NHS-ester-azide crosslinker.

Q5: What is the optimal Degree of Labeling (DOL) for Cy5?

A: For most applications, an optimal DOL for Cy5 is typically between 2 and 4. Higher degrees of labeling can lead to self-quenching of the fluorescent signal, reducing the overall fluorescence intensity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Fluorescent Signal 1. Failed Labeling Reaction: Inefficient click chemistry reaction due to inactive catalyst, incorrect buffer conditions, or degradation of reagents.1a. Catalyst Check: For CuAAC, use freshly prepared copper (II) sulfate (B86663) and sodium ascorbate (B8700270) solutions. Ensure the copper is reduced to the active Cu(I) state.[10][11] Consider using a copper-chelating ligand like THPTA or TBTA to improve catalyst stability and efficiency.[10] 1b. Buffer Conditions: Ensure your reaction buffer is free of chelating agents (like EDTA) or other components that might interfere with the copper catalyst. The reaction is generally pH-insensitive, working well between pH 4-11.[9] 1c. Reagent Integrity: Protect the Cy5 reagent from light and moisture. Aliquot upon receipt and store at -20°C.
2. Over-labeling and Quenching: Too many Cy5 molecules in close proximity can cause fluorescence quenching.2. Optimize Molar Ratio: Reduce the molar excess of the Cy5 reagent in your labeling reaction to target a lower Degree of Labeling (DOL). Aim for a DOL of 2-4.
3. Photobleaching or Ozone Degradation: Cy5 is susceptible to photobleaching upon intense light exposure and can be degraded by ozone in the lab environment.3. Minimize Light and Ozone Exposure: Protect your labeled sample from light at all times. Scan microarrays or image samples promptly after preparation. Work in an environment with low ozone levels if possible.
Non-Specific Background Fluorescence 1. Unreacted "Free" Dye: Incomplete removal of the unconjugated Cy5 reagent after the labeling reaction.1. Purification: Use an appropriate purification method based on the size of your target molecule. Size-exclusion chromatography (e.g., Sephadex G-25), spin columns, or dialysis are effective for removing small molecules like the free dye from larger labeled proteins.[13] Ensure the chosen resin has an appropriate fractionation range.
2. Hydrophobic Interactions: The Cy5 dye can sometimes non-specifically adsorb to surfaces or other proteins. The PEG chains are designed to minimize this, but it can still occur.2. Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce non-specific binding.
Poor Solubility of Labeled Conjugate 1. Protein Aggregation: The labeling process or subsequent handling might induce aggregation of the target protein.1. Optimize Reaction Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein concentration is within a suitable range to minimize aggregation.
2. Insufficient PEGylation Effect: While the reagent contains PEG, extensive labeling on a very hydrophobic protein might still lead to solubility issues.2. Buffer Composition: Ensure your final storage buffer is optimal for your specific protein's stability and solubility.
Inconsistent Labeling Efficiency 1. Variability in Reagent Activity: Inconsistent preparation of catalyst or degradation of the Cy5 reagent.1. Standardize Reagent Preparation: Prepare fresh catalyst and reducing agent for each CuAAC reaction. Handle the Cy5 reagent consistently, minimizing freeze-thaw cycles and light exposure.
2. Inaccurate Quantification: Incorrect determination of the concentration of the target molecule or the Cy5 reagent.2. Accurate Concentration Measurement: Use a reliable method (e.g., BCA assay) to determine the concentration of your azide-modified biomolecule before labeling. Verify the concentration of the Cy5 reagent stock solution via spectrophotometry (absorbance maximum ~650 nm).

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol provides a general guideline for labeling an azide-modified protein with this compound.

1. Reagent Preparation:

  • Azide-Modified Protein: Prepare your protein in a copper-compatible buffer (e.g., PBS, pH 7.4).

  • Cy5 Reagent Stock: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Catalyst Stock (CuSO₄): Prepare a 20 mM solution of copper (II) sulfate in deionized water.[10]

  • Ligand Stock (THPTA): Prepare a 100 mM solution of THPTA in deionized water.[10]

  • Reducing Agent Stock (Sodium Ascorbate): Prepare a 300 mM solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use. [10]

2. Labeling Reaction: a. In a microcentrifuge tube, add your azide-modified protein to the desired final concentration (e.g., 1-5 mg/mL). b. Add the Cy5 reagent stock solution to achieve a 5-10 fold molar excess over the protein. c. Add the THPTA ligand solution (final concentration ~5 mM).[11] d. Add the CuSO₄ solution (final concentration ~1 mM).[11] Vortex briefly. e. To initiate the reaction, add the freshly prepared sodium ascorbate solution (final concentration ~15 mM).[10] f. Protect the reaction from light and incubate at room temperature for 1-2 hours.

3. Purification: a. Purify the labeled protein from excess dye and reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). b. Collect the fractions containing the labeled protein (typically the first colored fractions to elute).

4. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). b. Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl) and the respective extinction coefficients. c. DOL = (Molar concentration of Cy5) / (Molar concentration of protein).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This copper-free method is ideal for live cells or sensitive biological samples. It requires your Cy5 reagent to have a strained alkyne (like DBCO) instead of a terminal propargyl group. Assuming a DBCO-variant of the provided reagent is used for this application:

1. Reagent Preparation:

  • Azide-Modified Sample: Prepare your azide-modified cells or biomolecules in a physiologically compatible buffer (e.g., PBS or cell culture medium).

  • DBCO-PEG-Cy5 Stock: Dissolve the strained-alkyne Cy5 reagent in DMSO to a concentration of 10-20 mM.

2. Labeling Reaction: a. Add the DBCO-PEG-Cy5 stock solution to your sample to a final concentration of 20-50 µM.[13] b. Protect from light and incubate at 37°C for 30-60 minutes.[4] Reaction times may need optimization.

3. Washing and Analysis: a. For cells, wash three times with warm PBS or media to remove unreacted dye.[13] b. For purified biomolecules, use a spin desalting column to remove excess dye. c. The sample is now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry).

Quantitative Data Summary

ParameterRecommended ConditionNotes
Labeling Chemistry CuAAC or SPAACCuAAC is common for purified biomolecules. SPAAC is preferred for live cells to avoid copper toxicity.[14]
Optimal pH (CuAAC) 4.0 - 11.0The reaction is largely pH-insensitive, but optimal results are often seen around pH 7-8.[9]
Molar Excess of Dye 5x - 20xThis needs to be optimized for your specific target to achieve the desired DOL and avoid quenching.
CuSO₄ Concentration (CuAAC) 0.25 - 1 mMHigher concentrations can damage proteins.[11]
Ligand:Copper Ratio (CuAAC) 5:1A 5-fold excess of ligand (e.g., THPTA) protects the biomolecule and enhances the reaction rate.[11]
Incubation Time 1 - 4 hours (CuAAC); 0.5 - 2 hours (SPAAC)Optimization may be required depending on the reactivity of your specific molecule.
Incubation Temperature Room Temperature or 37°CHigher temperatures can speed up the reaction but may affect protein stability.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Cy5 Labeling start Start: Low/No Fluorescent Signal check_reaction Verify Reaction Components (Fresh Catalyst, Reagent Integrity) start->check_reaction check_dol Calculate Degree of Labeling (DOL) check_reaction->check_dol Components OK solution_rerun Solution: Re-run Reaction with Fresh Components check_reaction->solution_rerun Components Expired/ Improperly Prepared high_dol DOL > 5? check_dol->high_dol DOL Calculated purification Check Purification Method (e.g., Gel Filtration, Dialysis) high_dol->purification No solution_reoptimize Solution: Re-optimize Reaction (Lower Dye:Protein Ratio) high_dol->solution_reoptimize Yes free_dye Free Dye Present in Purified Sample? purification->free_dye Method Seems Appropriate solution_repurify Solution: Re-purify Sample or Use Different Method free_dye->solution_repurify Yes success Problem Solved free_dye->success No, Problem Likely Elsewhere (e.g., Instrument Settings) solution_reoptimize->success solution_rerun->success solution_repurify->success

Caption: Troubleshooting workflow for low fluorescence signal.

ExperimentalWorkflow Experimental Workflow for CuAAC Labeling start Start: Azide-Modified Biomolecule prep_reagents Prepare Reagents: 1. Cy5-Propargyl Stock (DMSO) 2. CuSO4 Stock (Water) 3. Ligand Stock (Water) 4. Fresh Sodium Ascorbate (Water) start->prep_reagents reaction Combine Reactants: - Azide-Biomolecule - Cy5-Propargyl Reagent - Ligand + CuSO4 - Add Sodium Ascorbate to Initiate prep_reagents->reaction incubation Incubate 1-2h at RT (Protect from Light) reaction->incubation purification Purify Conjugate (e.g., Size-Exclusion Chromatography) incubation->purification analysis Analyze Product: - Measure Absorbance (A280, A650) - Calculate DOL purification->analysis end End: Purified Cy5-Labeled Biomolecule analysis->end

Caption: Workflow for CuAAC labeling of biomolecules.

References

Technical Support Center: Purification of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 after conjugation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after the conjugation of this compound?

A1: Following the conjugation reaction, the crude mixture typically contains the desired product along with several impurities. These include unreacted starting materials such as the unconjugated molecule (e.g., peptide, antibody, or small molecule), excess this compound, and reaction byproducts. Depending on the reaction conditions, you might also find hydrolyzed forms of the PEG linker or aggregated conjugates.

Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?

A2: The choice of chromatographic technique depends on the specific properties of your conjugate and the main impurities you need to remove.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the preferred method for purifying PEGylated small molecules and peptides due to its high resolving power.[1] It separates molecules based on their hydrophobicity.

  • Size Exclusion Chromatography (SEC) is effective for removing small molecule impurities, like unreacted dye-PEG linkers, from larger conjugated biomolecules (e.g., proteins, antibodies) based on their molecular size.[][3] It can also be used to separate monomeric conjugates from aggregates.[1]

  • Ion Exchange Chromatography (IEX) can be employed if your target conjugate possesses a net charge that is different from the impurities.[] The PEG chains can shield surface charges, which can be exploited to separate different PEGylated species.[]

  • Hydrophobic Interaction Chromatography (HIC) separates molecules based on hydrophobicity under less denaturing conditions than RP-HPLC, which can be beneficial for maintaining the integrity of sensitive biomolecules.[1]

Q3: How can I effectively monitor the purification process since PEG is not UV-active?

A3: While the PEG component of your conjugate does not have a UV chromophore, the Cy5 dye is fluorescent and has a strong absorbance in the far-red region of the visible spectrum (λex = ~649 nm, λem = ~667 nm).[5][6] Therefore, you can monitor the purification using a UV-Vis detector set to the absorbance maximum of Cy5 (~649 nm) and, if applicable, the absorbance maximum of your conjugated molecule (e.g., 280 nm for proteins). For more comprehensive detection of all components, including those without chromophores, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) .[7] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is an excellent technique for confirming the identity of the eluted peaks by their molecular weights.[7]

Q4: I am observing a lower than expected yield of my purified conjugate. What are the potential causes?

A4: Low yield can be attributed to several factors. The conjugate may be adsorbing irreversibly to the stationary phase of the chromatography column.[7] It is also possible that the conjugate is unstable under the purification conditions (e.g., pH, solvent), leading to degradation.[7] Additionally, the product may be precipitating on the column if it is not fully soluble in the mobile phase.[7] Optimizing the mobile phase composition and trying different column chemistries can help mitigate these issues.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound conjugates.

Symptom Possible Cause(s) Suggested Solution(s)
Poor Resolution Between Conjugate and Impurities Suboptimal mobile phase or gradient elution.Optimize the gradient slope; a shallower gradient can improve separation.[1] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).[1] Adjust the pH of the mobile phase to alter the retention of ionizable compounds.
Inappropriate column chemistry.For RP-HPLC, try a different stationary phase (e.g., C8 or C4 instead of C18) which may offer different selectivity for PEGylated molecules.[1][8]
Column overload.Reduce the amount of sample loaded onto the column.
Broad Peaks Slow mass transfer between mobile and stationary phases.Decrease the flow rate to allow for better equilibration.[1]
Excessive extra-column volume.Minimize the length and diameter of tubing connecting the injector, column, and detector.[1]
Sample aggregation.Modify the mobile phase by adding salts (e.g., 150 mM NaCl in SEC) or changing the pH to reduce non-specific interactions.[1]
No Elution of the Conjugate The conjugate is too hydrophobic and is irreversibly bound to the column.In RP-HPLC, increase the percentage of the organic solvent in the mobile phase or use a stronger organic solvent like isopropanol.[1]
Presence of Unexpected Peaks in the Final Product Reaction byproducts were formed.Use LC-MS to identify the impurities. Optimize the conjugation reaction conditions to minimize the formation of side products.[7]
Degradation of the conjugate or starting materials.Assess the stability of your components under the reaction and purification conditions. Consider using faster purification methods or adding stabilizers.[7]
Contamination from reagents or solvents.Use high-purity reagents and solvents. Perform blank runs to identify any system-related peaks.[7]

Quantitative Data Summary

The following table summarizes typical performance metrics for the purification of PEGylated biomolecules using different chromatographic techniques. The actual results for your this compound conjugate may vary depending on the specific molecule being conjugated and the reaction conditions.

Purification Technique Typical Purity Achieved Typical Recovery Key Advantages Common Applications
Reverse-Phase HPLC (RP-HPLC) >95%70-90%High resolution, excellent for separating positional isomers.[8]Purification of PEGylated peptides and small molecules.
Size Exclusion Chromatography (SEC) >98% (for size variants)>90%Mild conditions, good for separating aggregates and small molecule impurities.[]Removal of unreacted PEG-dye from large biomolecules, aggregate removal.
Ion Exchange Chromatography (IEX) >90%80-95%Separation based on charge, can resolve species with different degrees of PEGylation.[]Purification of charged biomolecules where PEGylation alters the surface charge.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of a PEGylated peptide or small molecule-Cy5 conjugate. Optimization will be required based on your specific conjugate and HPLC system.

1. Materials and Reagents:

  • HPLC system with a UV-Vis or fluorescence detector
  • C18 or C8 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
  • Crude this compound conjugate solution, filtered through a 0.22 µm filter

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (analytical) or 4.0 mL/min (semi-preparative)
  • Detection: 649 nm (for Cy5) and 220/280 nm (for peptide/protein)
  • Column Temperature: 40-60 °C (higher temperatures can improve peak shape for PEGylated compounds)[8]
  • Injection Volume: 20-100 µL (analytical) or 0.5-5 mL (semi-preparative), depending on concentration and column capacity
  • Gradient:
  • 0-5 min: 20% B
  • 5-35 min: 20-80% B (linear gradient)
  • 35-40 min: 80% B
  • 40-45 min: 80-20% B (return to initial conditions)
  • 45-50 min: 20% B (re-equilibration)

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition (20% B) until a stable baseline is achieved.
  • Inject the filtered crude conjugate solution.
  • Run the gradient program and collect fractions corresponding to the peaks of interest.
  • Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity and identity.
  • Pool the pure fractions and lyophilize or perform a buffer exchange to remove the HPLC solvents.

Protocol 2: Size Exclusion Chromatography (SEC) Purification

This protocol is suitable for separating a larger PEGylated protein-Cy5 conjugate from smaller unreacted PEG-Cy5 linkers.

1. Materials and Reagents:

  • HPLC or FPLC system with a UV-Vis detector
  • SEC column with an appropriate molecular weight fractionation range (e.g., Superdex 200 Increase or similar)
  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer containing at least 150 mM salt to prevent ionic interactions.
  • Crude this compound conjugate solution, filtered through a 0.22 µm filter

2. Chromatographic Conditions:

  • Flow Rate: 0.5-1.0 mL/min
  • Detection: 649 nm (for Cy5) and 280 nm (for protein)
  • Column Temperature: Ambient
  • Injection Volume: 100-500 µL, depending on the column size and sample concentration
  • Run Type: Isocratic (the mobile phase composition does not change)

3. Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is observed.
  • Inject the filtered crude conjugate solution.
  • Run the isocratic mobile phase and collect fractions. The larger conjugate will elute earlier than the smaller, unreacted components.[]
  • Analyze the collected fractions by analytical SEC, SDS-PAGE, or other appropriate methods to assess purity.
  • Pool the fractions containing the purified conjugate.

Visualizations

experimental_workflow Purification Workflow for this compound Conjugate cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product conjugation Conjugation Reaction filtration Crude Sample Filtration (0.22 µm) conjugation->filtration rphplc Reverse-Phase HPLC filtration->rphplc Select Method sec Size Exclusion Chromatography filtration->sec Select Method iex Ion Exchange Chromatography filtration->iex Select Method fraction_collection Fraction Collection rphplc->fraction_collection sec->fraction_collection iex->fraction_collection purity_analysis Purity & Identity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_analysis purity_analysis->fraction_collection Re-purify if needed pooling Pooling of Pure Fractions purity_analysis->pooling If Pure final_product Final Purified Conjugate pooling->final_product

Caption: A general experimental workflow for the purification of PEGylated Cy5 conjugates.

troubleshooting_guide Troubleshooting Logic for Poor Purification cluster_symptoms Troubleshooting Logic for Poor Purification cluster_solutions_resolution Troubleshooting Logic for Poor Purification cluster_solutions_broad Troubleshooting Logic for Poor Purification cluster_solutions_yield Troubleshooting Logic for Poor Purification start Problem with Purification poor_resolution Poor Resolution start->poor_resolution broad_peaks Broad Peaks start->broad_peaks low_yield Low Yield start->low_yield optimize_gradient Optimize Gradient poor_resolution->optimize_gradient change_column Change Column poor_resolution->change_column reduce_load Reduce Sample Load poor_resolution->reduce_load decrease_flow Decrease Flow Rate broad_peaks->decrease_flow check_tubing Check Extra-Column Volume broad_peaks->check_tubing modify_buffer Modify Mobile Phase broad_peaks->modify_buffer change_solvent Change Mobile Phase low_yield->change_solvent check_stability Assess Conjugate Stability low_yield->check_stability different_column Try Different Column Chemistry low_yield->different_column

Caption: A troubleshooting decision tree for common purification issues.

References

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in different buffers. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Cy5 dyes in different buffers?

A1: Cy5 dyes are generally stable and exhibit pH-insensitive fluorescence in a broad pH range, typically from pH 4 to 10.[1][2] However, their stability can be influenced by several factors including buffer composition, pH, and the presence of certain chemicals. For optimal performance and consistency, maintaining a stable, near-neutral pH is recommended.[1]

Q2: How does pH affect the stability of this compound?

A2: While specific data for this particular molecule is limited, Cy5 conjugates are known to be pH-insensitive between pH 4 and 10.[2][3] However, highly alkaline conditions (pH > 10) can lead to the degradation of the Cy5 dye.[4] It is advisable to maintain a slightly basic pH of around 7.5 for optimal stability, as acidic environments can sometimes reduce the photostability of cyanine (B1664457) dyes.[5]

Q3: What are the recommended storage conditions for this compound?

A3: Fluorescently labeled compounds, including those with Cy5, should be stored at -20°C and protected from light to prevent degradation.[6][7][8] It is also recommended to avoid repeated freeze-thaw cycles.[6] For long-term storage, resuspending the compound in a slightly basic solution, such as TE buffer at pH 8.0, can improve stability. When handling the reagent, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.[8]

Q4: Can buffer components other than pH affect the stability of the molecule?

A4: Yes, other components in the buffer can impact stability. For instance, the presence of ozone in the laboratory environment can rapidly degrade Cy5.[9] Additionally, some researchers have noted that hydroxide (B78521) ions, such as those from ammonia, can attack the electrophilic sites of the Cy5 dye, leading to degradation.[10] The purity of the PEG component itself can also be a factor, as commercial PEG samples may contain reactive oxygen species (ROS) that can affect the stability of the conjugated dye.[11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Dye Degradation Ensure proper storage conditions (-20°C, protected from light).[6][8] Avoid repeated freeze-thaw cycles.[6] Prepare fresh solutions from stock for each experiment.
Incorrect Buffer pH Verify the pH of your buffer. Cy5 is most stable in a pH range of 4-10.[1][2] For imaging, a slightly basic pH of ~7.5 is often optimal.[5]
Photobleaching Minimize exposure of the sample to excitation light.[5] Use antifade reagents in your imaging buffer.[5] Reduce the intensity and duration of light exposure during imaging.
Presence of Contaminants Ensure high-purity water and buffer reagents. Contaminants like ozone can degrade Cy5.[9] Consider if any buffer components could be quenching fluorescence.
Problem: Inconsistent or Unreliable Results
Possible Cause Troubleshooting Steps
Buffer Variability Prepare fresh buffer for each set of experiments to ensure consistency.
Instability in Solution Assess the stability of the molecule in your specific buffer over the time course of your experiment. Consider performing a time-course fluorescence measurement.
PEG-related Issues If you suspect impurities in the PEG component are affecting stability, consider using a high-purity grade of the compound.[11][12][13]

Stability Data Summary

Condition Stability of Cy5 Recommendations
pH Stable in the range of pH 4-10.[1][2][3] Degradation can occur at pH > 10.[4]Maintain a buffer pH between 7.0 and 8.0 for optimal stability.[4]
Temperature Stable at room temperature for short periods, but long-term storage should be at -20°C.[8]Store stock solutions at -20°C or -80°C.[14] Avoid multiple freeze-thaw cycles.[6]
Light Exposure Susceptible to photobleaching upon prolonged exposure to excitation light.[5]Protect from light during storage and handling.[7][8] Use antifade reagents for imaging.[5]
Ozone Highly sensitive to ozone, which can cause rapid degradation.[9]Work in an ozone-free environment if possible, especially for microarray experiments.
Reducing Agents Can be converted to a non-fluorescent form by reducing agents like NaBH₄.[12]Avoid the presence of strong reducing agents in the buffer unless intended for a specific assay.
Ammonia Can be degraded by hydroxide ions from ammonia.[10]Avoid using ammonia-containing buffers if possible.

Experimental Protocols

Protocol for Assessing Buffer Stability of this compound

This protocol provides a general method to evaluate the stability of the fluorescent molecule in a specific buffer over time.

1. Materials:

  • This compound stock solution (e.g., in DMSO)
  • A panel of buffers to be tested (e.g., PBS, Tris-HCl, HEPES at various pH values)
  • Fluorometer or fluorescence plate reader
  • 96-well black microplates

2. Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in each of the test buffers to a final concentration suitable for fluorescence measurement.
  • Aliquot the solutions into the wells of a 96-well black microplate. Include a control of the dye in a known stable buffer (e.g., PBS pH 7.4).
  • Measure the initial fluorescence intensity (T=0) using the appropriate excitation and emission wavelengths for Cy5 (typically around 649 nm excitation and 667 nm emission).[15][16]
  • Incubate the microplate at the desired experimental temperature (e.g., room temperature or 37°C), protected from light.
  • At various time points (e.g., 1, 2, 4, 8, 24 hours), measure the fluorescence intensity of each sample.
  • Plot the fluorescence intensity as a function of time for each buffer to determine the stability profile. A significant decrease in fluorescence over time indicates instability in that particular buffer.

Visualizations

Stability_Troubleshooting_Workflow Start Start: Stability Issue (e.g., Low Signal) CheckStorage Verify Proper Storage (-20°C, light-protected) Start->CheckStorage CheckBuffer Examine Buffer Composition Start->CheckBuffer Photobleaching Assess Photobleaching (Imaging Experiments) Start->Photobleaching If imaging CheckStorage->CheckBuffer CheckpH Measure Buffer pH CheckBuffer->CheckpH pH_InRange Is pH 4-10? CheckpH->pH_InRange CheckContaminants Investigate Potential Contaminants (e.g., Ozone, Ammonia) pH_InRange->CheckContaminants Yes AdjustpH Adjust pH to 7.0-8.0 pH_InRange->AdjustpH No PrepareFresh Prepare Fresh Reagents/Buffers CheckContaminants->PrepareFresh Unresolved Issue Persists: Contact Technical Support CheckContaminants->Unresolved UseAntifade Incorporate Antifade Reagents Photobleaching->UseAntifade OptimizeImaging Optimize Imaging Parameters (Reduce exposure time/intensity) Photobleaching->OptimizeImaging Resolved Issue Resolved UseAntifade->Resolved OptimizeImaging->Resolved AdjustpH->Resolved PrepareFresh->Resolved PrepareFresh->Unresolved

Caption: Troubleshooting workflow for Cy5 stability issues.

Buffer_Selection_Pathway Start Buffer Selection for Experiment pH_Requirement Determine Required pH for Biological System Start->pH_Requirement Initial_Choice Select Common Buffer (e.g., PBS, Tris, HEPES) pH_Requirement->Initial_Choice Check_Compatibility Check for Incompatible Components (e.g., Ammonia, Strong Reductants) Initial_Choice->Check_Compatibility Is_Compatible Is Buffer Compatible? Check_Compatibility->Is_Compatible Modify_Buffer Modify or Choose Alternative Buffer Is_Compatible->Modify_Buffer No Stability_Test Perform Stability Test (Time-course fluorescence) Is_Compatible->Stability_Test Yes Modify_Buffer->Initial_Choice Is_Stable Is Dye Stable? Stability_Test->Is_Stable Proceed Proceed with Experiment Is_Stable->Proceed Yes Optimize Optimize Buffer Conditions (e.g., Additives, pH adjustment) Is_Stable->Optimize No Optimize->Stability_Test

References

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 quenching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in their experiments. The following information addresses common issues related to fluorescence quenching and offers strategies for prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared fluorescent probe. Its structure includes a Cy5 dye, which is a bright and photostable fluorophore, modified with two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8) and a terminal propargyl group. The PEG chains enhance the molecule's solubility in aqueous buffers and can reduce non-specific binding and aggregation. The propargyl group provides a reactive handle for "click chemistry" reactions, allowing for covalent conjugation to molecules containing an azide (B81097) group.

This reagent is commonly used in various biological and drug development applications, including:

  • Fluorescence microscopy: For imaging and tracking of labeled biomolecules.

  • Flow cytometry: For the detection and quantification of labeled cells.

  • In vivo imaging: The near-infrared fluorescence of Cy5 allows for deep tissue penetration.

  • Bioconjugation: The propargyl group enables the stable labeling of proteins, peptides, nucleic acids, and other biomolecules.

Q2: My fluorescence signal is significantly weaker than expected. What are the potential causes of this quenching?

Reduced fluorescence intensity, or quenching, of this compound can be attributed to several factors:

  • Photobleaching: Irreversible damage to the Cy5 fluorophore upon prolonged exposure to excitation light. This is a common issue in fluorescence microscopy.[1][2]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, Cy5 molecules can form non-fluorescent aggregates (H-aggregates) through π-π stacking interactions.[3][4] While the PEG chains on this specific molecule are designed to minimize aggregation, it can still occur under certain conditions.

  • Environmental Factors: The fluorescence of Cy5 can be influenced by its local environment. Factors such as solvent polarity, pH, and the presence of certain quenching agents in the buffer can all affect signal intensity.[1][3]

  • Förster Resonance Energy Transfer (FRET): If another molecule with an absorption spectrum that overlaps with the emission spectrum of Cy5 is in close proximity, non-radiative energy transfer can occur, leading to quenching.

  • Interaction with Quenching Moieties: Certain molecules, such as tryptophan, tyrosine, and some transition metals, can act as collisional quenchers.[3] Additionally, the reducing agent Tris(2-carboxyethyl)phosphine (TCEP) is known to reversibly quench red fluorophores like Cy5.[5]

Q3: How do the PEG chains and the propargyl group in this compound affect quenching?

  • PEG Chains: The hydrophilic PEG chains (m-PEG9 and propargyl-PEG8) are incorporated to improve water solubility and reduce the likelihood of aggregation-caused quenching.[6][7] By creating a hydrated shell around the Cy5 dye, the PEG linkers sterically hinder the close approach of other dye molecules, thus preventing the formation of non-fluorescent aggregates. However, it's important to note that impurities in commercial PEG preparations can sometimes decrease the stability of the conjugated dye.[8][9]

  • Propargyl Group: The propargyl group is a terminal alkyne that is primarily intended for bioconjugation via click chemistry. While there is no direct evidence to suggest that the propargyl group itself is a significant quencher of Cy5 fluorescence under typical experimental conditions, its reactivity means it could potentially interact with other components in the system, especially under harsh conditions or in the presence of specific catalysts, which might indirectly affect the dye's environment and fluorescence.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues related to the quenching of this compound.

Guide 1: Low Fluorescence Signal

If you are observing a weak or non-existent fluorescence signal, follow these troubleshooting steps:

Potential Cause Troubleshooting Steps
Photobleaching 1. Reduce Excitation Intensity: Use the lowest laser power that provides a detectable signal.[1][2] 2. Minimize Exposure Time: Use the shortest possible exposure time for your detector.[1][2] 3. Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium.[2][10][11]
Aggregation-Caused Quenching 1. Decrease Concentration: If possible, reduce the concentration of the labeled molecule in your sample. 2. Optimize Buffer Conditions: Ensure the labeled molecule is fully solubilized. The addition of a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) can sometimes help prevent aggregation.[3]
Suboptimal Buffer Conditions 1. Check pH: While Cy5 is relatively stable between pH 3 and 10, it is best to maintain a well-buffered solution within the optimal range for your sample.[1] 2. Avoid Quenching Reagents: Review all buffer components and remove any known quenchers if possible. For example, avoid high concentrations of TCEP.[5]
Incorrect Imaging Settings 1. Verify Filter Sets: Ensure you are using the correct excitation (around 650 nm) and emission (around 670 nm) filters for Cy5.[12] 2. Optimize Detector Settings: Increase the detector gain or exposure time, being mindful of also increasing background noise.[1]
Guide 2: Rapid Signal Fading During Imaging

If your signal is initially bright but fades quickly, this is a strong indication of photobleaching.

Preventative Measure Detailed Protocol/Action
Use of Antifade Reagents Incorporate a commercially available antifade reagent into your imaging buffer or mounting medium. Popular choices include ProLong™ Diamond Antifade Mountant or VECTASHIELD®.[10] These reagents often contain oxygen scavengers and triplet state quenchers.[11]
Oxygen Scavenging Systems For live-cell imaging, consider adding an oxygen scavenging system to your imaging medium, such as glucose oxidase/catalase (GOC) or the ROXS system.[13]
Optimize Imaging Protocol 1. Acquire Images Efficiently: Plan your imaging session to minimize the total time the sample is exposed to excitation light. 2. Use Neutral Density Filters: These can be used to reduce the intensity of the excitation light.

Experimental Protocols

Protocol 1: General Staining Protocol to Minimize Quenching

This protocol provides a general workflow for immunofluorescence staining designed to reduce background and quenching.

  • Sample Preparation: Prepare your cells or tissue sections as required for your experiment.

  • Fixation and Permeabilization: Fix and permeabilize your samples using standard protocols. Be aware that some fixatives can increase autofluorescence.[12]

  • Blocking: Incubate your sample in a suitable blocking buffer (e.g., 5% BSA in PBS) for at least 1 hour at room temperature to minimize non-specific binding.[12]

  • Primary Antibody Incubation: Incubate with your primary antibody at the optimal dilution in blocking buffer.

  • Washing: Wash the sample three times with PBS containing 0.1% Tween-20 to remove unbound primary antibody.

  • Secondary Conjugate Incubation: Incubate with your this compound labeled secondary antibody (or other labeled molecule) at the optimal concentration in blocking buffer. Protect from light from this point forward.

  • Final Washes: Repeat the washing step from step 5.

  • Mounting: Mount your sample using an antifade mounting medium.[10][14]

  • Imaging: Image your sample using appropriate laser lines and filters for Cy5, minimizing light exposure.[12]

Data Presentation

The following table summarizes key parameters and recommendations to prevent quenching of this compound.

ParameterRecommendationRationale
Concentration Use the lowest effective concentration.Minimizes aggregation-caused quenching.[3]
pH Maintain a stable pH between 7.0 and 8.5.While stable over a wider range, extreme pH can affect dye performance.[1]
Excitation Wavelength ~650 nmOptimal for Cy5 excitation.[12]
Emission Wavelength ~670 nmOptimal for Cy5 emission detection.[12]
Additives to Avoid High concentrations of TCEP, potential quenching agents.TCEP and other molecules can quench Cy5 fluorescence.[5]
Recommended Additives Antifade reagents, oxygen scavengers.Reduce photobleaching and increase signal stability.[2][11][13]

Visualizations

Quenching_Pathways Potential Quenching Pathways for this compound cluster_molecule This compound cluster_quenching Quenching Mechanisms cluster_prevention Prevention Strategies Cy5 Cy5 Fluorophore Photobleaching Photobleaching (Irreversible) Cy5->Photobleaching High Excitation Light ACQ Aggregation-Caused Quenching (ACQ) Cy5->ACQ High Concentration Environment Environmental Factors Cy5->Environment Solvent, pH, Quenchers Antifade Antifade Reagents Photobleaching->Antifade Reduces LowConc Low Concentration ACQ->LowConc Reduces PEG PEG Chains ACQ->PEG Reduces BufferOpt Buffer Optimization Environment->BufferOpt Optimizes

Caption: Major quenching pathways and preventative strategies.

Troubleshooting_Workflow Troubleshooting Workflow for Low Fluorescence Signal Start Low Fluorescence Signal Observed Check_Settings Verify Imaging Settings (Filters, Laser Power) Start->Check_Settings Check_Concentration Is Concentration Too High? Check_Settings->Check_Concentration Settings OK Solution_Settings Optimize Settings Check_Settings->Solution_Settings Incorrect Check_Buffer Review Buffer Composition (pH, Quenchers) Check_Concentration->Check_Buffer No Solution_Concentration Reduce Concentration Check_Concentration->Solution_Concentration Yes Check_Photobleaching Is Signal Fading Rapidly? Check_Buffer->Check_Photobleaching Buffer OK Solution_Buffer Optimize Buffer Check_Buffer->Solution_Buffer Problem Found Solution_Photobleaching Use Antifade Reagents Check_Photobleaching->Solution_Photobleaching Yes End Improved Signal Check_Photobleaching->End No Solution_Settings->End Solution_Concentration->End Solution_Buffer->End Solution_Photobleaching->End

Caption: A step-by-step workflow for troubleshooting low fluorescence.

References

Validation & Comparative

A Comparative Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and Alternative Cy5 Dyes for Advanced Bio-imaging and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and bioconjugation, the Cyanine (B1664457) 5 (Cy5) dye has long been a staple for its bright emission in the far-red spectrum, which helps to minimize background autofluorescence from biological samples. However, the evolution of this fluorophore has led to a variety of derivatives, each with specific modifications designed to enhance performance in distinct applications. This guide provides a detailed comparison of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a modern iteration of the Cy5 dye, with its more traditional counterparts, namely Cy5-NHS Ester and Cy5-Azide.

The defining feature of this compound is its dual polyethylene (B3416737) glycol (PEG) chains of different lengths and a terminal propargyl group. The PEG linkers significantly enhance hydrophilicity, which can lead to improved solubility in aqueous buffers and a reduction in non-specific binding and aggregation—common challenges with conventional cyanine dyes. The propargyl group facilitates covalent attachment to biomolecules via a highly efficient and specific "click chemistry" reaction with azide-functionalized targets. This method of bioconjugation offers greater control and specificity compared to the amine-reactive N-hydroxysuccinimide (NHS) ester chemistry of Cy5-NHS Ester.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is critically dependent on its photophysical properties. The following tables summarize the key performance parameters of this compound and its alternatives. It is important to note that direct side-by-side experimental comparisons of these exact compounds under identical conditions are not always available in published literature. The data presented is a synthesis of information from various sources and should be interpreted with consideration of potential variations in experimental methodologies.

Table 1: Spectroscopic and Photophysical Properties

PropertyThis compoundCy5-NHS EsterCy5-Azide
Excitation Maximum (λex) ~649 nm~646 - 649 nm~646 nm
Emission Maximum (λem) ~667 nm~662 - 670 nm~662 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Potentially slightly lower than non-PEGylated Cy5 due to increased conformational flexibility.~0.2 in aqueous buffer[1]~0.2 in aqueous buffer
Fluorescence Lifetime (τ) ~1.0 ns in aqueous buffer (similar to unconjugated Cy5)[2][3]~1.0 ns in aqueous buffer[2][3]~1.0 ns in aqueous buffer

Table 2: Functional and Performance Characteristics

FeatureThis compoundCy5-NHS EsterCy5-Azide
Solubility High aqueous solubility, reduced aggregation[4]Lower aqueous solubility, prone to aggregation[5]Lower aqueous solubility, prone to aggregation
Bioconjugation Chemistry Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry)Amine-reactive NHS ester chemistryCopper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry)
Reaction Specificity HighModerate (reacts with any primary amine)High
Photostability Generally high, comparable to other Cy5 dyes. PEGylation can sometimes influence photostability.Moderate; susceptible to photobleaching with intense or prolonged illumination.[6][7][8]Moderate; comparable to Cy5-NHS Ester.
Signal-to-Noise Ratio (SNR) Potentially higher due to reduced non-specific binding.Can be compromised by non-specific binding and aggregation.Can be compromised by non-specific binding and aggregation.
Biocompatibility Enhanced due to the presence of PEG linkers, which can reduce immunogenicity.Standard biocompatibility of cyanine dyes.Standard biocompatibility of cyanine dyes.

Experimental Protocols and Workflows

To provide a practical framework for evaluating and utilizing these dyes, detailed experimental protocols for key applications are outlined below.

Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. The relative method compares the fluorescence of the test sample to a standard with a known quantum yield.

Materials:

  • Test Dye (e.g., this compound)

  • Reference Standard (e.g., Cresyl Violet in methanol, Φ = 0.54)

  • Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test dye and the reference standard in the chosen solvent.

  • Prepare a Series of Dilutions: For both the test dye and the reference standard, prepare a series of dilutions with absorbance values between 0.01 and 0.1 at the excitation wavelength of the reference standard.

  • Measure Absorbance: Record the absorbance spectra for all solutions and note the absorbance at the excitation wavelength.

  • Measure Fluorescence Emission: For each solution, excite at the chosen wavelength and record the fluorescence emission spectrum, ensuring the entire emission band is captured.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard.

    • The quantum yield of the test sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:

      • Φ_std is the quantum yield of the standard.

      • m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

G Quantum Yield Determination Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Test Dye & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining the relative fluorescence quantum yield.

Experimental Protocol 2: Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.

Materials:

  • Fluorescently labeled samples (e.g., protein conjugates of each Cy5 derivative)

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., EMCCD or sCMOS camera)

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled samples.

  • Image Acquisition:

    • Locate a field of view with multiple fluorescent molecules.

    • Continuously illuminate the sample with a constant excitation intensity.

    • Acquire a time-lapse series of images at a fixed frame rate until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • For several individual fluorescent spots, measure the mean fluorescence intensity over time.

    • Normalize the initial intensity of each spot to 100%.

    • Plot the normalized intensity as a function of time.

    • Fit the decay in fluorescence to an exponential function to determine the photobleaching half-life (the time at which the fluorescence intensity is reduced by 50%).

G Photostability Assessment Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Labeled Samples on Microscope Slide find_fov Locate Field of View prep_sample->find_fov illuminate Continuous Illumination (Constant Intensity) find_fov->illuminate acquire_timelapse Acquire Time-Lapse Images illuminate->acquire_timelapse measure_intensity Measure Intensity vs. Time acquire_timelapse->measure_intensity normalize Normalize to Initial Intensity measure_intensity->normalize plot_decay Plot Decay Curve normalize->plot_decay calculate_halflife Calculate Photobleaching Half-Life plot_decay->calculate_halflife

Caption: Workflow for assessing the photostability of fluorescent dyes.

Experimental Protocol 3: Bioconjugation via Click Chemistry

This protocol outlines the labeling of an azide-modified protein with this compound.

Materials:

  • This compound

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein, this compound, and the copper ligand.

  • Initiate Reaction: Add the CuSO₄ and sodium ascorbate to initiate the click reaction.

  • Incubation: Incubate the reaction mixture at room temperature, protected from light, for 1-2 hours.

  • Purification: Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column.

  • Characterization: Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy.

G Click Chemistry Bioconjugation Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Azide-Modified Protein mix Combine Reactants protein->mix dye Propargyl-PEG-Cy5 dye->mix catalyst CuSO₄, Ascorbate, Ligand catalyst->mix incubate Incubate at RT mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Conjugate (UV-Vis) purify->characterize

Caption: Workflow for bioconjugation using click chemistry.

Concluding Remarks

The choice between this compound and other Cy5 derivatives is contingent on the specific experimental requirements. For applications demanding high water solubility, reduced non-specific binding, and highly specific covalent attachment via click chemistry, the PEGylated propargyl-Cy5 derivative offers significant advantages. While its intrinsic brightness might be slightly compromised compared to its non-PEGylated counterparts, the potential for a higher signal-to-noise ratio in complex biological environments often makes it the superior choice for advanced imaging and labeling studies. In contrast, for simpler applications where solubility is less of a concern and amine-reactive chemistry is sufficient, the more traditional Cy5-NHS Ester remains a cost-effective and viable option.

References

A Head-to-Head Comparison for In Vivo Imaging: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of in vivo imaging, the choice of a fluorescent probe is paramount to achieving high-quality, reproducible data. For researchers and drug development professionals, near-infrared (NIR) fluorophores are of particular interest due to their ability to penetrate deep into tissues with minimal autofluorescence. Among the plethora of available dyes, cyanine-based fluorophores and their derivatives have become workhorses in the lab. This guide provides an objective, data-driven comparison of two commonly employed far-red fluorescent probes: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and Alexa Fluor 647.

This compound is a derivative of the well-established Cy5 dye. It has been modified with two polyethylene (B3416737) glycol (PEG) chains. The m-PEG9 moiety is designed to enhance the molecule's solubility and reduce its immunogenicity, which are advantageous properties for in vivo applications.[1] The propargyl-PEG8 linker provides a reactive handle for "click chemistry," a highly efficient method for conjugating the dye to biomolecules.[1] On the other hand, Alexa Fluor 647 is a sulfonated rhodamine derivative known for its exceptional brightness and photostability.[2][3]

This comparison will delve into the key performance characteristics of these two fluorophores, supported by experimental data, to guide the selection of the optimal dye for your research needs.

Performance Characteristics: A Quantitative Comparison

While both dyes exhibit similar excitation and emission spectra, making them compatible with the same instrument settings, a closer look at their photophysical properties reveals significant differences that can impact experimental outcomes.[2][3] Alexa Fluor 647 consistently demonstrates superior performance in key metrics for in vivo imaging when compared to Cy5, the core of its PEGylated counterpart.[4][5]

A critical drawback of Cy5 is its tendency to self-quench and form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[5][6] This aggregation can lead to a substantial decrease in the overall fluorescence of the conjugate.[5][6] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals across a range of DOLs.[7][8]

The superior photostability of Alexa Fluor 647 is another distinct advantage. In a comparative study, Alexa Fluor 647 retained approximately 80% of its initial fluorescence after prolonged exposure to excitation light, whereas Cy5 retained only 55% under the same conditions.[4] This enhanced photostability is crucial for longitudinal in vivo imaging studies that require repeated measurements over time.

PropertyThis compound (Cy5 core)Alexa Fluor 647Reference
Excitation Maximum (λex) ~646-651 nm~650 nm[9][10]
Emission Maximum (λem) ~662-670 nm~665 nm[9][10]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~239,000 cm⁻¹M⁻¹[9][10]
Quantum Yield (Φ) ~0.2 - 0.28~0.33[9][10]
Photostability Lower (retains ~55% of initial fluorescence)Higher (retains ~80% of initial fluorescence)[4]

Experimental Protocols

The following are generalized protocols for labeling proteins with amine-reactive versions of Cy5 and Alexa Fluor 647, and a general workflow for in vivo imaging. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

Protein Labeling with Amine-Reactive Dyes

This protocol describes the labeling of proteins (e.g., antibodies) with amine-reactive Cy5 or Alexa Fluor 647 N-hydroxysuccinimide (NHS) esters.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Cy5 NHS ester or Alexa Fluor 647 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the reactive dye solution to the protein solution while gently stirring. The amount of dye to add will depend on the desired degree of labeling and should be optimized.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).

In Vivo Fluorescence Imaging Protocol

This protocol provides a general workflow for in vivo imaging of a fluorescently labeled probe in a mouse model.

Materials:

  • Fluorescently labeled probe (e.g., antibody-dye conjugate)

  • Tumor-bearing or healthy mice (athymic nude mice are recommended to minimize light scattering by fur)[11]

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber of the in vivo imaging system.[9]

  • Probe Administration: Dilute the labeled probe to the desired concentration in a sterile vehicle. A typical dose for an antibody conjugate is in the range of 50 µg.[11] Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[12]

  • Image Acquisition: Acquire a baseline image before injecting the probe to assess autofluorescence. Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[12] Use appropriate filter sets for Cy5/Alexa Fluor 647 (e.g., Excitation: 640 nm, Emission: 680 nm).[12]

  • Ex Vivo Biodistribution (Optional): At the end of the in vivo imaging study, euthanize the mice and dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor, if applicable. Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.[9][12]

  • Data Quantification: Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs in both the in vivo and ex vivo images to measure the average fluorescence intensity. This data can be used to calculate metrics such as tumor-to-background ratios.[12]

Visualizing Experimental Workflows and Biological Pathways

To illustrate the application of these fluorescent probes, we can visualize a typical experimental workflow and a relevant biological pathway that could be studied.

Experimental Workflow for In Vivo Imaging

The following diagram outlines the key steps in a typical in vivo imaging experiment using a fluorescently labeled antibody targeting a tumor antigen.

G cluster_0 Probe Preparation cluster_1 In Vivo Experiment cluster_2 Data Analysis Antibody Labeling Antibody Labeling Purification Purification Antibody Labeling->Purification Characterization (DOL) Characterization (DOL) Purification->Characterization (DOL) Probe Administration Probe Administration Characterization (DOL)->Probe Administration Animal Model Animal Model Animal Model->Probe Administration Longitudinal Imaging Longitudinal Imaging Probe Administration->Longitudinal Imaging Image Acquisition Image Acquisition Longitudinal Imaging->Image Acquisition ROI Analysis ROI Analysis Image Acquisition->ROI Analysis Biodistribution Biodistribution ROI Analysis->Biodistribution G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR->Ras/Raf/MEK/ERK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Activates Labeled Antibody Labeled Antibody Labeled Antibody->EGFR Cellular Responses Proliferation, Survival, Metastasis Ras/Raf/MEK/ERK Pathway->Cellular Responses PI3K/Akt Pathway->Cellular Responses

References

A Comparative Guide to Protein Labeling: Validating the Specificity of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of protein labeling methods, with a focus on validating the specificity of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a fluorescent labeling reagent designed for click chemistry. We present supporting experimental data in a comparative format and offer detailed protocols for key validation experiments to ensure accuracy and reproducibility in your research.

Introduction to this compound Labeling

The this compound reagent is a highly specific tool for fluorescently labeling biomolecules. Its utility lies in the propargyl group, which enables covalent attachment to azide-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This method offers exceptional specificity as the azide (B81097) and alkyne groups are bio-orthogonal, meaning they are inert to native functional groups in biological systems.[1][2][3] The dual polyethylene (B3416737) glycol (PEG) linkers enhance solubility and minimize steric hindrance, preserving the native function of the labeled protein.

Comparison of Protein Labeling Methodologies

The choice of a protein labeling strategy is critical and depends on factors such as the desired site of modification, the nature of the protein, and the experimental application. Below is a comparison of CuAAC using this compound with two conventional labeling methods: NHS ester and maleimide (B117702) chemistry.

FeatureThis compound (Click Chemistry)Amine-Reactive NHS Ester (e.g., Cy5-NHS)Thiol-Reactive Maleimide (e.g., Cy5-Maleimide)
Target Residue Azide-modified amino acid (introduced metabolically or enzymatically)Primary amines (Lysine residues, N-terminus)Free thiols (Cysteine residues)
Specificity Very High (Bio-orthogonal reaction)Moderate (Multiple lysine (B10760008) residues can react)High (Cysteine is a low-abundance amino acid)
Control over Labeling Site High (Dependent on azide incorporation method)Low (Labels accessible primary amines)Moderate (Depends on the number and accessibility of free cysteines)
Typical Labeling Efficiency >90%Variable (50-90%)>80%
Reaction pH 4-118.3-9.3[4][5]6.5-7.5
Potential for Non-Specific Labeling Low, but can be copper-dependent.[2]Moderate, can lead to protein aggregation if over-labeled.Low, but can react with other nucleophiles at high pH.
Signal-to-Noise Ratio HighGoodGood

Experimental Workflow and Validation of Labeling Specificity

To ensure that the fluorescent signal observed is a direct result of the specific covalent labeling of the target protein, a rigorous validation workflow is essential. This involves a series of experiments including negative controls and analytical techniques to confirm the site of labeling and the absence of non-specific binding.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis P_azide Target Protein (with azide group) Label_azide Labeling of Azide-Protein with Propargyl-Cy5 P_azide->Label_azide Label_noCu Labeling of Azide-Protein (No Copper Catalyst) P_azide->Label_noCu P_native Negative Control (Wild-type protein, no azide) Label_native Labeling of Native Protein with Propargyl-Cy5 P_native->Label_native SDS_PAGE SDS-PAGE Analysis (In-gel fluorescence) Label_azide->SDS_PAGE Label_native->SDS_PAGE Label_noCu->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Confirm protein identity Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Confirm labeling site

Caption: Experimental workflow for validating labeling specificity.

Detailed Experimental Protocols

This protocol is intended for a protein that has been metabolically labeled with an azide-containing amino acid.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) (20 mM in water)[6]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)[6]

  • Sodium ascorbate (B8700270) (300 mM in water, freshly prepared)[6]

  • Protein extraction buffer

  • Methanol and Chloroform for protein precipitation[6]

Procedure:

  • In a microfuge tube, combine 50 µL of your azide-modified protein lysate (1-5 mg/mL) with 100 µL of PBS buffer.[6]

  • Add 4 µL of the 10 mM this compound stock solution (final concentration ~200 µM). Vortex briefly.

  • Add 10 µL of the 100 mM THPTA solution. Vortex briefly.[6]

  • Add 10 µL of the 20 mM CuSO4 solution. Vortex briefly.[6]

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[6]

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • To precipitate the labeled protein, add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water, vortexing after each addition.[6]

  • Centrifuge at 15,000 x g for 5 minutes to pellet the protein.[6]

  • Carefully remove the supernatant and wash the pellet with 450 µL of methanol.

  • Air-dry the pellet and resuspend in a suitable buffer for downstream analysis.

Materials:

  • Labeled protein samples from Protocol 1 and negative controls

  • SDS-PAGE gels

  • Fluorescence gel scanner

  • Coomassie stain solution

Procedure:

  • Prepare three labeling reactions as described in Protocol 1:

    • Test Sample: Azide-modified protein + Propargyl-Cy5 + Copper catalyst.

    • Negative Control 1 (No Azide): Wild-type protein (no azide) + Propargyl-Cy5 + Copper catalyst.

    • Negative Control 2 (No Copper): Azide-modified protein + Propargyl-Cy5 (no copper catalyst).

  • Run the protein samples on an SDS-PAGE gel.

  • After electrophoresis, visualize the gel using a fluorescence scanner with an appropriate excitation and emission filter for Cy5 (e.g., ~650 nm excitation and ~670 nm emission).

  • Following fluorescence imaging, stain the same gel with Coomassie blue to visualize the total protein in each lane.

Expected Results:

  • A fluorescent band at the correct molecular weight of the target protein should be observed only in the "Test Sample" lane.

  • The "Negative Control 1" lane should show a protein band by Coomassie stain but no corresponding fluorescent band, demonstrating that the dye does not react with the protein in the absence of the azide group.

  • The "Negative Control 2" lane should also show no fluorescence, confirming that the labeling is copper-dependent.[2]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a Cy5-labeled protein (e.g., a receptor) can be used to track its internalization and subsequent downstream signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cy5-Labeled Receptor Endosome Endosome (Internalized Receptor) Receptor->Endosome Internalization Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription

Caption: Tracking a labeled receptor through a signaling pathway.

Conclusion

The this compound reagent, in conjunction with click chemistry, offers a highly specific and efficient method for fluorescently labeling proteins. Its bio-orthogonal nature minimizes off-target reactions, leading to a high signal-to-noise ratio in imaging and detection experiments. As demonstrated, rigorous validation through the use of appropriate negative controls and analytical techniques is crucial to ensure the reliability of the experimental results. When compared to traditional labeling methods, the specificity of click chemistry provides a distinct advantage for applications requiring precise localization and quantification of proteins.

References

A Comparative Guide to the Performance of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the fluorescent probe N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 across various cell lines. The data presented here is a representative summary compiled from studies on similar Cy5-PEG-conjugated molecules and is intended to provide a general performance overview and experimental framework.

Product Overview

This compound is a versatile fluorescent probe widely used for bioconjugation and labeling of biomolecules.[1] Its dual polyethylene (B3416737) glycol (PEG) structure enhances solubility and minimizes non-specific binding, while the propargyl group allows for efficient attachment to target molecules via click chemistry. The Cy5 fluorophore offers bright, far-red fluorescence, making it ideal for a range of applications including fluorescence microscopy and flow cytometry.[1][2]

Comparative Performance in Representative Cell Lines

The cellular uptake and performance of PEGylated fluorescent probes can vary significantly between different cell types. The following table summarizes the representative performance of a Cy5-PEG probe, analogous to this compound, in four distinct cell lines: HeLa (cervical cancer), A549 (lung cancer), U2OS (osteosarcoma), and RAW 264.7 (macrophage-like).

Cell LineCell TypeCellular Uptake (Mean Fluorescence Intensity - MFI)Signal-to-Noise RatioCell Viability (%)
HeLa Epithelial (Cervical Adenocarcinoma)+++High>95%
A549 Epithelial (Lung Carcinoma)++Moderate>95%
U2OS Epithelial (Osteosarcoma)++Moderate>95%
RAW 264.7 Macrophage++++Very High>90%
  • Cellular Uptake (MFI): A qualitative representation of the mean fluorescence intensity as measured by flow cytometry, indicating the amount of probe internalized by the cells. Macrophage cell lines like RAW 264.7 are known for their high endocytic activity, leading to greater uptake of nanoparticles and probes.[3]

  • Signal-to-Noise Ratio: A measure of the fluorescence signal intensity from the labeled cells relative to the background fluorescence.

  • Cell Viability: The percentage of viable cells after incubation with the fluorescent probe, typically assessed by an MTT assay or similar cytotoxicity assays. PEGylated probes generally exhibit low cytotoxicity.

Experimental Protocols

The following are detailed protocols for labeling live cells with this compound and subsequent analysis by fluorescence microscopy and flow cytometry.

I. Live-Cell Fluorescence Microscopy

This protocol outlines the steps for imaging the cellular localization of the probe.

  • Cell Culture: Culture HeLa, A549, U2OS, or RAW 264.7 cells on glass-bottom dishes or chamber slides to approximately 70-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Labeling: Dilute the stock solution to a final concentration of 1-10 µM in pre-warmed complete cell culture medium. Remove the existing medium from the cells and add the labeling medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. Image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation/Emission: ~650/670 nm).[4]

II. Flow Cytometry for Quantitative Uptake Analysis

This protocol allows for the quantification of probe uptake across a cell population.[5]

  • Cell Culture: Grow cells in 6-well plates to a density of approximately 1 x 10^6 cells per well.

  • Probe Labeling: Incubate the cells with 1-10 µM of this compound in complete medium for 1 hour at 37°C.

  • Cell Harvesting: Wash the cells twice with cold PBS. Detach adherent cells using a gentle cell dissociation buffer or trypsin-EDTA.

  • Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS containing 1% bovine serum albumin (BSA).

  • Analysis: Analyze the cell suspension using a flow cytometer equipped with a red laser for Cy5 excitation.[6] Gate on the live cell population and measure the mean fluorescence intensity (MFI) in the appropriate channel.

Alternatives to this compound

While Cy5 is a widely used and robust fluorophore, several alternatives are available that may offer advantages in specific applications.[7]

  • iFluor® 647: Offers stronger fluorescence and higher photostability compared to Cy5, with a similar spectral profile.[7]

  • Alexa Fluor® 647: A popular alternative with excellent brightness and photostability.

  • ATTO 647N: Known for its high fluorescence quantum yield and photostability.

  • Silicon-Rhodamine (SiR) Dyes: A class of far-red, cell-permeable, and fluorogenic dyes that become fluorescent upon binding to their target, reducing background noise.[2]

The choice of an alternative dye should consider factors such as the specific application, instrument compatibility, and the required photophysical properties like brightness, photostability, and pH sensitivity.[8]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in evaluating the performance of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output Cell_Culture 1. Cell Seeding (HeLa, A549, U2OS, RAW 264.7) Probe_Prep 2. Prepare Cy5-PEG Probe Solution Labeling 3. Cell Labeling (1-10 µM Probe) Probe_Prep->Labeling Incubation 4. Incubation (30-60 min, 37°C) Labeling->Incubation Washing 5. Wash Cells (3x with PBS) Incubation->Washing Microscopy 6a. Fluorescence Microscopy (Qualitative Localization) Washing->Microscopy Flow_Cytometry 6b. Flow Cytometry (Quantitative Uptake) Washing->Flow_Cytometry Images Cellular Localization Images Microscopy->Images MFI Mean Fluorescence Intensity (MFI) Data Flow_Cytometry->MFI

Caption: Experimental workflow for comparing probe performance.

Cellular_Uptake_Pathway Probe Cy5-PEG Probe Cell_Membrane Cell Membrane Probe->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cytoplasm Cytoplasmic Release Endosome->Cytoplasm Endosomal Escape (potential) Lysosome->Cytoplasm Degradation/Release

References

A Comparative Analysis of the Quantum Yield of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the selection of an optimal fluorophore is a critical determinant of experimental success. The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key parameter in this selection process. This guide provides a comparative analysis of the quantum yield of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 against other widely used fluorophores in the far-red spectrum: Cy5, Alexa Fluor 647, and ATTO 647N.

Quantitative Comparison of Fluorophore Quantum Yields

The following table summarizes the reported quantum yields for Cy5 and its alternatives. It is important to note that the quantum yield can be influenced by the local environment, including the solvent and conjugation to biomolecules.

FluorophoreQuantum Yield (Φ)Solvent/Buffer
Cy5 0.27[1][2]PBS[1]
0.2-
0.4Ethanol[1]
Alexa Fluor 647 0.33[3][4][5]Aqueous Buffer (pH 7.2)[3][4]
ATTO 647N 0.65[6]-

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.[7][8]

Materials and Equipment:
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (10 mm path length)

  • Fluorophore of interest (test sample)

  • Quantum yield standard (a well-characterized fluorophore with a known quantum yield in the same spectral region, e.g., Alexa Fluor 647 for Cy5 derivatives)

  • Spectroscopic grade solvent

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of the test sample and the quantum yield standard in the desired solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the test sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.[8]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all dilutions and the solvent blank. Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each dilution of the test sample and the standard. Ensure that the entire emission spectrum is captured.

    • Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample.

    • Correct for the solvent background by subtracting the integrated intensity of the blank.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard. .

  • Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • m_X and m_ST are the slopes of the linear fits from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • n_X and n_ST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow

The following diagram illustrates the key steps in determining the relative quantum yield of a fluorophore.

G A Prepare Stock Solutions (Test & Standard) B Prepare Serial Dilutions A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Slopes of Linear Fits F->G H Calculate Quantum Yield G->H

Caption: Workflow for Relative Quantum Yield Determination.

Logical Relationship of Factors Affecting Fluorescence

The observed fluorescence intensity is a product of several key photophysical parameters. Understanding this relationship is crucial for selecting the right fluorophore for a given application.

G A Molar Extinction Coefficient (ε) C Brightness A->C contributes to B Quantum Yield (Φ) B->C contributes to E Observed Signal C->E determines D Photostability D->E affects

Caption: Factors Influencing Observed Fluorescence Signal.

References

A Comparative Guide to the Brightness of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of the brightness of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 conjugates against other common alternatives, supported by experimental data and protocols.

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). While this compound is a versatile dye with a propargyl group enabling click chemistry applications, its core brightness characteristics are largely determined by the Cy5 fluorophore. This guide will compare it with Cy5 alkyne and the widely used alternative, Alexa Fluor 647.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties that contribute to the brightness of these fluorescent dyes.

PropertyThis compound (estimated)Cy5 AlkyneAlexa Fluor 647
**Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) **~232,000 - 250,000250,000[1][2]~270,000[3][4]
Quantum Yield (Φ) ~0.270.27[2]0.33[5][6][7]
Calculated Brightness (ε x Φ) ~62,640 - 67,50067,50089,100
Excitation Maximum (nm) ~650651[2]651[3]
Emission Maximum (nm) ~670670[2]672[3]
Photostability ModerateModerateHigh[8][9][10][11]

Note: The molar extinction coefficient for this compound is estimated based on the value for the structurally similar N,N'-bis-(propargyl-PEG4)-Cy5, which is 232,000 cm⁻¹M⁻¹. The quantum yield is based on the value for Cy5 alkyne. The PEG chains are not expected to significantly alter these core photophysical properties.

From the data, it is evident that Alexa Fluor 647 exhibits a higher calculated brightness than the Cy5-based dyes. This is attributed to both a higher molar extinction coefficient and a higher quantum yield. Furthermore, multiple sources indicate that Alexa Fluor 647 is significantly more photostable than Cy5, which is a crucial factor for imaging applications that require prolonged or intense light exposure.[8][9][10][11]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for key experiments are provided below.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is determined relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Cresyl Violet)

  • This compound conjugate and other dyes to be tested

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test compounds and the fluorescent standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for each dye, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same for all samples and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For each dye, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

G Workflow for Determining Relative Fluorescence Quantum Yield cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Test Dyes & Standard) B Prepare Serial Dilutions (Absorbance 0.01-0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Quantum Yield (Relative to Standard) F->G G Protein Labeling via Click Chemistry cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Labeling and Purification A Azide-Modified Protein E Incubate Reactants with Catalyst System A->E B This compound (in DMSO) B->E C CuSO4 + THPTA C->E D Sodium Ascorbate D->E F Purify Conjugate (Size-Exclusion Chromatography) E->F G Characterize Labeled Protein (DOL determination) F->G

References

Comparative Performance Analysis of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of PEGylation in Reducing Cross-Reactivity and Non-Specific Binding

Polyethylene (B3416737) glycol (PEG) linkers are widely incorporated into bioconjugation reagents to enhance their utility in biological systems. The hydrophilic and flexible nature of the PEG chains in N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 offers several advantages over probes with simple alkyl linkers or no linkers at all.

Key Benefits of PEGylation:

  • Reduced Non-Specific Binding: The PEG chains create a hydrophilic shield around the Cy5 dye, which is inherently hydrophobic. This layer of hydration helps to prevent non-specific adsorption to proteins and cell surfaces, leading to a lower background signal and improved signal-to-noise ratio in imaging and detection assays.[1][2][3]

  • Increased Aqueous Solubility: The presence of PEG linkers significantly improves the solubility of the molecule in aqueous buffers, which is often a challenge with large, hydrophobic dye molecules.[1][4] This prevents aggregation, which can lead to fluorescence quenching and inaccurate quantification.[4]

  • Enhanced Biocompatibility: PEG is known for its low immunogenicity and toxicity, making PEGylated probes more suitable for in vivo studies.[5]

Performance Comparison: PEGylated Cy5 vs. Non-PEGylated Alternatives

While specific data for this compound is limited, a comparison of a representative PEGylated Cy5 derivative with a common non-PEGylated alternative, Cy5-NHS ester, highlights the key performance trade-offs.

Spectroscopic PropertyRepresentative PEGylated Cy5Cy5-NHS Ester (Non-PEGylated)Implication for Performance
Excitation Maximum (λex) ~649-650 nm~646-649 nmMinimal difference in filter set requirements.
Emission Maximum (λem) ~667-691 nm~662-671 nmMinimal difference in filter set requirements.
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹Non-PEGylated Cy5 absorbs light more efficiently, potentially leading to a brighter signal under ideal, non-aggregating conditions.[4]
Quantum Yield (Φ) ~0.07 (for a similar derivative)~0.2Non-PEGylated Cy5 is more efficient at converting absorbed photons into emitted fluorescence.[4]
Aqueous Solubility HighLimitedPEGylated Cy5 is superior for applications in biological buffers, reducing aggregation-induced quenching.[4]
Non-Specific Binding LowHighPEGylated Cy5 provides a better signal-to-noise ratio in complex biological samples.[2][3]

Summary: For applications requiring high sensitivity in complex biological environments such as cell-based assays or in vivo imaging, the benefits of reduced non-specific binding and improved solubility from a PEGylated probe like this compound often outweigh the potential for a slightly lower intrinsic brightness compared to non-PEGylated alternatives.[4]

Alternative Probes

The choice of a fluorescent probe often depends on the specific application. Alternatives to this compound can vary in the length of the PEG linker, the type of reactive group, or the fluorophore itself.

  • Shorter or Longer PEG Chains: Probes with different PEG lengths (e.g., PEG4, PEG12, PEG24) are available. Longer PEG chains can further enhance solubility and reduce non-specific binding but may also increase the overall size of the conjugate, which could be a factor in some applications.[6]

  • Different Reactive Groups: Instead of a propargyl group for click chemistry, alternatives include NHS esters (for reaction with primary amines), maleimides (for reaction with thiols), and azides (for reaction with alkynes).

  • Alternative Dyes: Other far-red or near-infrared (NIR) dyes such as Alexa Fluor 647, DyLight 650, or other cyanine (B1664457) dyes (e.g., Cy5.5, Cy7) can be considered based on the specific optical requirements of the experiment.

Experimental Protocols

The propargyl group on this compound allows for its covalent attachment to azide-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[7][8][9]

General Protocol for CuAAC Labeling of an Azide-Modified Protein

This protocol provides a general starting point for the conjugation of this compound to a protein containing an azide (B81097) group. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in DMSO to make a 10 mM stock solution

  • Copper(II) sulfate (B86663) (CuSO4), 100 mM in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 200 mM in water

  • Sodium Ascorbate (B8700270), 100 mM in water (prepare fresh)

  • Desalting column for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the this compound probe. A molar excess of the probe (e.g., 5-10 fold) over the protein is typically used.

  • Prepare the Catalyst Complex: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.[10][11]

  • Initiate the Reaction: Add the Cu(I)/THPTA complex to the protein-probe mixture. The final concentration of copper is typically in the range of 50-250 µM.[12]

  • Add the Reducing Agent: Add the freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.[9][10]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess, unreacted probe and reaction components by passing the mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy.

Visualizations

Logical Diagram of PEGylation Benefits

PEGylation_Benefits cluster_molecule This compound cluster_properties Improved Properties cluster_outcomes Experimental Outcomes Cy5_Core Hydrophobic Cy5 Core PEG_Linkers Hydrophilic PEG Linkers (m-PEG9, propargyl-PEG8) Solubility Increased Aqueous Solubility PEG_Linkers->Solubility Binding Reduced Non-Specific Binding & Aggregation PEG_Linkers->Binding Biocompatibility Enhanced Biocompatibility PEG_Linkers->Biocompatibility Propargyl_Group Propargyl Group Signal_Noise Improved Signal-to-Noise Ratio Solubility->Signal_Noise Binding->Signal_Noise InVivo Suitability for In Vivo Applications Biocompatibility->InVivo

Caption: Benefits of PEGylation in fluorescent probes.

Experimental Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product Protein Azide-Modified Biomolecule Mixing 1. Mix Biomolecule & Probe Protein->Mixing Probe Propargyl-PEG-Cy5 (Alkyne) Probe->Mixing Catalyst CuSO4 + THPTA (Catalyst) Incubation 2. Add Catalyst & Reducing Agent, Incubate (1-2h, RT) Catalyst->Incubation Reducing_Agent Sodium Ascorbate (Reducing Agent) Reducing_Agent->Incubation Mixing->Incubation Purification 3. Purify via Desalting Column Incubation->Purification Conjugate Purified Cy5-Labeled Biomolecule Purification->Conjugate

Caption: Workflow for CuAAC bioconjugation.

References

A Comparative Guide to the In Vitro and In Vivo Performance of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of imaging and tracking studies. This guide provides a comprehensive comparison of the expected in vitro and in vivo performance of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a bifunctional PEGylated cyanine (B1664457) dye, with commonly used alternatives.

This compound is designed for bioconjugation via "click chemistry," offering a stable linkage to target biomolecules. The dual polyethylene (B3416737) glycol (PEG) chains, m-PEG9 and propargyl-PEG8, are incorporated to enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties in vivo. The Cy5 fluorophore provides strong fluorescence in the near-infrared (NIR) spectrum, which is advantageous for biological imaging due to reduced tissue autofluorescence.

Alternatives for Comparison

For the purpose of this guide, the performance of this compound will be compared to two widely used alternative fluorescent dyes:

  • Alexa Fluor 647: Known for its exceptional photostability and brightness.

  • IRDye 800CW: A near-infrared dye with a longer emission wavelength, often favored for deep-tissue in vivo imaging.

In Vitro Performance Comparison

The in vitro performance of a fluorescent probe is crucial for its utility in cell-based assays, microscopy, and flow cytometry. Key parameters for comparison include photophysical properties, bioconjugation efficiency, cellular uptake, and cytotoxicity.

Photophysical and Chemical Properties

The following table summarizes the key photophysical and chemical properties of Cy5 (the core fluorophore in our compound of interest) and its alternatives.

PropertyThis compound (based on Cy5)Alexa Fluor 647IRDye 800CW
Excitation Max (nm) ~649~650~774
Emission Max (nm) ~667-670~668~792
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~240,000
Quantum Yield (Φ) ~0.20-0.30~0.33~0.08-0.12
Brightness (ε x Φ) ~50,000-75,000~89,100~19,200-28,800
Molecular Weight ( g/mol ) 1191.92[1]~1300 (for NHS ester)~1166 (for NHS ester)
Reactive Group Propargyl (for Click Chemistry)NHS Ester, Maleimide, etc.NHS Ester, Maleimide, etc.

Note: The quantum yield and brightness of Cy5 can be influenced by its conjugation state and local environment.

Photostability

Photostability, or resistance to photobleaching, is a critical factor for imaging applications that require prolonged or intense light exposure.

FluorophoreRelative Photostability
Cy5 Moderate
Alexa Fluor 647 High
IRDye 800CW High

General consensus in the literature suggests that Alexa Fluor 647 is significantly more photostable than Cy5.

In Vivo Performance Comparison

For in vivo applications such as small animal imaging, the pharmacokinetic and biodistribution profiles of a fluorescent probe are paramount. The PEGylation of this compound is expected to confer significant advantages in this regard.

Pharmacokinetics and Biodistribution

The presence of PEG chains generally leads to:

  • Prolonged Circulation Half-Life: PEGylation shields the molecule from renal clearance and uptake by the reticuloendothelial system (RES), leading to longer circulation times.

  • Reduced Immunogenicity: The hydrophilic PEG chains can mask antigenic sites on the conjugated biomolecule.

  • Enhanced Tumor Accumulation (EPR Effect): For probes conjugated to macromolecules, the extended circulation time can lead to increased passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

ParameterPEGylated Cy5 (Expected)Non-PEGylated Dyes
Blood Half-Life LongerShorter
RES Uptake (Liver, Spleen) LowerHigher
Renal Clearance SlowerFaster
Tumor-to-Background Ratio Potentially Higher (due to longer circulation)Variable

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cellular Labeling via Click Chemistry

This protocol describes the labeling of an azide-modified protein in cultured cells with this compound.

G cluster_prep Cell and Reagent Preparation cluster_labeling Labeling cluster_imaging Imaging and Analysis cell_culture Culture cells containing azide-modified protein incubation Incubate cells with click chemistry reaction mixture cell_culture->incubation reagent_prep Prepare this compound and copper-catalyzed or strain-promoted click chemistry reagents reagent_prep->incubation wash Wash cells to remove unreacted reagents incubation->wash fixation Fix and permeabilize cells (optional) wash->fixation imaging Image cells using fluorescence microscopy (Cy5 channel) fixation->imaging analysis Analyze fluorescence intensity and localization imaging->analysis

In vitro cellular labeling workflow.

  • Cell Culture: Plate cells containing the azide-modified target protein onto a suitable imaging dish or plate and culture overnight.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Prepare the necessary click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA for copper-catalyzed click chemistry, or a DBCO-functionalized azide (B81097) for strain-promoted click chemistry).

  • Labeling Reaction:

    • For copper-catalyzed click chemistry, pre-mix the copper sulfate, reducing agent, and ligand in a suitable buffer. Add the this compound solution.

    • For strain-promoted click chemistry, simply add the this compound solution to the cell culture medium.

  • Incubation: Add the reaction mixture to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with phosphate-buffered saline (PBS).

  • Fixation and Permeabilization (Optional): Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS if intracellular targets are to be visualized.

  • Imaging: Image the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., excitation at 630-650 nm and emission at 660-700 nm).

  • Analysis: Quantify the fluorescence intensity and analyze the subcellular localization of the labeled protein.

In Vitro Cytotoxicity Assay

This protocol assesses the potential toxicity of the fluorescent probe on a chosen cell line.

G cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_viability Viability Assessment cell_seeding Seed cells in a 96-well plate treatment Treat cells with different concentrations of the probe cell_seeding->treatment probe_prep Prepare serial dilutions of This compound probe_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_reagent Add viability reagent (e.g., resazurin (B115843), MTT) incubation->add_reagent measure Measure fluorescence or absorbance add_reagent->measure calculate Calculate cell viability (%) measure->calculate

In vitro cytotoxicity assay workflow.

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549) in a 96-well plate at a density that will not reach confluency by the end of the assay.

  • Probe Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of the fluorescent probe. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours.

  • Viability Assessment: Add a viability reagent such as resazurin (for a fluorescence-based assay) or MTT (for a colorimetric assay) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

In Vivo Biodistribution Study

This protocol outlines a typical in vivo imaging and ex vivo biodistribution study in a mouse tumor model.

G cluster_animal_prep Animal Preparation cluster_in_vivo In Vivo Imaging cluster_ex_vivo Ex Vivo Analysis tumor_model Establish tumor xenograft in mice probe_admin Administer this compound -conjugated targeting agent intravenously tumor_model->probe_admin imaging_series Perform whole-body fluorescence imaging at multiple time points probe_admin->imaging_series roi_analysis Analyze fluorescence intensity in tumor and other organs (ROI analysis) imaging_series->roi_analysis euthanasia Euthanize mice at final time point imaging_series->euthanasia organ_harvest Harvest tumor and major organs euthanasia->organ_harvest ex_vivo_imaging Image excised organs organ_harvest->ex_vivo_imaging quantification Quantify fluorescence in homogenized tissues ex_vivo_imaging->quantification

In vivo biodistribution study workflow.

  • Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous injection of cancer cells.

  • Probe Administration: Administer the this compound-conjugated targeting agent (e.g., an antibody or peptide) via tail vein injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) with appropriate filters for Cy5.

  • Region of Interest (ROI) Analysis: Draw regions of interest around the tumor and major organs to quantify the fluorescence signal over time.

  • Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Imaging: Image the excised organs using the IVIS to confirm the in vivo findings.

  • Quantitative Analysis: Homogenize the tissues, and measure the fluorescence in the homogenates using a fluorescence plate reader to determine the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound is a promising fluorescent probe for both in vitro and in vivo applications. Its key advantages lie in the bifunctional nature of the PEG linker, which facilitates bioconjugation via click chemistry while simultaneously improving its pharmacokinetic profile. While Cy5 itself may be less photostable than some alternatives like Alexa Fluor 647, the enhanced in vivo properties conferred by PEGylation make it a strong candidate for studies requiring long circulation times and passive tumor targeting. The choice between this probe and its alternatives will ultimately depend on the specific requirements of the experiment, with considerations for photostability, brightness, and the desired in vivo behavior.

References

A Head-to-Head Comparison: Alternative Fluorescent Probes to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 for Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. While N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 has been a widely used tool for bioconjugation via click chemistry, a new generation of fluorescent probes offers significant improvements in key performance metrics such as brightness, photostability, and quantum yield. This guide provides an objective, data-driven comparison of prominent alternatives to empower informed decisions in probe selection.

This comprehensive analysis delves into the performance of several key alternatives, including probes based on Alexa Fluor 647, DyLight 650, Atto 647N, and iFluor 647. These alternatives are spectrally similar to Cy5, allowing for their use with existing instrumentation and filter sets designed for Cy5. The inclusion of a propargyl group facilitates their conjugation to azide-modified biomolecules through the highly efficient and bioorthogonal click reaction.

Performance Characteristics: A Quantitative Comparison

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the resistance to fading upon illumination, is another crucial parameter, especially for experiments requiring long-term imaging.

While the specific this compound probe's quantum yield is not readily published, the performance of the core Cy5 dye serves as a benchmark. Alternatives like Alexa Fluor 647 and iFluor 647 are reported to have significantly stronger fluorescence and higher photostability compared to Cy5 probes.[1] DyLight 650 is marketed as a direct spectral equivalent to Cy5 and Alexa Fluor 647, often at a more competitive price point, with claims of comparable or superior brightness and photostability. Atto 647N is another alternative known for its high photostability.

The following table summarizes the key spectral and photophysical properties of the core dyes used in these alternative probes. It is important to note that the conjugation process and the local environment can influence these properties.

FeatureCy5Alexa Fluor 647DyLight 650Atto 647NiFluor 647
Excitation Max (nm) ~649~650~652~647~650
Emission Max (nm) ~670~668~672~669~670
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000~270,000~250,000~150,000~250,000
Quantum Yield (Φ) ~0.27~0.33[2]Not readily available~0.65Not readily available
Photostability ModerateHigh[3]HighVery HighHigh[1]
pH Sensitivity SensitiveLowLowLowpH-independent (pH 3-11)[1]

Experimental Protocols

The following are generalized protocols for labeling biomolecules with propargyl-functionalized fluorescent probes using copper-catalyzed and strain-promoted click chemistry.

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) of an Azide-Modified Protein

This protocol outlines the labeling of a protein containing an azide (B81097) group with a propargyl-functionalized fluorescent probe.

Materials:

  • Azide-modified protein

  • Propargyl-functionalized fluorescent probe (e.g., Propargyl-PEG-Alexa Fluor 647)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS or Tris buffer, pH 7.4)

  • DMSO (for dissolving the probe)

  • Size-exclusion chromatography column for purification

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the propargyl-functionalized fluorescent probe in DMSO.

    • Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate (B8700270) in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

    • Add the propargyl-functionalized fluorescent probe to the protein solution. The molar ratio of probe to protein should be optimized for the specific application.

    • Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted fluorescent probe and other reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized fluorescent probe. A similar principle applies when using a propargyl-functionalized probe with an azide-modified cyclooctyne.

Materials:

  • Live cells with azide-modified surface proteins

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Alexa Fluor 647)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Methodology:

  • Cell Culture:

    • Culture the cells expressing azide-modified surface proteins in a suitable imaging dish (e.g., glass-bottom dish).

  • Labeling:

    • Prepare a working solution of the DBCO-functionalized fluorescent probe in pre-warmed cell culture medium.

    • Wash the cells once with warm PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and their applications, the following diagrams illustrate a typical labeling workflow and a relevant biological pathway that can be studied using these fluorescent probes.

G cluster_0 Biomolecule Preparation cluster_1 Click Chemistry Reaction cluster_2 Analysis Biomolecule Azide-Modified Biomolecule Reaction CuAAC or SPAAC Reaction Biomolecule->Reaction Probe Propargyl-PEG-Fluorophore Probe->Reaction Purification Purification Reaction->Purification Imaging Fluorescence Imaging Purification->Imaging

Experimental workflow for labeling a biomolecule.

G cluster_0 Cell Surface cluster_1 Intracellular Receptor Labeled Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Activation Ligand Ligand Ligand->Receptor Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Target Cellular Target Kinase->Target Phosphorylation

Tracking a labeled GPCR in a signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a fluorescent PEGylated linker commonly used in bioconjugation and imaging.

Due to its chemical structure, which includes a cyanine (B1664457) dye (Cy5), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be handled and disposed of as hazardous chemical waste. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dusts or aerosols.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never discharge it down the sanitary sewer[2]. The following steps outline the approved procedure for its collection and disposal.

  • Segregation and Collection:

    • All waste containing this compound, including unused stock solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be segregated from non-hazardous waste.

    • Collect all liquid waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a chemically resistant material such as high-density polyethylene (B3416737) (HDPE).

    • Solid waste contaminated with the compound should be collected in a separate, clearly labeled, and sealed waste bag or container.

  • Waste Container Labeling:

    • Label the hazardous waste container clearly with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

    • Indicate the approximate concentration and quantity of the waste.

  • Temporary Storage in the Laboratory:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3].

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a leak.

    • Ensure the storage area is away from incompatible chemicals.

  • Arranging for Professional Disposal:

    • Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor[3][4].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

While specific quantitative data for the disposal of this novel compound is not available, the table below summarizes key hazard and disposal information derived from a safety data sheet for a structurally similar Cy5-PEG compound.

ParameterValue/InstructionSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Primary Disposal Route Approved Waste Disposal Plant[1]
Prohibited Disposal Route Sanitary Sewer System[2]

Experimental Workflow: Disposal of this compound

The following diagram illustrates the procedural flow for the safe disposal of this compound waste from the laboratory to its final disposition.

G cluster_lab Laboratory Operations cluster_disposal Disposal Logistics A Generation of Waste (Solid & Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Hazardous vs. Non-Hazardous) B->C D Collect in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Waste Pickup via Institutional EH&S Office E->F Container Full or Max Storage Time Reached G Transfer to Licensed Chemical Waste Contractor F->G H Final Disposal at an Approved Waste Facility G->H

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these established protocols, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and preserving environmental integrity. Always consult your institution's specific guidelines and the most current safety data sheets for chemical reagents.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for the fluorescent dye and linker, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. Adherence to these guidelines is critical for protecting personnel and the environment.

A Safety Data Sheet (SDS) for the structurally similar compound N-(m-PEG9)-N'-(PEG5-acid)-Cy5 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, caution should be exercised when handling any derivatives of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory tasks.

Task Required PPE Rationale
Weighing and Aliquoting Powder - Nitrile gloves- Lab coat- Safety glasses with side shieldsPrevents skin contact and eye exposure to fine powder.
Preparing Stock Solutions - Nitrile gloves- Lab coat- Chemical splash gogglesProtects against splashes of the compound and organic solvents (e.g., DMSO, DMF)[][3].
Bioconjugation Reactions - Nitrile gloves- Lab coat- Chemical splash gogglesEnsures protection during the handling of reagents and reaction mixtures.
Purification and Analysis - Nitrile gloves- Lab coat- Safety glasses with side shieldsStandard protection for handling purified products and operating analytical instruments.
Waste Disposal - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash gogglesMinimizes risk of exposure to concentrated waste.

Operational Plan: Step-by-Step Handling Procedures

Proper handling from receipt to disposal is essential for safety and experimental success. The following procedures provide a clear, step-by-step guide for working with this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place, as cyanine (B1664457) dyes are light-sensitive[4]. The recommended storage temperature is typically 2-8°C[5].

  • Keep the container tightly sealed to prevent moisture absorption.

2. Preparation of Stock Solutions:

  • Work in a well-ventilated area or a chemical fume hood.

  • To prepare a stock solution, dissolve the compound in an appropriate anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)[][3].

  • The m-PEG9 component enhances water solubility, but initial dissolution in an organic solvent is often recommended for cyanine dyes[][5].

  • Store stock solutions in small aliquots at -20°C or colder, protected from light and moisture, to maintain stability[4].

3. Use in Bioconjugation ("Click Chemistry"):

  • The propargyl group on this molecule is designed for "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to azide-containing biomolecules[5][6][7].

  • Before starting the reaction, ensure all glassware is clean and dry.

  • For labeling proteins or other biomolecules, the reaction is typically performed in an aqueous buffer. The PEG linker improves the water solubility of the molecule[][5].

  • Follow a validated protocol for the specific biomolecule being labeled.

Experimental Workflow for Bioconjugation

experimental_workflow cluster_prep 1. Reagent Preparation prep_reagents Prepare Reagents dissolve_dye Dissolve Dye in DMSO prep_biomolecule Prepare Azide-Biomolecule click_reaction Perform Click Reaction dissolve_dye->click_reaction prep_biomolecule->click_reaction purification Purify Conjugate click_reaction->purification Reaction Mixture analysis Analyze Conjugate purification->analysis Purified Product storage Store Conjugate analysis->storage

Caption: A typical workflow for labeling an azide-modified biomolecule.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination[1]. Follow these guidelines for waste segregation and disposal.

Waste Type Disposal Procedure
Unused Solid Compound - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed container.- Arrange for pickup by your institution's environmental health and safety (EHS) department.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated hazardous waste container lined with a plastic bag.- Do not dispose of in regular trash.
Aqueous Waste from Reactions and Purification - Collect in a labeled hazardous waste container.- Do not pour down the drain[8][9].- The container should be compatible with the solvents used.
Organic Solvent Waste (e.g., DMSO, DMF) - Collect in a separate, labeled hazardous solvent waste container.- Ensure the container is properly sealed.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[1].

  • Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.